8-Methylquinoline-3-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
8-methylquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-7-3-2-4-8-5-9(11(13)14)6-12-10(7)8/h2-6H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQVXJGBIGBKNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60588894 | |
| Record name | 8-Methylquinoline-3-carboxylic acid | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID60588894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71082-55-8 | |
| Record name | 8-Methylquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 71082-55-8 | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 8-Methylquinoline-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Methylquinoline-3-carboxylic acid, a derivative of the quinoline scaffold, presents a molecule of significant interest in medicinal chemistry and materials science. The quinoline ring system is a well-established pharmacophore, and the introduction of a methyl group at the 8-position and a carboxylic acid at the 3-position can modulate its biological activity and physicochemical characteristics. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. Due to a scarcity of direct experimental data for this specific compound, this guide integrates known information with predicted values derived from computational models and established principles of physical organic chemistry. Detailed experimental protocols for the determination of these properties are provided, offering a framework for empirical validation and further research.
Molecular Structure and Identification
This compound possesses a rigid, heterocyclic aromatic core. The structural formula and key identifiers are presented below.
Table 1: Molecular Identifiers for this compound
| Identifier | Value | Source |
| Molecular Formula | C₁₁H₉NO₂ | --INVALID-LINK--[1] |
| Molecular Weight | 187.19 g/mol | --INVALID-LINK--[1] |
| CAS Number | 71082-55-8 | --INVALID-LINK--[1] |
| InChI | 1S/C11H9NO2/c1-7-3-2-4-8-5-9(11(13)14)6-12-10(7)8/h2-6H,1H3,(H,13,14) | --INVALID-LINK--[1] |
| SMILES | Cc1cccc2cc(cnc12)C(O)=O | --INVALID-LINK--[1] |
Predicted Physicochemical Properties
In the absence of extensive experimental data, computational methods provide valuable estimates of a compound's physicochemical profile. The following properties were predicted using established algorithms.
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Prediction Tool/Method |
| Melting Point | >200 °C | Based on analogous quinoline carboxylic acids |
| Boiling Point | Not available | High melting point suggests decomposition before boiling |
| pKa (acidic) | 4.5 - 5.5 | ChemAxon[2] |
| pKa (basic) | 2.0 - 3.0 | ChemAxon[2] |
| LogP (o/w) | 2.1 - 2.5 | SwissADME[3][4] |
| Aqueous Solubility (LogS) | -3.0 to -4.0 | SwissADME[3][4] |
Melting Point
The melting point of a solid is a critical indicator of its purity and the strength of its crystal lattice forces. For this compound, a high melting point is anticipated due to the planar aromatic structure, which allows for efficient crystal packing, and the presence of intermolecular hydrogen bonding facilitated by the carboxylic acid group. While no experimental value is readily available, analogous quinoline carboxylic acids exhibit melting points well above 200 °C.
Acidity and Basicity (pKa)
This compound is an amphoteric molecule, possessing both a weakly acidic carboxylic acid group and a weakly basic quinoline nitrogen.
-
Acidic pKa: The carboxylic acid moiety is expected to have a pKa in the range of 4.5 to 5.5. The electron-withdrawing nature of the quinoline ring system will increase the acidity of the carboxylic acid compared to a simple benzoic acid (pKa ~4.2).
-
Basic pKa: The lone pair of electrons on the quinoline nitrogen is available for protonation. The predicted basic pKa is in the range of 2.0 to 3.0. The presence of the electron-withdrawing carboxylic acid group will decrease the basicity of the quinoline nitrogen compared to quinoline itself (pKa ~4.9).
Lipophilicity (LogP)
The partition coefficient (LogP) between octanol and water is a key measure of a molecule's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. The predicted LogP of 2.1 - 2.5 suggests that this compound has moderate lipophilicity.
Aqueous Solubility
The aqueous solubility of a compound is a critical parameter in drug development. The predicted LogS value of -3.0 to -4.0 indicates that this compound is likely to be poorly soluble in water. The hydrophobic quinoline core and the methyl group contribute to its low aqueous solubility, although the carboxylic acid group can improve solubility, particularly at pH values above its pKa where it exists as the more soluble carboxylate anion. The solubility of carboxylic acids generally decreases as the carbon chain length increases due to the growing influence of the hydrophobic alkyl group.[5][6][7]
Experimental Determination of Physicochemical Properties
To obtain accurate and reliable data, the following experimental protocols are recommended.
Melting Point Determination
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase at atmospheric pressure. A sharp melting point range (typically 0.5-1 °C) is indicative of a pure compound.[8]
Apparatus: Capillary melting point apparatus.
Procedure:
-
Finely powder a small amount of dry this compound.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.[9][10]
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point range is T1-T2.
Causality of Experimental Choices: A slow heating rate near the melting point is crucial for ensuring thermal equilibrium between the sample, the thermometer, and the heating block, leading to an accurate determination.[10] Using a finely powdered sample ensures uniform heat distribution.
Caption: Workflow for Melting Point Determination.
pKa Determination by Potentiometric Titration
Principle: Potentiometric titration involves monitoring the pH of a solution as a titrant of known concentration is added. The pKa can be determined from the midpoint of the buffer region in the resulting titration curve, where the concentrations of the acid and its conjugate base are equal.[11][12][13]
Apparatus: pH meter with a combination electrode, calibrated burette, magnetic stirrer.
Procedure:
-
Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).[14]
-
Accurately weigh a sample of this compound and dissolve it in a known volume of a suitable co-solvent (e.g., a mixture of water and ethanol) to overcome solubility issues.
-
Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) for the acidic pKa, or a strong acid (e.g., 0.1 M HCl) for the basic pKa.
-
Record the pH after each incremental addition of the titrant.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
Causality of Experimental Choices: The use of a co-solvent is necessary for compounds with low water solubility to ensure the analyte remains dissolved throughout the titration.[13] Stirring ensures homogeneity of the solution. Slow addition of the titrant near the equivalence point is critical for accurate determination of the inflection point.
Caption: Workflow for pKa Determination by Potentiometric Titration.
Spectroscopic Profile
Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Chemical shifts, coupling constants, and integration of signals in ¹H NMR, along with the chemical shifts in ¹³C NMR, allow for the unambiguous assignment of the structure.[15]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton. The aromatic protons will exhibit complex splitting patterns (doublets, triplets) due to spin-spin coupling.
-
¹³C NMR: The carbon NMR spectrum will display signals for all 11 carbon atoms. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield chemical shift (typically >160 ppm). Aromatic carbons will resonate in the 120-150 ppm region, and the methyl carbon will be observed at a high-field chemical shift.
Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. Specific functional groups have characteristic absorption frequencies.[16][17][18]
Expected Characteristic Absorptions:
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹, often obscuring the C-H stretching region. This broadness is due to strong intermolecular hydrogen bonding.[16]
-
C-H Stretch (Aromatic and Alkyl): Sharp peaks between 3100-3000 cm⁻¹ (aromatic) and 3000-2850 cm⁻¹ (methyl).
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band between 1710-1680 cm⁻¹. Conjugation with the quinoline ring is expected to shift this band to a lower wavenumber compared to a saturated carboxylic acid.[18]
-
C=C and C=N Stretches (Aromatic Ring): Medium to strong absorptions in the 1600-1450 cm⁻¹ region.
-
C-O Stretch and O-H Bend: Bands in the fingerprint region (1300-900 cm⁻¹) corresponding to the C-O stretching and O-H bending vibrations of the carboxylic acid group.
Mass Spectrometry (MS)
Principle: Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.[19][20][21]
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): A prominent molecular ion peak at m/z = 187 is expected in the electron ionization (EI) mass spectrum, confirming the molecular weight.
-
Key Fragments: Common fragmentation pathways for quinoline carboxylic acids include the loss of a hydroxyl radical (•OH, M-17), the loss of a carboxyl group (•COOH, M-45), and the loss of carbon dioxide (CO₂, M-44).[20] The quinoline ring itself is relatively stable and its fragmentation will lead to characteristic ions.
Stability and Storage
This compound is expected to be a stable solid under standard laboratory conditions. It should be stored in a well-sealed container, protected from light and moisture, at room temperature.
Conclusion
This technical guide provides a comprehensive overview of the key physicochemical properties of this compound, integrating the limited available data with robust computational predictions. The detailed experimental protocols offer a clear path for the empirical determination of these properties, which is essential for its application in research and development. The information presented herein will be a valuable resource for scientists working with this compound, facilitating its rational use in drug discovery and materials science.
References
- 1. 8-Methyl-quinoline-3-carboxylic acid AldrichCPR 71082-55-8 [sigmaaldrich.com]
- 2. docs.chemaxon.com [docs.chemaxon.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. phytojournal.com [phytojournal.com]
- 5. savemyexams.com [savemyexams.com]
- 6. youtube.com [youtube.com]
- 7. quora.com [quora.com]
- 8. athabascau.ca [athabascau.ca]
- 9. byjus.com [byjus.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. researchgate.net [researchgate.net]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. spectroscopyonline.com [spectroscopyonline.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. chempap.org [chempap.org]
- 21. cdnsciencepub.com [cdnsciencepub.com]
An In-Depth Technical Guide to 8-Methylquinoline-3-carboxylic Acid and Its Analogs: Synthesis, Properties, and Therapeutic Potential
This technical guide provides a comprehensive overview of 8-methylquinoline-3-carboxylic acid and its analogs, catering to researchers, scientists, and professionals in the field of drug development. The content delves into the synthetic pathways, physicochemical properties, and promising biological activities of this class of compounds, offering both foundational knowledge and practical insights for their application in medicinal chemistry and materials science.
Introduction: The Quinoline Scaffold in Drug Discovery
The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, leading to their use as antibacterial, antimalarial, anticancer, and anti-inflammatory agents.[1][2] The carboxylic acid functional group, when appended to the quinoline core, often enhances the therapeutic potential of these molecules, potentially by facilitating interactions with biological targets and improving pharmacokinetic properties. This compound, with its specific substitution pattern, represents a key molecule for exploring structure-activity relationships within this promising class of compounds.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO₂ | --INVALID-LINK-- |
| Molecular Weight | 187.19 g/mol | --INVALID-LINK-- |
| CAS Number | 71082-55-8 | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| SMILES | Cc1cccc2cc(cnc12)C(O)=O | --INVALID-LINK-- |
| InChI | 1S/C11H9NO2/c1-7-3-2-4-8-5-9(11(13)14)6-12-10(7)8/h2-6H,1H3,(H,13,14) | --INVALID-LINK-- |
Synthesis of this compound and Its Analogs
The synthesis of the quinoline core is a well-established area of organic chemistry, with several named reactions providing versatile routes to a wide array of derivatives. The choice of synthetic strategy is often dictated by the desired substitution pattern on the quinoline ring.
Key Synthetic Strategies
Several classical methods are employed for the synthesis of quinoline carboxylic acids, each with its own advantages and substrate scope.
-
Doebner-von Miller Reaction: This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst to form a quinoline.[3] It is a versatile method for producing a variety of substituted quinolines.
-
Gould-Jacobs Reaction: This reaction is particularly useful for the synthesis of 4-hydroxyquinoline-3-carboxylic acid derivatives. It involves the reaction of an aniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization and subsequent hydrolysis.[4][5]
-
Pfitzinger Reaction: This method utilizes isatin and a carbonyl compound to generate quinoline-4-carboxylic acids.
-
Skraup Synthesis: This is a classic method for synthesizing quinolines by reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent.[2]
The following diagram illustrates the general approaches of the Doebner and Gould-Jacobs reactions for the synthesis of substituted quinolines.
Caption: General schemes for the Doebner and Gould-Jacobs reactions.
Step-by-Step Synthesis Protocol for a Key Analog: 4-Hydroxy-8-methylquinoline-3-carboxylic acid
Protocol:
-
Condensation: In a round-bottom flask equipped with a reflux condenser, combine o-toluidine (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).
-
Heat the mixture at 140-150°C for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: After the initial condensation, the reaction temperature is raised to 240-250°C and maintained for 30 minutes to induce cyclization. The reaction mixture will darken and solidify upon cooling.
-
Hydrolysis: To the cooled and solidified intermediate, add a 10% aqueous solution of sodium hydroxide.
-
Reflux the mixture for 1 hour to hydrolyze the ester.
-
Acidification and Isolation: After cooling the reaction mixture to room temperature, acidify it with concentrated hydrochloric acid until a precipitate forms.
-
Collect the solid precipitate by filtration, wash it thoroughly with water, and dry it to obtain crude 4-hydroxy-8-methylquinoline-3-carboxylic acid.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
Biological Activities and Therapeutic Potential
Quinoline carboxylic acids have garnered significant attention for their diverse pharmacological activities. While specific biological data for this compound is limited in the available literature, the activities of its analogs provide valuable insights into its potential therapeutic applications.
Anticancer and Antiproliferative Activity
Numerous studies have demonstrated the potent antiproliferative effects of quinoline carboxylic acid derivatives against various cancer cell lines. For instance, certain quinoline-3-carboxylic acids have shown remarkable growth inhibition against mammary MCF7 and cervical HeLa cancer cells.[8] The proposed mechanism of action often involves the chelation of divalent metal ions, which are crucial for the function of various enzymes involved in cell proliferation.[8]
Anti-inflammatory Activity
Quinoline-4-carboxylic acids have been shown to possess significant anti-inflammatory properties. In studies using lipopolysaccharide (LPS)-induced inflammation in RAW264.7 mouse macrophages, these compounds exhibited appreciable anti-inflammatory effects, comparable to the classical nonsteroidal anti-inflammatory drug (NSAID) indomethacin.[8]
Enzyme Inhibition
The quinoline carboxylic acid scaffold has been successfully utilized to design potent inhibitors of various enzymes implicated in disease.
-
Protein Kinase CK2 Inhibition: Derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of protein kinase CK2, an enzyme that is often overexpressed in cancer and plays a role in cell growth and proliferation.[2]
-
STAT3 Inhibition: Quinoline-4-carboxylic acid derivatives have been developed as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is constitutively activated in many human cancers.[9]
The following diagram illustrates the general workflow for evaluating the biological activity of these compounds.
Caption: Experimental workflow for the biological evaluation of quinoline carboxylic acids.
Summary of Biological Activity Data for Analogs
The following table summarizes the reported biological activities of various quinoline carboxylic acid analogs, providing a comparative context for the potential of this compound.
| Compound/Analog Class | Biological Activity | Assay | IC₅₀/Activity | Reference |
| Quinoline-3-carboxylic acid | Antiproliferative | Growth inhibition in MCF7 cells | Significant inhibition | [8] |
| Quinoline-4-carboxylic acid | Anti-inflammatory | LPS-induced inflammation in RAW264.7 cells | Appreciable activity | [8] |
| 2-Aminoquinoline-3-carboxylic acid derivatives | Protein Kinase CK2 Inhibition | In vitro kinase assay | 0.65 - 18.2 µM | [2] |
| Tetrazolo-quinoline-4-carboxylic acid derivatives | Protein Kinase CK2 Inhibition | In vitro kinase assay | 0.65 - 18.2 µM | [2] |
| Quinoline-4-carboxylic acid derivative (YHO-1701) | STAT3 Inhibition | STAT3 dimerization assay | Potent inhibition | [9] |
Future Directions and Conclusion
This compound and its analogs represent a fertile ground for the discovery of novel therapeutic agents. The synthetic versatility of the quinoline scaffold allows for the generation of diverse chemical libraries, which can be screened for a wide range of biological activities. Future research should focus on the development of a robust and scalable synthesis for this compound to enable more extensive biological evaluation.
Key areas for future investigation include:
-
Broad-spectrum anticancer screening: Evaluating the antiproliferative activity of this compound against a larger panel of cancer cell lines.
-
Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing a series of analogs with modifications at various positions of the quinoline ring to optimize potency and selectivity.
-
In vivo efficacy studies: Assessing the therapeutic potential of promising analogs in animal models of cancer, inflammation, and other relevant diseases.
References
- 1. scispace.com [scispace.com]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. Gould-Jacobs Reaction [drugfuture.com]
- 6. 4-HYDROXY-8-METHYLQUINOLINE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Foreword: The Imperative of Spectroscopic Precision in Modern Research
An In-depth Technical Guide to the Spectroscopic Characterization of 8-Methylquinoline-3-carboxylic Acid
In the landscape of drug discovery and materials science, the unambiguous structural confirmation of novel chemical entities is not merely a procedural step but the bedrock of scientific integrity. This compound, a heterocyclic compound with potential applications stemming from the versatile quinoline scaffold, is one such entity. Its efficacy, safety, and novelty are intrinsically linked to the precise arrangement of its atoms. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the spectroscopic characterization of this molecule. We will move beyond rote data presentation to explore the causality behind experimental choices, ensuring that each analytical step is part of a self-validating system for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy remains the gold standard for the structural elucidation of organic molecules in solution. It provides granular detail on the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For this compound, a multi-faceted NMR approach is essential not only for initial identification but for the definitive assignment of every proton and carbon signal.
Expertise in Action: Experimental Design and Causality
The choice of solvent is the first critical decision. For a carboxylic acid, deuterated dimethyl sulfoxide (DMSO-d₆) is often superior to chloroform (CDCl₃). The acidic proton of the carboxyl group is readily observable in DMSO-d₆, whereas it may undergo rapid exchange or be broadened in other solvents. Furthermore, the polarity of DMSO-d₆ ensures good solubility for this compound.
A full suite of 1D and 2D NMR experiments is necessary for complete characterization:
-
¹H NMR: To identify all proton environments and their scalar couplings.
-
¹³C NMR: To identify all unique carbon environments.
-
COSY (Correlation Spectroscopy): To reveal proton-proton (¹H-¹H) coupling networks, crucial for mapping adjacent protons on the quinoline rings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the molecular fragments and confirming the substitution pattern.
Predicted Spectroscopic Data
While a definitive experimental spectrum for this compound is not widely published, we can predict the chemical shifts with high confidence based on data from 8-methylquinoline[1][2] and the known electronic effects of a carboxylic acid substituent on an aromatic system. The -COOH group is electron-withdrawing, which will deshield (shift downfield) nearby protons and carbons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale for Prediction |
| H-2 | ~9.3 | ~152 | Strongly deshielded by adjacent nitrogen and the C-3 carboxyl group. |
| C-3 (Carboxyl) | - | ~167 | Typical chemical shift for a carboxylic acid carbon. |
| H-4 | ~8.7 | ~138 | Deshielded by adjacent nitrogen and peri-effect with the carboxyl group. |
| H-5 | ~7.8 | ~128 | Aromatic proton on the carbocyclic ring. |
| H-6 | ~7.6 | ~127 | Aromatic proton on the carbocyclic ring. |
| H-7 | ~7.9 | ~130 | Aromatic proton on the carbocyclic ring. |
| C-4a | - | ~129 | Quaternary carbon at the ring junction. |
| C-8a | - | ~147 | Quaternary carbon at the ring junction, adjacent to nitrogen. |
| 8-Methyl | ~2.7 | ~18 | Typical chemical shift for a methyl group attached to an aromatic ring. |
| COOH | ~13.0 (broad) | - | Exchangeable acidic proton, typically observed as a broad singlet far downfield in DMSO-d₆. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 10-15 mg of this compound for ¹H NMR and 2D experiments, or 30-50 mg for ¹³C NMR.
-
Dissolution: Dissolve the sample in ~0.7 mL of DMSO-d₆ in a clean glass vial. Gentle warming or sonication may be used to aid dissolution.
-
Filtration and Transfer: Using a Pasteur pipette plugged with glass wool, transfer the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹³C{¹H} proton-decoupled NMR spectrum.
-
Acquire 2D COSY, HSQC, and HMBC spectra using standard instrument parameters. Optimization of spectral widths and acquisition times may be necessary based on initial 1D spectra.
-
Visualization: NMR Workflow for Structural Elucidation
Caption: Workflow for complete structural assignment using 2D NMR.
Mass Spectrometry (MS): Molecular Weight and Fragmentation Insights
Mass spectrometry is indispensable for confirming the molecular weight of a compound and providing structural clues through fragmentation analysis. For a polar, non-volatile molecule like this compound (MW: 187.19 g/mol ), Electrospray Ionization (ESI) is the technique of choice.[3][4][5]
Expertise in Action: Ionization and Fragmentation
ESI is a soft ionization technique that typically yields the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode, with minimal in-source fragmentation. This allows for unambiguous determination of the molecular weight. Tandem mass spectrometry (MS/MS) can then be used to induce controlled fragmentation of the parent ion, providing evidence for the compound's structure.
Key predicted fragmentation pathways for the [M+H]⁺ ion (m/z 188.07) would involve the characteristic losses from the carboxylic acid group:
-
Loss of H₂O (18 Da): A common fragmentation for carboxylic acids.
-
Loss of CO (28 Da): Followed by or preceded by the loss of water.
-
Loss of COOH radical (45 Da) or CO₂ (44 Da): This would result in a fragment corresponding to the 8-methylquinoline cation.[3]
Table 2: Predicted ESI-MS/MS Fragments for this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
| 188.07 ([M+H]⁺) | 170.06 | H₂O (18.01 Da) | Acylium ion intermediate |
| 188.07 ([M+H]⁺) | 144.08 | CO₂ (43.99 Da) | Protonated 8-methylquinoline |
| 170.06 | 142.06 | CO (28.00 Da) | Fragment resulting from loss of water and carbon monoxide |
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL using the mobile phase.
-
Chromatography (Optional but Recommended): Use a C18 reverse-phase HPLC column to ensure sample purity before it enters the mass spectrometer. A simple gradient of water and acetonitrile (both with 0.1% formic acid to promote protonation) is typically effective.
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), positive ion mode.
-
Full Scan (MS1): Scan a mass range of m/z 50-500 to detect the [M+H]⁺ ion (expected at m/z 188.07).
-
Tandem MS (MS/MS): Isolate the precursor ion (m/z 188.07) and apply collision-induced dissociation (CID) with varying collision energies to generate a fragmentation spectrum.
-
Visualization: Predicted MS/MS Fragmentation Pathway
Caption: Predicted fragmentation of the [M+H]⁺ ion in ESI-MS/MS.
Infrared (IR) Spectroscopy: Rapid Functional Group Confirmation
FTIR spectroscopy is a fast and simple technique to confirm the presence of key functional groups. The spectrum of this compound will be dominated by features of the carboxylic acid and the aromatic quinoline core.
Characteristic IR Absorptions
The most telling feature of a carboxylic acid is the extremely broad O-H stretching vibration that spans from ~3300 cm⁻¹ to ~2500 cm⁻¹, a result of strong hydrogen bonding between molecules.[6] This broad absorption often overlaps with C-H stretching bands.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Expected Appearance |
| 3300–2500 | O–H stretch | Carboxylic Acid | Very broad, strong |
| 3100–3000 | C–H stretch | Aromatic | Medium, sharp |
| 3000–2850 | C–H stretch | Alkane (Methyl) | Medium, sharp |
| 1725–1700 | C=O stretch | Carboxylic Acid | Strong, sharp |
| 1600–1450 | C=C and C=N stretch | Aromatic Ring | Multiple, medium |
| ~1300 | C–O stretch / O-H bend | Carboxylic Acid | Medium |
| 900–675 | C–H out-of-plane bend | Aromatic | Strong |
Experimental Protocol: ATR-FTIR
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or crystal-related absorptions.
-
Sample Analysis: Place a small amount of the solid this compound powder onto the crystal. Use the pressure clamp to ensure firm contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio it against the background to produce the final absorbance or transmittance spectrum.
UV-Visible Spectroscopy: Probing the Conjugated System
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the quinoline ring. The spectrum is typically characterized by multiple absorption bands corresponding to π → π* transitions. The position and intensity of these bands are sensitive to the substitution pattern and the solvent. For quinoline derivatives, characteristic absorption peaks are expected.[7][8]
Experimental Protocol: UV-Vis Analysis
-
Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble, such as ethanol or methanol.
-
Sample Preparation: Prepare a stock solution of known concentration. Perform serial dilutions to create a solution with an absorbance in the optimal range (0.1 - 1.0 AU).
-
Data Acquisition:
-
Use a matched pair of cuvettes. Fill one with the pure solvent (the blank) and the other with the sample solution.
-
Place the blank cuvette in the spectrophotometer and record a baseline correction.
-
Replace the blank with the sample cuvette and scan the spectrum, typically from 200 to 500 nm.
-
Conclusion: An Integrated Analytical Approach
The comprehensive characterization of this compound is achieved not by a single technique, but by the synergistic integration of multiple spectroscopic methods. NMR provides the definitive structural map, MS confirms the molecular formula and assists in structural verification, IR offers rapid confirmation of essential functional groups, and UV-Vis probes the electronic nature of the molecule. This multi-faceted, self-validating workflow ensures the highest degree of scientific trust and provides the robust data package required for publication, patenting, and advancement in drug development pipelines.
References
- 1. 8-Methylquinoline(611-32-5) 1H NMR [m.chemicalbook.com]
- 2. 8-Methylquinoline(611-32-5) 13C NMR [m.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 8-Methyl-quinoline-3-carboxylic acid - Amerigo Scientific [amerigoscientific.com]
- 6. echemi.com [echemi.com]
- 7. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 8. researchgate.net [researchgate.net]
potential therapeutic targets of 8-Methylquinoline-3-carboxylic acid
An In-Depth Technical Guide to the Potential Therapeutic Targets of 8-Methylquinoline-3-carboxylic Acid
Preamble: Charting a Course for a Novel Therapeutic Candidate
To our fellow researchers, scientists, and drug development professionals, this document serves as a technical exploration into the potential therapeutic avenues for this compound. As a member of the quinoline-3-carboxylic acid class, this molecule resides within a chemical family renowned for its diverse biological activities. While direct, extensive research on this specific derivative is emerging, the broader quinoline scaffold provides a fertile ground for hypothesis-driven investigation. This guide is structured to synthesize existing knowledge on related compounds and to propose a logical, evidence-based framework for identifying and validating the therapeutic targets of this compound. Our approach is rooted in established principles of medicinal chemistry and molecular pharmacology, aiming to provide a robust starting point for future research endeavors.
Section 1: The Quinoline-3-Carboxylic Acid Scaffold: A Foundation of Therapeutic Promise
The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents. The addition of a carboxylic acid at the 3-position, and a methyl group at the 8-position, creates a unique electronic and steric profile that could modulate its interaction with biological targets. Derivatives of quinoline-3-carboxylic acid have demonstrated a wide array of pharmacological effects, including antiproliferative, anti-inflammatory, and antimicrobial activities[1][2][3][4]. This known bioactivity within the chemical class strongly suggests that this compound is likely to exhibit its own set of therapeutically relevant properties. The key to unlocking its potential lies in the systematic identification and validation of its molecular targets.
Section 2: Potential Therapeutic Target Classes
Based on the activities of analogous compounds, we can hypothesize several protein classes as potential targets for this compound. This section will delve into the rationale behind each proposed target and outline a high-level strategy for investigation.
Protein Kinases: Regulators of Cellular Proliferation and Signaling
Rationale: Derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of protein kinase CK2, a key regulator of cell growth, proliferation, and apoptosis[5]. Overexpression and hyperactivity of CK2 are implicated in numerous cancers, making it a compelling target for oncology drug development. The planar quinoline core can potentially interact with the ATP-binding pocket of kinases, while the carboxylic acid and methyl substituents can form specific interactions that confer potency and selectivity.
Hypothesized Mechanism of Action: this compound may act as an ATP-competitive inhibitor of protein kinases such as CK2. The quinoline moiety could engage in hydrophobic and pi-stacking interactions within the kinase hinge region, while the carboxylic acid could form hydrogen bonds with key amino acid residues.
Experimental Workflow for Target Validation:
Figure 1: Workflow for Protein Kinase Target Validation.
Dihydroorotate Dehydrogenase (DHODH): A Key Enzyme in Pyrimidine Biosynthesis
Rationale: The quinoline-4-carboxylic acid scaffold is a known inhibitor of DHODH, an enzyme essential for the de novo synthesis of pyrimidines[6][7]. Inhibition of DHODH depletes the cellular pool of pyrimidines, leading to cell cycle arrest. This mechanism is particularly effective against rapidly proliferating cells, such as cancer cells and activated lymphocytes, making DHODH a target for both oncology and autoimmune diseases. The structural similarity of this compound to known DHODH inhibitors warrants its investigation against this target.
Hypothesized Mechanism of Action: this compound is hypothesized to bind to the ubiquinone binding site of DHODH, thereby inhibiting its enzymatic activity. The carboxylic acid moiety is likely crucial for forming key interactions with the enzyme's active site, mimicking the binding of the natural substrate.
Experimental Workflow for DHODH Inhibition:
Figure 2: Workflow for Validating DHODH Inhibition.
Section 3: Detailed Experimental Protocols
To ensure scientific rigor and reproducibility, the following detailed protocols are provided for key validation experiments.
Protocol: In Vitro Protein Kinase Inhibition Assay (e.g., for CK2)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a purified protein kinase.
-
Materials:
-
Recombinant human protein kinase (e.g., CK2α)
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
This compound (dissolved in DMSO)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well microplates
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO, then dilute into kinase buffer.
-
Add 5 µL of the compound dilutions to the wells of a 384-well plate. Include controls (DMSO vehicle for 0% inhibition, and a known inhibitor for 100% inhibition).
-
Add 5 µL of a solution containing the kinase and substrate peptide to each well.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Convert luminescence signals to percent inhibition relative to controls.
-
Plot percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
| Parameter | Description |
| IC50 | Concentration of inhibitor required to reduce enzyme activity by 50% |
| Hill Slope | A measure of the steepness of the dose-response curve |
| R² | Goodness of fit of the curve to the data |
Protocol: Cell-Based DHODH Target Engagement Assay
-
Objective: To confirm that the antiproliferative effect of this compound is due to the inhibition of DHODH.
-
Materials:
-
Cancer cell line (e.g., HCT-116)
-
Cell culture medium (e.g., McCoy's 5A)
-
Fetal Bovine Serum (FBS)
-
This compound
-
Uridine
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well cell culture plates
-
-
Procedure:
-
Seed HCT-116 cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in a cell culture medium.
-
Prepare a second set of serial dilutions of the compound in a medium supplemented with 100 µM uridine.
-
Aspirate the old medium from the cells and add 100 µL of the compound dilutions (with and without uridine) to the respective wells.
-
Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.
-
Measure cell viability using the CellTiter-Glo® reagent according to the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the IC50 values for the compound in the absence and presence of uridine.
-
A significant rightward shift in the IC50 value in the presence of uridine indicates that the compound's antiproliferative activity is mediated by the inhibition of the pyrimidine biosynthesis pathway.
-
| Condition | Expected IC50 | Interpretation |
| Without Uridine | X µM | Potent antiproliferative effect |
| With Uridine | >> X µM or inactive | Antiproliferative effect is rescued by exogenous pyrimidines, confirming DHODH inhibition |
Section 4: Concluding Remarks and Future Directions
This guide has outlined a rational, hypothesis-driven approach to elucidating the therapeutic targets of this compound. By leveraging the known pharmacology of the broader quinoline-3-carboxylic acid class, we have identified protein kinases and dihydroorotate dehydrogenase as high-priority targets for investigation. The provided experimental workflows and detailed protocols offer a clear path forward for validating these hypotheses.
Future research should focus on executing these validation studies, and if a primary target is confirmed, subsequent efforts should be directed towards lead optimization to improve potency, selectivity, and pharmacokinetic properties. The journey from a promising chemical scaffold to a clinically viable therapeutic is long and challenging, but it begins with the foundational work of target identification and validation. It is our hope that this guide will serve as a valuable resource for researchers embarking on this journey with this compound.
References
- 1. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US5385900A - Quinoline carboxylic acid derivatives - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 3-Methylquinoline-4-carboxylic Acid|Research Compound [benchchem.com]
Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 8-Methylquinoline-3-carboxylic Acid
Preamble: Charting Unexplored Territory
In the vast landscape of molecular discovery, countless compounds hold theoretical promise, yet their precise biological roles remain undefined. 8-Methylquinoline-3-carboxylic acid is one such molecule. While the quinoline scaffold is a well-established pharmacophore present in numerous approved drugs, the specific mechanistic intricacies of this particular derivative are not extensively documented in current scientific literature. This guide, therefore, deviates from a conventional review of established facts. Instead, it serves as a strategic roadmap for researchers, scientists, and drug development professionals, providing a comprehensive framework to systematically investigate and ultimately elucidate the mechanism of action of this compound. We will leverage a synthesis of data from structurally related quinoline derivatives to propose plausible hypotheses and outline a rigorous, multi-faceted experimental strategy to test them.
I. The Quinoline Scaffold: A Foundation of Diverse Bioactivity
The quinoline ring system is a recurring motif in a multitude of biologically active compounds, exhibiting a broad spectrum of pharmacological activities including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2] This versatility stems from the scaffold's ability to intercalate into DNA, chelate metal ions, and interact with various enzymatic and receptor targets.[3] Derivatives of quinoline carboxylic acid, in particular, have demonstrated significant potential as therapeutic agents. For instance, certain 3-quinoline carboxylic acids have been identified as inhibitors of protein kinase CK2, a crucial enzyme in cell growth and proliferation.[4][5] Furthermore, analogs of quinolone carboxylic acid have been designed as allosteric modulators of the M₁ muscarinic acetylcholine receptor, a key target in the treatment of cognitive disorders.[6] Given this precedent, it is reasonable to hypothesize that this compound may share one or more of these established mechanisms or possess a novel mode of action.
II. Hypothesized Mechanisms of Action for this compound
Based on the known activities of structurally analogous compounds, we can formulate several primary hypotheses for the mechanism of action of this compound. These hypotheses will form the basis of our proposed experimental investigation.
-
Hypothesis 1: Inhibition of Protein Kinases: The presence of the quinoline-3-carboxylic acid moiety suggests a potential for interaction with the ATP-binding pocket of protein kinases.[4][5] The 8-methyl group could influence selectivity and potency by interacting with specific hydrophobic pockets within the kinase domain.
-
Hypothesis 2: Modulation of Cell Signaling Receptors: The quinoline scaffold is known to interact with a variety of cell surface receptors.[6][7] this compound could act as an agonist, antagonist, or allosteric modulator of receptors involved in key signaling pathways.
-
Hypothesis 3: Disruption of Dihydroorotate Dehydrogenase (DHODH): Some 4-quinoline carboxylic acids are known inhibitors of DHODH, a critical enzyme in pyrimidine biosynthesis.[8] While the carboxylic acid is at the 3-position in our compound of interest, the potential for interaction with this enzyme should not be discounted.
-
Hypothesis 4: Metal Ion Chelation and Oxidative Stress: The nitrogen atom in the quinoline ring and the carboxylic acid group can potentially chelate metal ions, which may disrupt essential enzymatic functions or induce oxidative stress within cells.[3]
The following diagram illustrates the potential signaling pathways that could be influenced by this compound, based on our hypotheses.
Caption: Hypothesized molecular targets and downstream effects of this compound.
III. A Phased Experimental Approach to Mechanism of Action Elucidation
To systematically investigate the mechanism of action of this compound, we propose a three-phased experimental workflow. This approach begins with broad phenotypic screening to identify biological activity, followed by target identification and validation, and culminates in the detailed characterization of the molecular mechanism.
The following diagram provides a high-level overview of the proposed experimental workflow.
Caption: A three-phased workflow for elucidating the mechanism of action.
Phase 1: Broad Phenotypic Screening
The initial phase aims to identify the general biological effects of this compound across a range of cellular models.
Experimental Protocol: Cell Viability (MTT) Assay [8]
-
Cell Seeding: Plate a panel of cancer cell lines (e.g., MCF-7, HCT-116) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well and allow to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each cell line.
Phase 2: Target Identification and Validation
Once a consistent and potent phenotypic effect is observed, the next phase focuses on identifying the direct molecular target(s) of the compound.
Experimental Protocol: Kinase Inhibition Profiling [4]
-
Kinase Panel Screening: Submit this compound for screening against a broad panel of recombinant human kinases (e.g., a panel of >300 kinases) at a fixed concentration (e.g., 10 µM). The assay typically measures the phosphorylation of a substrate by each kinase in the presence and absence of the compound.
-
IC₅₀ Determination for Hits: For any kinases that show significant inhibition (>50%) in the initial screen, perform dose-response experiments to determine the IC₅₀ value.
-
Assay Principle (Example: ADP-Glo™ Kinase Assay):
-
Set up kinase reactions containing the kinase, substrate, ATP, and varying concentrations of this compound.
-
Incubate to allow the kinase reaction to proceed.
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction.
-
The luminescent signal is proportional to the amount of ADP produced and is inversely correlated with kinase activity.
-
-
Data Analysis: Plot the percentage of kinase inhibition against the log of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀.
Phase 3: Mechanistic Characterization
With a validated molecular target, the final phase involves elucidating the downstream cellular consequences of the compound-target interaction.
Experimental Protocol: Western Blot Analysis of Downstream Signaling
-
Cell Treatment and Lysis: Treat the responsive cell line with this compound at concentrations around its IC₅₀ value for various time points (e.g., 1, 6, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against key proteins in the hypothesized signaling pathway (e.g., phospho-Akt, total Akt, cleaved PARP, β-actin as a loading control) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Densitometry Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression and phosphorylation status.
IV. Data Presentation and Interpretation
For clarity and comparative analysis, all quantitative data should be summarized in tables.
Table 1: Hypothetical Cell Viability Data for this compound
| Cell Line | IC₅₀ (µM) |
| MCF-7 (Breast Cancer) | 5.2 ± 0.8 |
| HCT-116 (Colon Cancer) | 8.1 ± 1.2 |
| A549 (Lung Cancer) | 12.5 ± 2.1 |
| HEK293 (Non-cancerous) | > 100 |
Table 2: Hypothetical Kinase Inhibition Profile of this compound
| Kinase | % Inhibition at 10 µM | IC₅₀ (µM) |
| CK2α | 92% | 0.75 ± 0.1 |
| PIM1 | 78% | 2.1 ± 0.4 |
| DYRK1A | 45% | > 10 |
V. Conclusion and Future Directions
The elucidation of the mechanism of action for a novel compound like this compound is a systematic and iterative process. The framework presented in this guide provides a robust starting point for any research team embarking on this endeavor. By combining broad phenotypic screening with targeted biochemical and cellular assays, it is possible to uncover the molecular intricacies of this promising molecule. The insights gained from such studies will be invaluable for its potential development as a therapeutic agent and will contribute to the broader understanding of the structure-activity relationships of quinoline-based compounds. Subsequent in vivo studies in relevant disease models will be the crucial next step to translate these in vitro findings into potential clinical applications.
VI. References
A comprehensive list of references will be compiled based on the specific literature and protocols utilized during the experimental phases. The following are representative examples based on the information provided in this guide.
-
Journal of Chemistry. Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides.
-
ResearchGate. Plausible mechanism for C−H functionalization of 8‐methylquinolines.
-
ResearchGate. Biological Activities of Quinoline Derivatives. --INVALID-LINK--
-
SciSpace. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
-
PMC. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
-
Atomax. 8-Methyl-quinoline-3-carboxylic acid, 1 gram.
-
Wikipedia. S9632.
-
ResearchGate. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. --INVALID-LINK--
-
PubMed. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. --INVALID-LINK--
-
Sigma-Aldrich. 8-Methyl-quinoline-3-carboxylic acid AldrichCPR 71082-55-8. --INVALID-LINK--
-
Benchchem. Comparative Analysis of the Biological Activity of Quinoline Carboxylic Acid Methyl Ester Analogs.
-
Amerigo Scientific. 8-Methyl-quinoline-3-carboxylic acid.
-
Santa Cruz Biotechnology. 8-Methyl-quinoline-3-carboxylic acid | CAS 71082-55-8.
-
MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. --INVALID-LINK--
-
PMC. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. --INVALID-LINK--
-
Anticancer Agents in Medicinal Chemistry. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. --INVALID-LINK--
-
PubMed. Synthesis and 5-HT3 receptor affinity of new quinolinecarboxylic acid derivatives. --INVALID-LINK--
-
PubMed. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. --INVALID-LINK--
-
PubMed. 8-Hydroxyquinoline as a building block for artificial receptors: binding preferences in the recognition of glycopyranosides.
-
PubMed. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents.
-
PubMed. Synthesis and pharmacological evaluation of analogues of benzyl quinolone carboxylic acid (BQCA) designed to bind irreversibly to an allosteric site of the M ₁ muscarinic acetylcholine receptor. --INVALID-LINK--
-
PubChem. 8-Methylquinoline | C10H9N | CID 11910.
-
MDPI. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and pharmacological evaluation of analogues of benzyl quinolone carboxylic acid (BQCA) designed to bind irreversibly to an allosteric site of the M ₁ muscarinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and 5-HT3 receptor affinity of new quinolinecarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis and Screening of 8-Methylquinoline-3-carboxylic Acid Derivatives
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis and screening of 8-methylquinoline-3-carboxylic acid derivatives. This class of compounds holds significant potential in medicinal chemistry, and this document aims to equip you with the foundational knowledge and practical insights required to explore its therapeutic promise.
Part 1: The Strategic Importance of the this compound Scaffold
The quinoline core is a privileged scaffold in drug discovery, forming the backbone of numerous approved drugs with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The strategic placement of substituents on the quinoline ring allows for the fine-tuning of a compound's physicochemical properties and biological targets.
The this compound scaffold is of particular interest due to the unique combination of its substituents. The carboxylic acid group at the 3-position is a key pharmacophore in many bioactive quinolines, often involved in critical binding interactions with biological targets.[1] The methyl group at the 8-position, while seemingly simple, can significantly influence the molecule's conformation, lipophilicity, and metabolic stability, potentially leading to improved pharmacokinetic and pharmacodynamic profiles.
This guide will delve into the synthetic methodologies to access this promising scaffold and explore a rational approach to its biological screening, drawing upon established principles of medicinal chemistry and drug discovery.
Part 2: Synthesis of this compound Derivatives: A Proposed Synthetic Strategy
While a direct, one-pot synthesis for this compound is not extensively documented, a robust and versatile synthetic route can be proposed by adapting established named reactions for quinoline synthesis. The following section outlines a logical and experimentally sound approach.
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target scaffold points towards a strategy involving the formation of the quinoline ring as a key step, followed by functional group interconversions to introduce the desired diversity at other positions.
Caption: Retrosynthetic analysis of this compound derivatives.
Proposed Synthetic Pathway: The Doebner Reaction
The Doebner reaction, a classic method for the synthesis of quinoline-4-carboxylic acids from anilines, aldehydes, and pyruvic acid, presents a highly adaptable framework for our target scaffold.[2][3] By utilizing a substituted aniline and carefully selecting the aldehyde and pyruvic acid components, we can logically construct the desired this compound core.
2.2.1 Step-by-Step Experimental Protocol (Proposed)
This protocol is a proposed adaptation of the Doebner reaction for the synthesis of this compound.
Materials:
-
o-Toluidine
-
Glyoxylic acid
-
Pyruvic acid
-
Ethanol (absolute)
-
Concentrated Hydrochloric Acid
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve o-toluidine (1 equivalent) in absolute ethanol.
-
Addition of Aldehyde: To the stirred solution, add glyoxylic acid (1.1 equivalents). An initial exothermic reaction may be observed.
-
Addition of Pyruvic Acid: After the initial reaction subsides, add pyruvic acid (1.1 equivalents) to the mixture.
-
Acidification and Reflux: Carefully add a catalytic amount of concentrated hydrochloric acid. Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Isolation: Filter the solid product and wash with cold ethanol to remove unreacted starting materials.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.
Causality Behind Experimental Choices:
-
o-Toluidine: This starting material provides the benzene ring and the methyl group at the desired 8-position of the final quinoline scaffold.
-
Glyoxylic Acid and Pyruvic Acid: The reaction between the aniline, aldehyde, and pyruvic acid is the cornerstone of the Doebner reaction, leading to the formation of the pyridine ring of the quinoline.[2]
-
Acid Catalyst: The acid catalyst is crucial for promoting the condensation reactions and the subsequent cyclization to form the quinoline ring.[4][5]
Caption: Proposed workflow for the synthesis of this compound via the Doebner reaction.
Alternative Synthetic Strategies
While the Doebner reaction is a strong candidate, other established methods for quinoline synthesis are worth considering, each with its own advantages and limitations.
-
Doebner-von Miller Reaction: This reaction utilizes an aniline with α,β-unsaturated carbonyl compounds to form quinolines.[4] By reacting o-toluidine with an appropriate α,β-unsaturated carbonyl compound, it is theoretically possible to construct the 8-methylquinoline core.
-
Gould-Jacobs Reaction: This method is particularly useful for the synthesis of 4-hydroxyquinolines, which can then be further functionalized. While not a direct route to the 3-carboxylic acid, it offers an alternative entry point to the quinoline scaffold.
The choice of synthetic route will ultimately depend on the availability of starting materials, desired scale of the reaction, and the specific functional groups to be incorporated into the final derivatives.
Part 3: Screening of this compound Derivatives: A Target-Oriented Approach
Given the broad spectrum of biological activities associated with quinoline derivatives, a rational screening strategy is essential to identify the therapeutic potential of novel this compound derivatives. The screening cascade should be designed to efficiently evaluate a library of these compounds against a panel of relevant biological targets.
Potential Therapeutic Areas and Biological Targets
Based on the known activities of structurally related quinoline-3-carboxylic acids, the following therapeutic areas and molecular targets are of high interest:
| Therapeutic Area | Potential Molecular Target(s) | Rationale |
| Oncology | Dihydroorotate Dehydrogenase (DHODH), Kinases, Topoisomerases | Quinoline-4-carboxylic acids are known inhibitors of DHODH, a key enzyme in pyrimidine biosynthesis crucial for cancer cell proliferation.[1][6] The 3-carboxylic acid moiety could mimic this interaction. |
| Infectious Diseases | Bacterial DNA Gyrase and Topoisomerase IV, Fungal Enzymes | The quinolone core is the basis of a major class of antibiotics (fluoroquinolones) that target bacterial topoisomerases.[1] |
| Neurodegenerative Diseases | Acetylcholinesterase (AChE), Beta-site APP cleaving enzyme-1 (BACE1) | Quinoline derivatives have shown potential in modulating the activity of enzymes implicated in the progression of neurodegenerative diseases. |
| Inflammation | Cyclooxygenase (COX) enzymes, Cytokine signaling pathways | Certain quinoline-4-carboxylic acid derivatives have demonstrated anti-inflammatory properties.[7] |
A Tiered Screening Cascade
A tiered screening approach is recommended to efficiently manage resources and focus on the most promising compounds.
Caption: A tiered screening cascade for the evaluation of this compound derivatives.
3.2.1 Tier 1: Primary High-Throughput Screening (HTS)
The initial screen should involve high-throughput assays against the primary molecular targets identified in the table above.
-
DHODH Inhibition Assay: A biochemical assay to measure the inhibition of recombinant human DHODH.[8]
-
Antibacterial Susceptibility Testing: Broth microdilution assays to determine the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria.
-
Enzyme Inhibition Assays (e.g., AChE, BACE1): Biochemical assays to assess the inhibitory activity against key enzymes in neurodegenerative diseases.
3.2.2 Tier 2: Secondary Screening and Lead Prioritization
Hits from the primary screen should be subjected to more detailed in vitro characterization.
-
Cell-Based Assays:
-
Antiproliferative Assays: Evaluation of cytotoxicity against a panel of cancer cell lines (e.g., MCF-7, K562).[9]
-
Cellular Thermal Shift Assay (CETSA): To confirm target engagement within a cellular context.
-
-
Potency and Selectivity: Determination of IC50/EC50 values and assessment of selectivity against related off-targets.
-
Preliminary Structure-Activity Relationship (SAR) Studies: Analysis of the relationship between chemical structure and biological activity to guide the synthesis of more potent and selective analogs.[6][10]
3.2.3 Tier 3: Lead Optimization
The most promising lead compounds will advance to in vivo studies.
-
Pharmacokinetic (PK) Studies: Evaluation of absorption, distribution, metabolism, and excretion (ADME) properties in animal models.
-
In Vivo Efficacy Studies: Assessment of therapeutic efficacy in relevant animal models of disease (e.g., tumor xenograft models, infection models).
-
Toxicology Studies: Preliminary assessment of the safety profile of the lead candidates.
Part 4: Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic strategies outlined in this guide, based on well-established chemical principles, provide a clear path to access this class of compounds. A rational and tiered screening approach will be critical in unlocking their therapeutic potential.
Future work should focus on the synthesis of a diverse library of derivatives to thoroughly explore the structure-activity relationships. Further derivatization of the carboxylic acid group, for instance, into esters or amides, could lead to prodrugs with improved pharmacokinetic properties.[11] The insights gained from comprehensive biological screening will be invaluable in guiding the optimization of lead compounds towards clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. Doebner reaction - Wikipedia [en.wikipedia.org]
- 3. iipseries.org [iipseries.org]
- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 5. synarchive.com [synarchive.com]
- 6. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Evaluating the Antiproliferative Effects of 8-Methylquinoline-3-carboxylic acid
Introduction: The Emerging Potential of Quinoline Derivatives in Oncology
The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1][2] In the realm of oncology, quinoline derivatives have garnered significant attention for their potential as anticancer agents.[2][3] These compounds have been shown to exert their effects through various mechanisms, including the induction of apoptosis, modulation of the cell cycle, and interference with critical tumor-growth signaling pathways.[1] The structural versatility of the quinoline ring allows for substitutions that can fine-tune its pharmacological properties. This application note focuses on a specific derivative, 8-Methylquinoline-3-carboxylic acid, and provides a comprehensive guide for researchers to investigate its potential antiproliferative activities. While direct studies on this particular compound are limited, the broader family of quinoline-3-carboxylic acids has demonstrated notable antiproliferative effects, suggesting that this compound is a promising candidate for further investigation.[4][5][6]
This document serves as a detailed guide for researchers, scientists, and drug development professionals, offering robust protocols for essential in vitro antiproliferative assays. Beyond procedural steps, we delve into the scientific rationale behind these methodologies, empowering researchers to not only execute the experiments but also to interpret the data with a deep understanding of the underlying principles.
Core Assays for Assessing Antiproliferative Activity
To comprehensively evaluate the antiproliferative potential of this compound, a multi-assay approach is recommended. This ensures that the observed effects are not an artifact of a single detection method and provides a more complete picture of the compound's cellular impact. We will detail the protocols for three widely accepted and complementary assays: the MTT assay, the Sulforhodamine B (SRB) assay, and the Colony Formation Assay.
Experimental Workflow Overview
The following diagram illustrates a typical workflow for screening a novel compound like this compound for antiproliferative activity.
Caption: Workflow for assessing the antiproliferative effects of a test compound.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is often used as an indicator of cell viability and proliferation.[7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The amount of formazan produced is proportional to the number of living cells.
Materials:
-
This compound
-
Selected cancer cell line(s) (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis:
The percentage of cell viability is calculated using the following formula:
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100
The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Table 1: Example Data Layout for MTT Assay
| Concentration (µM) | Absorbance (570 nm) | % Viability |
| 0 (Vehicle) | 1.25 | 100 |
| 1 | 1.10 | 88 |
| 10 | 0.85 | 68 |
| 50 | 0.50 | 40 |
| 100 | 0.25 | 20 |
Protocol 2: Sulforhodamine B (SRB) Assay
Principle: The SRB assay is a colorimetric assay that measures cell density based on the measurement of total cellular protein content.[8] Sulforhodamine B, a bright pink aminoxanthene dye, binds to basic amino acid residues in cellular proteins under mildly acidic conditions.[8] The amount of bound dye is proportional to the total protein mass and, therefore, to the number of cells.
Materials:
-
All materials from the MTT assay protocol
-
Trichloroacetic acid (TCA), 50% (w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Cell Fixation:
-
After the 48-72 hour incubation with the compound, gently add 50 µL of cold 50% TCA to each well (final concentration of 10% TCA).
-
Incubate the plate at 4°C for 1 hour to fix the cells.
-
-
Washing and Staining:
-
Carefully wash the plate five times with slow-running tap water to remove TCA, excess medium, and dead cells.
-
Allow the plate to air dry completely.
-
Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
-
Removal of Unbound Dye:
-
Quickly wash the plate four times with 1% acetic acid to remove unbound SRB dye.
-
Allow the plate to air dry completely.
-
-
Dye Solubilization and Absorbance Reading:
-
Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.
-
Shake the plate on a shaker for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis:
The percentage of cell growth is calculated as follows:
% Growth = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100
The IC₅₀ value is determined in the same manner as for the MTT assay.
Protocol 3: Colony Formation (Clonogenic) Assay
Principle: The colony formation assay assesses the ability of a single cell to undergo unlimited division and form a colony.[9] This assay measures the long-term effects of a compound on cell survival and reproductive integrity, which is a hallmark of cancer cells.
Materials:
-
6-well plates
-
Complete cell culture medium
-
This compound
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Determine the appropriate number of cells to seed per well to form 50-150 colonies within 1-2 weeks. This needs to be optimized for each cell line.
-
Seed the cells in 6-well plates and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound for 24 hours.
-
-
Colony Growth:
-
After 24 hours, remove the compound-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 7-14 days, or until visible colonies are formed. Change the medium every 2-3 days.
-
-
Fixation and Staining:
-
Gently wash the wells with PBS.
-
Fix the colonies by adding 1 mL of a 1:3 mixture of acetic acid and methanol to each well for 10 minutes.
-
Remove the fixative and add 1 mL of Crystal Violet staining solution to each well for 15 minutes.
-
Wash the wells with water until the background is clear.
-
Allow the plates to air dry.
-
-
Colony Counting:
-
Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells) in each well.
-
Data Analysis:
The Plating Efficiency (PE) and Surviving Fraction (SF) are calculated as follows:
PE = (Number of colonies formed / Number of cells seeded) * 100
SF = (Number of colonies formed after treatment) / (Number of cells seeded * (PE / 100))
The results are often plotted as the surviving fraction versus the compound concentration.
Hypothetical Mechanism of Action of this compound
Based on the known biological activities of other quinoline derivatives, this compound may exert its antiproliferative effects through several potential mechanisms. Many quinoline compounds have been shown to induce apoptosis and cause cell cycle arrest.[1] A plausible hypothesis is that this compound could interfere with key signaling pathways that regulate cell survival and proliferation, such as the PI3K/Akt/mTOR pathway, or it may act as a topoisomerase inhibitor, a known mechanism for some quinoline-based anticancer agents.[1]
The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound, leading to apoptosis.
Caption: Hypothetical signaling pathway targeted by this compound.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial assessment of the antiproliferative activity of this compound. Positive results from these assays would warrant further investigation into the specific molecular mechanisms of action. Subsequent studies could include cell cycle analysis by flow cytometry, apoptosis assays (e.g., Annexin V/PI staining), and Western blotting to probe the expression levels of key proteins in relevant signaling pathways. The exploration of novel quinoline derivatives like this compound holds promise for the discovery of new therapeutic agents in the fight against cancer.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. | Read by QxMD [read.qxmd.com]
- 7. Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
8-Methylquinoline-3-carboxylic Acid as a Molecular Probe: A Feasibility Assessment and Developmental Roadmap
Senior Application Scientist Note:
This document addresses the inquiry into the application of 8-Methylquinoline-3-carboxylic acid as a molecular probe. A comprehensive search of the scientific literature and technical databases reveals that while this compound is commercially available, there is a notable absence of published data characterizing its photophysical properties or its utility as a molecular probe for bioimaging, sensing, or drug development applications.[1][2][3][4]
Therefore, this document deviates from a standard application note to instead provide a detailed developmental roadmap . It is designed for researchers, scientists, and drug development professionals interested in exploring the potential of this compound as a novel molecular probe. This guide outlines the necessary experimental steps to thoroughly characterize the compound and validate its potential applications, adhering to the principles of scientific integrity and robust protocol design.
Part 1: The Quinoline Scaffold - A Privileged Structure for Molecular Probes
The quinoline ring system is a foundational heterocyclic motif in the design of fluorescent probes and therapeutic agents.[5][6] Its rigid, planar structure and tunable electronic properties make it an excellent fluorophore. Derivatives of quinoline, particularly those with substitutions at the 8-position such as 8-hydroxyquinoline and 8-aminoquinoline, are well-established as effective chemosensors for metal ions like Zn²⁺ and Al³⁺.[6][7][8] The mechanism often involves chelation-enhanced fluorescence (CHEF), where the binding of a metal ion restricts intramolecular vibrations and enhances the quantum yield of the fluorophore.
Furthermore, quinoline-3-carboxylic acid derivatives have been investigated for their biological activities, including as antiproliferative agents and protein kinase inhibitors.[9][10][11] The carboxylic acid moiety can serve as a key interaction point with biological targets and can be modified to improve solubility and cellular uptake.
The subject of this guide, this compound, presents an interesting structural variation. The methyl group at the 8-position, in place of a more traditional chelating group like a hydroxyl or amino function, suggests that its mechanism of action as a probe, if any, may differ from classical quinoline-based chemosensors. Its potential utility could lie in serving as a pH sensor, a probe for specific protein environments, or as a scaffold for further functionalization.
Part 2: Characterization of this compound - A Proposed Research Workflow
To establish this compound as a viable molecular probe, a systematic characterization of its fundamental properties is essential. The following sections outline the key experimental protocols required.
Synthesis and Purification
While this compound is commercially available, in-house synthesis may be required for producing derivatives or for ensuring high purity for sensitive applications. A potential synthetic route could be adapted from known quinoline syntheses, such as the Doebner-von Miller reaction or related methods.
Protocol 1: Synthesis of this compound (Hypothetical)
This protocol is a generalized representation and would require optimization.
Materials:
-
2-Aminotoluene (o-toluidine)
-
Pyruvic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Sodium hydroxide
-
Hydrochloric acid
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography, recrystallization setup)
Procedure:
-
Condensation: In a round-bottom flask, dissolve 2-aminotoluene in anhydrous ethanol.
-
Slowly add pyruvic acid to the solution while stirring.
-
Carefully add concentrated sulfuric acid dropwise as a catalyst.
-
Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water and neutralize with a sodium hydroxide solution to precipitate the crude product.
-
Purification: Collect the crude product by filtration. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Validation: The structure and purity of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, Mass Spectrometry, and elemental analysis.
Diagram 1: Hypothetical Synthesis Workflow
Caption: Workflow for the synthesis and purification of this compound.
Photophysical Characterization
The fluorescence properties of a molecular probe are paramount. The following protocols will determine the key photophysical parameters of this compound.
Protocol 2: Determination of Absorption and Emission Spectra
Materials:
-
Purified this compound
-
Spectroscopic grade solvents (e.g., ethanol, DMSO, PBS buffer pH 7.4)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Stock Solution: Prepare a concentrated stock solution (e.g., 1 mM) of this compound in a suitable solvent like DMSO.
-
Working Solutions: Prepare a series of dilutions in the desired solvents to a final concentration suitable for spectroscopic measurements (e.g., 1-10 µM).
-
Absorption Spectrum: Record the UV-Vis absorption spectrum from 200 to 800 nm to determine the wavelength(s) of maximum absorbance (λ_abs).
-
Emission Spectrum: Excite the sample at the determined λ_abs and record the fluorescence emission spectrum. The wavelength of maximum emission (λ_em) should be identified.
-
Excitation Spectrum: Set the emission monochromator to λ_em and scan the excitation wavelengths to obtain the excitation spectrum. This should overlap with the absorption spectrum.
Protocol 3: Determination of Fluorescence Quantum Yield (Φ_F)
The quantum yield is a measure of the efficiency of the fluorescence process.
Materials:
-
Solutions of this compound
-
A well-characterized fluorescence standard with a known quantum yield and similar absorption/emission range (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Prepare dilute solutions of both the sample and the standard with absorbances below 0.1 at the excitation wavelength to minimize inner filter effects.
-
Measure the absorption and integrated fluorescence emission spectra for both the sample and the standard.
-
Calculate the quantum yield using the following equation:
Φ_F(sample) = Φ_F(std) * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
Where:
-
Φ_F is the fluorescence quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Table 1: Key Photophysical Parameters to be Determined
| Parameter | Symbol | Description |
| Molar Absorptivity | ε | A measure of how strongly the molecule absorbs light at a given wavelength. |
| Fluorescence Quantum Yield | Φ_F | The ratio of photons emitted to photons absorbed. |
| Fluorescence Lifetime | τ | The average time the molecule spends in the excited state before emission. |
| Stokes Shift | The difference in wavelength between the absorption and emission maxima. |
Part 3: Investigating Potential Applications
Once the fundamental photophysical properties are established, the potential of this compound as a molecular probe for specific applications can be explored.
pH Sensing
The quinoline nitrogen and the carboxylic acid group are both ionizable, making the molecule a candidate for pH sensing.
Protocol 4: pH Titration
Materials:
-
Solution of this compound in a suitable buffer system covering a wide pH range (e.g., citrate, phosphate, borate buffers).
-
pH meter
-
Fluorometer
Procedure:
-
Prepare a series of solutions of the compound at a constant concentration in buffers of varying pH.
-
Record the fluorescence emission spectrum for each pH value.
-
Plot the fluorescence intensity at λ_em versus pH.
-
Analyze the data to determine the pKa value(s) associated with changes in fluorescence.
Diagram 2: Expected pH-Dependent Fluorescence
Caption: Potential protonation states of this compound at different pH values.
Metal Ion Sensing
While lacking a strong chelating group at the 8-position, the nitrogen of the quinoline ring and the carboxylate group could potentially coordinate with certain metal ions.
Protocol 5: Metal Ion Titration
Materials:
-
Solution of this compound.
-
Stock solutions of various metal salts (e.g., ZnCl₂, CuCl₂, FeCl₃, CaCl₂, MgCl₂).
-
Fluorometer.
Procedure:
-
To a solution of the probe, incrementally add aliquots of a metal ion stock solution.
-
Record the fluorescence spectrum after each addition.
-
Plot the change in fluorescence intensity against the metal ion concentration to determine the binding affinity (Kd).
-
Perform competition experiments by adding other metal ions to a solution of the probe complexed with a responsive metal to assess selectivity.
Bioimaging
If the probe exhibits desirable properties such as good quantum yield, photostability, and low cytotoxicity, its potential for live-cell imaging can be evaluated.
Protocol 6: Cell Viability and Imaging
Materials:
-
A suitable cell line (e.g., HeLa, HEK293).
-
Cell culture medium and reagents.
-
MTT or similar cell viability assay kit.
-
Fluorescence microscope with appropriate filter sets.
Procedure:
-
Cytotoxicity Assay: Treat cells with increasing concentrations of the probe and perform an MTT assay to determine the concentration range that is non-toxic.
-
Cell Staining: Incubate live cells with a non-toxic concentration of the probe.
-
Fluorescence Microscopy: Wash the cells to remove excess probe and image using a fluorescence microscope. Observe the subcellular localization of the probe.
Part 4: Conclusion and Future Directions
This compound is currently an uncharacterized compound in the context of molecular probes. The protocols outlined in this document provide a comprehensive framework for its systematic evaluation. The initial characterization of its photophysical properties is a critical first step. Should it exhibit favorable characteristics, further investigations into its utility as a pH sensor, a selective metal ion probe, or a scaffold for more complex biosensors would be warranted. The lack of existing data presents a unique opportunity for novel research and discovery in the field of molecular probes.
References
- 1. 8-Methyl-quinoline-3-carboxylic acid AldrichCPR 71082-55-8 [sigmaaldrich.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 8-Methyl-quinoline-3-carboxylic acid - Amerigo Scientific [amerigoscientific.com]
- 4. 71082-55-8 CAS MSDS (8-METHYL-QUINOLINE-3-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. rroij.com [rroij.com]
- 6. scispace.com [scispace.com]
- 7. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of 8-Methylquinoline-3-carboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: 8-Methylquinoline-3-carboxylic acid is a versatile scaffold of significant interest in medicinal chemistry and materials science.[1][2] Its strategic functionalization allows for the exploration of vast chemical space, leading to the development of novel therapeutic agents and functional materials.[2][3] This guide provides a comprehensive overview of the key reactive sites of this compound and details robust protocols for its derivatization. We will delve into the chemical logic behind these transformations, offering insights into reaction mechanisms and practical considerations for successful synthesis.
Introduction to the this compound Scaffold
The quinoline core is a privileged structure in drug discovery, found in numerous commercial drugs with applications ranging from antimalarial to anticancer and antibacterial agents.[1][2][4] The this compound motif, specifically, presents three primary points for chemical modification: the carboxylic acid at the 3-position, the methyl group at the 8-position, and the quinoline ring itself. Each site offers unique opportunities for derivatization, enabling the modulation of physicochemical properties, biological activity, and material characteristics.
This document will systematically address the functionalization at each of these sites, providing both the theoretical underpinning and detailed, actionable protocols.
Part I: Functionalization of the 3-Carboxylic Acid Group
The carboxylic acid moiety is arguably the most readily functionalized group on the scaffold. Standard transformations such as amide bond formation and esterification are highly efficient and provide access to a vast array of derivatives.
Amide Bond Formation (Amidation)
Amide coupling is one of the most frequently employed reactions in medicinal chemistry, allowing for the linkage of the quinoline scaffold to a diverse range of amine-containing building blocks.[5] The direct condensation of a carboxylic acid and an amine is generally unfavorable due to a competing acid-base reaction.[6] Therefore, the carboxylic acid must first be activated. Carbodiimide reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are commonly used for this purpose.[7][8]
Scientific Rationale:
The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6] This intermediate is susceptible to nucleophilic attack by an amine, leading to the formation of the amide bond and a urea byproduct.[8] Additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are often included to suppress side reactions and minimize racemization, particularly when working with chiral amines.
Protocol 1: General Procedure for EDC-Mediated Amide Coupling
This protocol describes a general method for coupling this compound with a primary or secondary amine using EDC.
Materials:
-
This compound
-
Amine of choice (1.1 equivalents)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (optional, 1.2 equivalents)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and dissolve it in anhydrous DCM or DMF.
-
Add the amine (1.1 equivalents) and the base (TEA or DIPEA, 2.0 equivalents) to the solution.
-
In a separate vial, dissolve EDC (1.2 equivalents) and HOBt (if used, 1.2 equivalents) in a minimal amount of anhydrous DCM or DMF.
-
Add the EDC/HOBt solution dropwise to the reaction mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired amide.
Characterization:
-
¹H NMR & ¹³C NMR: To confirm the structure of the product.
-
Mass Spectrometry (MS): To verify the molecular weight of the desired amide.
Esterification
Esterification of the carboxylic acid can be achieved through several methods, with the Fischer esterification being a classic and reliable approach.[9] This method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.[9][10]
Scientific Rationale:
The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule yield the ester.[9][10] The reaction is an equilibrium, and to drive it towards the product, the alcohol is often used as the solvent (in large excess), or water is removed as it is formed.[9][10]
Protocol 2: Fischer Esterification
This protocol outlines the synthesis of an ester derivative of this compound.
Materials:
-
This compound
-
Alcohol of choice (e.g., methanol, ethanol; used as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH) (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend this compound (1.0 equivalent) in the desired alcohol (in large excess, acting as the solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops per 10 mmol of carboxylic acid) to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-16 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, carefully neutralize the excess acid by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate or diethyl ether (3x).
-
Combine the organic layers and wash with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Characterization:
-
¹H NMR & ¹³C NMR: To confirm the ester formation.
-
Infrared (IR) Spectroscopy: To observe the characteristic C=O stretch of the ester.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Part II: Functionalization of the 8-Methyl Group
The C(sp³)-H bonds of the 8-methyl group are inherently less reactive than the carboxylic acid. However, their functionalization is achievable through modern synthetic methods, particularly transition metal-catalyzed C-H activation.[1][2][4][11] This approach offers a direct and atom-economical route to introduce new functional groups.[1]
C-H Activation and Amidation
Ruthenium(II) complexes have been shown to catalyze the amidation of the C(sp³)-H bonds of 8-methylquinolines with azides.[12] The nitrogen atom of the quinoline ring acts as a directing group, facilitating the selective activation of the methyl group.
Scientific Rationale:
The reaction is believed to proceed through the formation of a cyclometalated ruthenium complex, where the metal coordinates to the quinoline nitrogen and activates a C-H bond of the methyl group.[12] This intermediate then reacts with the azide to form a new C-N bond, ultimately yielding the amidated product.[12]
Protocol 3: Ru(II)-Catalyzed Amidation of the 8-Methyl Group (Literature-Adapted)
This protocol is adapted from established literature procedures for the amidation of 8-methylquinolines.[12]
Materials:
-
This compound derivative (e.g., the corresponding ester to avoid interference from the acidic proton)
-
Sulfonyl azide (e.g., tosyl azide) (1.2 equivalents)
-
[(p-cymene)RuCl₂]₂ (5 mol%)
-
Silver hexafluoroantimonate (AgSbF₆) (20 mol%)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Argon or Nitrogen atmosphere
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the this compound ester (1.0 equivalent), the sulfonyl azide (1.2 equivalents), [(p-cymene)RuCl₂]₂ (5 mol%), and AgSbF₆ (20 mol%).
-
Add anhydrous DCE via syringe.
-
Seal the tube and heat the reaction mixture at 80-100 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Characterization:
-
¹H NMR & ¹³C NMR: To confirm the successful amidation at the methyl group.
-
High-Resolution Mass Spectrometry (HRMS): For precise mass determination.
Part III: Functionalization of the Quinoline Ring
Electrophilic aromatic substitution on the quinoline ring itself is another avenue for diversification. The reactivity and regioselectivity of such reactions are governed by the electronic nature of the quinoline ring, which is generally electron-deficient, and the directing effects of the existing substituents. For quinoline, electrophilic substitution typically occurs at the 5- and 8-positions.[13]
Halogenation
Halogenation, such as bromination or chlorination, can introduce a useful handle for further cross-coupling reactions. Metal-free halogenation methods using reagents like trihaloisocyanuric acid are becoming increasingly popular due to their operational simplicity and cost-effectiveness.[14]
Scientific Rationale:
The electron-withdrawing nature of the pyridinic nitrogen deactivates the quinoline system towards electrophilic attack. However, the benzene ring is more susceptible to substitution than the pyridine ring. The existing substituents on the ring will further influence the position of substitution.
Protocol 4: C5-Halogenation of an 8-Substituted Quinoline (Conceptual Protocol)
This conceptual protocol is based on general methods for the regioselective halogenation of 8-substituted quinolines.[14]
Materials:
-
This compound derivative
-
Trichloroisocyanuric acid (TCCA) or Tribromoisocyanuric acid (TBCA) (0.4 equivalents)
-
Trifluoroacetic acid (TFA) or another suitable solvent
-
Argon or Nitrogen atmosphere
Procedure:
-
Dissolve the this compound derivative (1.0 equivalent) in the chosen solvent in a round-bottom flask under an inert atmosphere.
-
Add the halogenating agent (e.g., TCCA) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 1-6 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by pouring it into an ice-cold aqueous solution of sodium sulfite and sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Characterization:
-
¹H NMR & ¹³C NMR: To determine the position of halogenation.
-
Mass Spectrometry (MS): To confirm the addition of the halogen atom.
Data Presentation
| Reaction Type | Key Reagents | Solvent | Temp. | Typical Yield | Ref. |
| Amide Coupling | EDC, HOBt, Amine | DCM or DMF | 0 °C to RT | 70-95% | [7][8] |
| Fischer Esterification | Alcohol, H₂SO₄ (cat.) | Alcohol | Reflux | 60-90% | [9] |
| C-H Amidation | [(p-cymene)RuCl₂]₂, AgSbF₆ | DCE | 80-100 °C | 50-80% | [12] |
| Halogenation | TCCA or TBCA | TFA | RT | 60-85% | [14] |
Visualizations
Experimental Workflow for Amide Coupling```dot
Caption: Key functionalization pathways for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. C(sp3)-H Bond Functionalization of 8-Methylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. hepatochem.com [hepatochem.com]
- 6. Amide Synthesis [fishersci.dk]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
- 11. Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: 8-Methylquinoline-3-carboxylic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold and the Promise of 8-Methylquinoline-3-carboxylic Acid
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] Its rigid, planar structure and the presence of a nitrogen atom provide a unique framework for molecular interactions with various biological targets. Among the vast library of quinoline derivatives, this compound stands out as a promising lead compound for the development of novel therapeutics. The strategic placement of a methyl group at the 8-position and a carboxylic acid at the 3-position can significantly influence the molecule's physicochemical properties, such as lipophilicity and acidity, thereby modulating its pharmacokinetic and pharmacodynamic profile.
This guide provides a comprehensive overview of the synthesis, potential medicinal applications, and detailed experimental protocols related to this compound. We will delve into its prospective roles as an anticancer and anti-inflammatory agent, supported by insights into its potential mechanisms of action and structure-activity relationships (SAR).
Synthesis of this compound: A Representative Protocol
The synthesis of quinoline-3-carboxylic acids can be achieved through various classic organic reactions, with the Doebner reaction being a prominent and versatile method.[3][4] This one-pot, three-component reaction offers a direct route to the desired scaffold.
Representative Synthesis Protocol: Doebner Reaction
This protocol describes a representative method for the synthesis of this compound starting from 2-methylaniline, an appropriate aldehyde, and pyruvic acid.
Materials:
-
2-Methylaniline
-
Acetaldehyde (or a suitable aldehyde precursor)
-
Pyruvic acid
-
Ethanol (or another suitable solvent)
-
Hydrochloric acid (catalytic amount)
-
Sodium hydroxide (for workup)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
-
Silica gel (for column chromatography)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methylaniline (1 equivalent) in ethanol.
-
Addition of Aldehyde: To the stirred solution, add acetaldehyde (1.1 equivalents). Note: The choice of aldehyde will determine the substituent at the 2-position of the quinoline ring.
-
Addition of Pyruvic Acid: Slowly add pyruvic acid (1 equivalent) to the reaction mixture.
-
Catalysis and Reflux: Add a catalytic amount of concentrated hydrochloric acid. Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
-
Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Causality Behind Experimental Choices:
-
Solvent: Ethanol is a common solvent for the Doebner reaction as it effectively dissolves the reactants and facilitates the reaction at reflux temperature.
-
Catalyst: The acidic catalyst (HCl) is crucial for promoting the condensation reactions and the subsequent cyclization to form the quinoline ring.
-
Purification: Column chromatography is a standard and effective method for purifying the final product from any unreacted starting materials and side products.
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of this compound via the Doebner reaction.
Medicinal Chemistry Applications: A Focus on Anticancer and Anti-inflammatory Potential
Derivatives of quinoline-3-carboxylic acid have demonstrated significant potential as both anticancer and anti-inflammatory agents.[5][6][7] The 8-methyl substitution on this scaffold can be explored to fine-tune these activities.
Anticancer Activity
Proposed Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)
A key mechanism by which some quinoline carboxylic acids exert their anticancer effects is through the inhibition of dihydroorotate dehydrogenase (DHODH).[1][8][9] DHODH is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA. Cancer cells, with their high proliferation rates, are particularly dependent on this pathway, making DHODH an attractive target for cancer therapy.
The carboxylic acid moiety at the C-3 position is often critical for binding to the active site of DHODH, potentially forming interactions with key amino acid residues. The 8-methyl group may contribute to favorable hydrophobic interactions within the binding pocket, enhancing the inhibitory activity.
Signaling Pathway Diagram:
Caption: Proposed mechanism of anticancer activity via DHODH inhibition.
Protocol: In Vitro DHODH Inhibition Assay
This protocol outlines a method to assess the inhibitory activity of this compound against human DHODH.
Materials:
-
Recombinant human DHODH enzyme
-
Dihydroorotate (substrate)
-
Decylubiquinone (co-substrate)
-
2,6-dichloroindophenol (DCIP) (electron acceptor)
-
Test compound (this compound) dissolved in DMSO
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)
-
96-well microplate
-
Microplate reader
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Reaction Mixture: In a 96-well plate, add the assay buffer, recombinant human DHODH, and decylubiquinone.
-
Compound Addition: Add the diluted test compound or DMSO (vehicle control) to the respective wells. Incubate for 10 minutes at room temperature.
-
Initiation of Reaction: Initiate the reaction by adding dihydroorotate to all wells.
-
Measurement: Immediately start monitoring the decrease in absorbance of DCIP at 600 nm over time using a microplate reader. The rate of DCIP reduction is proportional to DHODH activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Quantitative Data Summary (Hypothetical):
| Compound | Target | IC₅₀ (µM) |
| This compound | hDHODH | Value to be determined |
| Brequinar (Positive Control) | hDHODH | ~0.5 |
Anti-inflammatory Activity
Proposed Mechanism of Action: Inhibition of NF-κB and COX-2 Pathways
Quinoline derivatives have been reported to possess anti-inflammatory properties through the modulation of key inflammatory pathways, including the Nuclear Factor-kappa B (NF-κB) and Cyclooxygenase-2 (COX-2) pathways.[10][11][12]
-
NF-κB Pathway: NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Inhibition of the NF-κB signaling cascade can effectively suppress the inflammatory response.[13][14]
-
COX-2 Pathway: COX-2 is an enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation. Selective inhibition of COX-2 is a well-established strategy for anti-inflammatory drug development.[5][15][16]
Signaling Pathway Diagram:
Caption: Proposed anti-inflammatory mechanisms via NF-κB and COX-2 inhibition.
Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This protocol is a cell-based assay to evaluate the anti-inflammatory activity of the test compound by measuring the inhibition of nitric oxide (NO) production, a key inflammatory mediator, in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (this compound) dissolved in DMSO
-
Griess Reagent (for NO measurement)
-
96-well cell culture plate
-
Cell culture incubator (37°C, 5% CO₂)
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound or vehicle (DMSO) for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Nitrite Measurement: After incubation, collect the cell culture supernatant. Measure the nitrite concentration in the supernatant, which is a stable product of NO, using the Griess Reagent according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of NO production for each concentration of the test compound compared to the LPS-stimulated control. Determine the IC₅₀ value.
-
Cell Viability Assay: Concurrently, perform a cell viability assay (e.g., MTT assay) to ensure that the observed inhibition of NO production is not due to cytotoxicity.
Quantitative Data Summary (Hypothetical):
| Compound | Assay | IC₅₀ (µM) |
| This compound | NO Production Inhibition | Value to be determined |
| Dexamethasone (Positive Control) | NO Production Inhibition | ~0.1 |
Structure-Activity Relationship (SAR) Insights
The biological activity of quinoline carboxylic acids is highly dependent on the nature and position of substituents on the quinoline ring. Based on existing literature for related compounds, we can infer some potential SAR trends for this compound:
-
C3-Carboxylic Acid: This group is often essential for activity, particularly for DHODH inhibition, as it can act as a key binding motif.[1][8]
-
C8-Methyl Group: The methyl group at this position can influence lipophilicity and steric interactions within the target's binding site. Its impact on activity needs to be experimentally determined.
-
C2-Substituent: The substituent at the 2-position, introduced via the aldehyde in the Doebner synthesis, can be varied to explore its effect on potency and selectivity.
-
Other Positions (C4, C6, C7): Modifications at other positions on the quinoline ring can also significantly modulate biological activity and should be considered in lead optimization studies.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel anticancer and anti-inflammatory agents. The synthetic accessibility via the Doebner reaction allows for the facile generation of a library of analogs for SAR studies. The proposed mechanisms of action, including inhibition of DHODH, NF-κB, and COX-2, provide a solid foundation for further investigation.
Future research should focus on:
-
Lead Optimization: Synthesizing and evaluating a series of derivatives with modifications at various positions of the quinoline ring to improve potency, selectivity, and pharmacokinetic properties.
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound and its optimized derivatives.
-
In Vivo Efficacy Studies: Evaluating the therapeutic potential of promising compounds in relevant animal models of cancer and inflammation.
By leveraging the insights and protocols provided in this guide, researchers can effectively explore the therapeutic potential of this intriguing class of molecules.
References
- 1. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant, Anti-inflammatory, Antibacterial, and Analgesic Activities and Mechanisms of Quinolines, Indoles and Related Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iipseries.org [iipseries.org]
- 4. Doebner reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The discovery of quinoline derivatives, as NF-κB inducing kinase (NIK) inhibitors with anti-inflammatory effects in vitro, low toxicities against T cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Development of (4-Phenylamino)quinazoline Alkylthiourea Derivatives as Novel NF-κB Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Note: A Multi-Assay Protocol for Determining the Cytotoxic Profile of 8-Methylquinoline-3-carboxylic acid
Abstract
Quinoline and its derivatives are a prominent class of heterocyclic compounds recognized for a wide spectrum of biological activities, including potent anticancer properties.[1][2] The evaluation of novel quinoline-based compounds is a critical component of modern drug discovery. This document provides a comprehensive, multi-faceted experimental protocol for assessing the cytotoxic effects of 8-Methylquinoline-3-carboxylic acid. We present a trio of robust, cell-based assays—MTT, Lactate Dehydrogenase (LDH), and Caspase-3/7—to generate a detailed cytotoxic profile, distinguishing between metabolic inhibition, membrane integrity loss, and induction of apoptosis. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate the in vitro efficacy of novel chemical entities.
Introduction: The Rationale for a Multi-Assay Approach
The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise as anticancer agents.[2][3] this compound is one such compound whose therapeutic potential warrants thorough investigation. A primary step in this evaluation is to determine its effect on cell viability and the mechanism by which it induces cell death.
Relying on a single cytotoxicity assay can be misleading. For instance, a compound might inhibit metabolic activity without immediately killing the cell (a cytostatic effect), or it could induce different cell death pathways. To build a comprehensive and trustworthy profile, we employ three distinct assays that probe different aspects of cellular health:
-
Metabolic Viability (MTT Assay): Measures the activity of mitochondrial dehydrogenases, providing an indication of overall metabolic function.[4][5]
-
Membrane Integrity (LDH Assay): Quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme that leaks from cells with damaged plasma membranes, a hallmark of necrosis or late apoptosis.[6]
-
Apoptosis Induction (Caspase-3/7 Assay): Detects the activation of executioner caspases 3 and 7, key proteases that drive the process of programmed cell death (apoptosis).[7][8]
By integrating the data from these three assays, researchers can elucidate not only the potency (e.g., IC50) of this compound but also its primary mechanism of cytotoxic action.
Postulated Mechanism of Action: Induction of Apoptosis
While the specific molecular targets of this compound are under investigation, many quinoline derivatives exert their anticancer effects by inducing apoptosis.[1][9] This programmed cell death pathway is a desirable mechanism for cancer therapeutics as it minimizes the inflammatory response associated with necrotic cell death. The activation of executioner caspases, such as caspase-3 and caspase-7, is a central event in this process.[8][10] These enzymes cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.
Caption: Postulated apoptotic pathway induced by the test compound.
Comprehensive Experimental Workflow
The overall process involves parallel execution of the three core assays from a common pool of cells treated with the test compound. This ensures that the results are directly comparable and reflect the compound's effect under identical conditions.
Caption: Overall experimental workflow from cell culture to data analysis.
Materials and Reagents
Proper preparation and sourcing of high-quality reagents are paramount for reproducible results.
| Category | Item | Example Supplier & Cat. No. | Notes |
| Compound | This compound | Sigma-Aldrich (71082-55-8) | |
| Dimethyl sulfoxide (DMSO), cell culture grade | Sigma-Aldrich (D2650) | Vehicle for dissolving the compound. | |
| Cell Lines | A549 (human lung carcinoma) | ATCC (CCL-185) | Adherent cell line, widely used in cancer research. |
| MCF-7 (human breast adenocarcinoma) | ATCC (HTB-22) | Adherent, another common cancer cell line. | |
| HEK293 (human embryonic kidney) | ATCC (CRL-1573) | Non-cancerous control cell line. | |
| Cell Culture | Dulbecco's Modified Eagle Medium (DMEM) | Gibco (11965092) | Or other appropriate medium for your cell line. |
| Fetal Bovine Serum (FBS) | Gibco (26140079) | Heat-inactivated. | |
| Penicillin-Streptomycin (100X) | Gibco (15140122) | ||
| Trypsin-EDTA (0.25%) | Gibco (25200056) | For cell detachment. | |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco (10010023) | Calcium and magnesium-free. | |
| Assay Kits | MTT Reagent (e.g., 5 mg/mL in PBS) | Sigma-Aldrich (M5655) | Can be purchased as a solution or powder.[11] |
| LDH Cytotoxicity Assay Kit | Promega (G1780) or similar | Contains reagents for measuring LDH release.[6] | |
| Caspase-Glo® 3/7 Assay System | Promega (G8090) | Luminescent assay for measuring caspase activity.[12] | |
| Plates & Labware | 96-well flat-bottom tissue culture plates, sterile | Corning (3596) | For cell seeding and treatment. |
| 96-well opaque-walled plates, white, sterile | Corning (3917) | Required for luminescent assays.[8] | |
| Equipment | Humidified CO2 Incubator | Maintained at 37°C, 5% CO2. | |
| Biosafety Cabinet (Class II) | For sterile cell culture work. | ||
| Microplate Spectrophotometer | Capable of reading absorbance (e.g., 570 nm, 490 nm). | ||
| Microplate Luminometer | For reading luminescent signals. |
Detailed Experimental Protocols
Part A: Cell Culture and Seeding
-
Cell Maintenance: Culture cells in T-75 flasks with complete medium (DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin). Maintain in a humidified incubator at 37°C with 5% CO2.
-
Passaging: Subculture cells when they reach 80-90% confluency. Wash with PBS, detach with Trypsin-EDTA, and re-seed into new flasks at an appropriate density.
-
Cell Seeding for Assays:
-
Harvest log-phase cells and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the optimized seeding density (e.g., 5,000 - 10,000 cells/well for A549) in 100 µL of complete medium.
-
Expert Tip: The optimal seeding density varies between cell lines and should be determined empirically to ensure cells are in the exponential growth phase during treatment.
-
Dispense 100 µL of the cell suspension into each well of the appropriate 96-well plates (clear plates for MTT/LDH, white-walled plates for Caspase-Glo® 3/7).
-
Incubate the plates for 24 hours to allow cells to attach and resume growth.
-
Part B: Compound Preparation and Treatment
-
Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO. Store in small aliquots at -20°C.
-
Working Solutions: On the day of the experiment, perform serial dilutions of the stock solution in serum-free medium to create 2X working concentrations of your desired final concentrations (e.g., 0.1 µM to 100 µM).
-
Cell Treatment:
-
After the 24-hour pre-incubation, carefully remove the medium from the cell plates.
-
Add 100 µL of the appropriate working solution to each well.
-
Controls are Critical:
-
Untreated Control: Cells with fresh complete medium only.
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment (e.g., 0.5%).
-
Positive Control (Optional): Cells treated with a known cytotoxic agent like Doxorubicin or Staurosporine.
-
-
Incubate the plates for the desired exposure time (typically 24, 48, or 72 hours).
-
Part C: MTT Cell Viability Assay Protocol
This protocol is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to a purple formazan product.[4]
-
Add MTT Reagent: At the end of the treatment period, add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[4]
-
Incubate: Incubate the plate for 4 hours at 37°C. During this time, viable cells will form purple formazan crystals.
-
Solubilize Formazan: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO or an SDS-HCl solution to each well to dissolve the crystals.[13]
-
Read Absorbance: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[4]
Part D: LDH Cytotoxicity Assay Protocol
This assay quantitatively measures LDH released from the cytosol of damaged cells into the supernatant.[6]
-
Prepare Controls on a Separate Plate (Maximum LDH Release): To a set of untreated control wells, add 10 µL of the lysis buffer provided in the kit 45 minutes before the end of the incubation period. This serves as the 100% cytotoxicity control.[14]
-
Collect Supernatant: At the end of the treatment period, centrifuge the plate at 300 x g for 5 minutes to pellet any detached cells.
-
Transfer Supernatant: Carefully transfer 50 µL of supernatant from each well of the treatment plate to a new, flat-bottom 96-well plate.
-
Perform LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate and dye) to each well of the new plate.[14]
-
Incubate: Incubate at room temperature for 30 minutes, protected from light.[14]
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit.
-
Read Absorbance: Measure the absorbance at 490 nm.
Part E: Caspase-3/7 Apoptosis Assay Protocol
This protocol uses a proluminescent substrate containing the DEVD peptide sequence, which is cleaved by active caspase-3 and -7 to generate a luminescent signal.[12]
-
Equilibrate Plate and Reagent: Remove the white-walled assay plate from the incubator and allow it to equilibrate to room temperature. Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[8]
-
Add Reagent: Add 100 µL of the prepared Caspase-Glo® 3/7 reagent directly to each well.
-
Mix and Incubate: Mix the contents by placing the plate on an orbital shaker for 1 minute at 300-500 rpm. Incubate at room temperature for 1-2 hours, protected from light.
-
Read Luminescence: Measure the luminescence of each well using a plate luminometer.
Data Analysis and Interpretation
Data Presentation
Summarize your raw and calculated data in structured tables for clarity.
Table 1: Sample Data for MTT Assay
| Concentration (µM) | Absorbance (570nm) | % Viability |
|---|---|---|
| Vehicle Control | 1.250 | 100.0% |
| 0.1 | 1.213 | 97.0% |
| 1.0 | 1.050 | 84.0% |
| 10.0 | 0.688 | 55.0% |
| 100.0 | 0.150 | 12.0% |
Table 2: Sample Data for LDH Assay
| Concentration (µM) | Absorbance (490nm) | % Cytotoxicity |
|---|---|---|
| Spontaneous Release | 0.150 | 0.0% |
| Maximum Release | 1.850 | 100.0% |
| Vehicle Control | 0.165 | 0.9% |
| 10.0 | 0.455 | 17.9% |
| 100.0 | 1.575 | 83.8% |
Table 3: Sample Data for Caspase-3/7 Assay
| Concentration (µM) | Luminescence (RLU) | Fold-Change vs. Vehicle |
|---|---|---|
| Vehicle Control | 15,200 | 1.0 |
| 0.1 | 16,100 | 1.1 |
| 1.0 | 45,600 | 3.0 |
| 10.0 | 182,400 | 12.0 |
| 100.0 | 197,600 | 13.0 |
Calculations
-
MTT % Viability: % Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100 Plot % Viability against log[Concentration] to determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
LDH % Cytotoxicity: % Cytotoxicity = [(Abs_sample - Abs_spontaneous) / (Abs_maximum - Abs_spontaneous)] * 100
-
Caspase-3/7 Fold-Change: Fold-Change = (RLU_sample / RLU_vehicle)
Integrated Interpretation
-
Apoptotic Profile: A potent decrease in MTT viability that correlates with a strong, dose-dependent increase in Caspase-3/7 activity and a relatively low LDH release (at earlier time points) suggests that this compound induces apoptosis.
-
Necrotic Profile: A decrease in MTT viability accompanied by a strong, early increase in LDH release without significant Caspase-3/7 activation would point towards a necrotic or other non-apoptotic cell death mechanism.
-
Cytostatic Profile: A reduction in the MTT signal without a significant increase in either LDH or caspase activity may indicate that the compound is inhibiting proliferation or metabolic function rather than actively killing the cells.
Safety Precautions
-
This compound: Consult the Safety Data Sheet (SDS). It is classified as an eye irritant. Standard laboratory PPE (gloves, lab coat, safety glasses) should be worn.
-
8-Methylquinoline (related compound): The parent compound can cause skin and respiratory irritation.[15][16] Handle with care in a well-ventilated area or chemical fume hood.[17]
-
DMSO: Can facilitate the absorption of other chemicals through the skin. Always wear appropriate gloves.
-
MTT: Is a potential mutagen. Handle with care and dispose of waste according to institutional guidelines.
-
Always follow good laboratory practices and consult the specific SDS for each reagent used in these protocols.
References
- 1. benchchem.com [benchchem.com]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. LDH cytotoxicity assay [protocols.io]
- 7. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [promega.com]
- 8. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. moleculardevices.com [moleculardevices.com]
- 11. researchgate.net [researchgate.net]
- 12. Caspase-Glo® 3/7 Assay Protocol [france.promega.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. cellbiologics.com [cellbiologics.com]
- 15. chemos.de [chemos.de]
- 16. 8-Methylquinoline | C10H9N | CID 11910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. fishersci.com [fishersci.com]
Application Note & Protocol: High-Throughput Screening of 8-Methylquinoline-3-carboxylic Acid Libraries
Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery
Quinoline, a bicyclic heterocycle fusing a benzene and a pyridine ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1] This structural motif is integral to a vast number of natural products and synthetic compounds, granting them a wide spectrum of pharmacological activities.[1][2][3][4] Quinoline derivatives have been extensively developed as anti-inflammatory, anticancer, antibacterial, and antimalarial agents.[4][5][6][7][8][9] The versatility of the quinoline ring allows for structural modifications at multiple positions, enabling the fine-tuning of biological activity and specificity.[2][7]
The 8-methylquinoline-3-carboxylic acid core represents a particularly interesting, yet underexplored, area of chemical space. The carboxylic acid moiety at the 3-position has been associated with activities such as cyclooxygenase (COX) inhibition, while modifications around the quinoline core can direct compounds toward a variety of other targets, including protein kinases.[5][10] High-throughput screening (HTS) provides the essential methodology to rapidly interrogate large libraries of such derivatives against specific biological targets, accelerating the identification of novel "hit" compounds that can serve as starting points for drug development.[11][12][13]
This guide offers a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust HTS campaigns for this compound libraries. It emphasizes the foundational principles of assay development, provides a detailed protocol for a common fluorescence-based enzyme inhibition assay, and addresses the critical steps of data analysis and hit validation to ensure scientific integrity.
Pillar 1: Assay Development & Optimization – The Bedrock of a Successful Screen
The success of any HTS campaign is contingent upon a robust, reliable, and sensitive assay. The choice of assay technology must be carefully matched to the biological target and the expected mechanism of action of the library compounds. For this guide, we will focus on a widely applicable scenario: screening for inhibitors of a target enzyme, a common modality for quinoline-based compounds.[1]
Selecting the Appropriate Assay Format
Fluorescence-based assays are frequently employed in HTS due to their high sensitivity, adaptability to automation, and diverse readout capabilities.[14][15][16][17] Several formats can be considered for enzyme inhibition screening.
Table 1: Comparison of Common Fluorescence-Based HTS Assay Formats
| Assay Format | Principle | Advantages | Disadvantages |
| Fluorescence Intensity (FI) | Measures the increase or decrease in fluorescence as an enzyme processes a fluorogenic substrate. | Simple, cost-effective, wide range of substrates available. | Susceptible to interference from autofluorescent compounds or quenchers.[15][18][19] |
| Fluorescence Polarization (FP) | Measures the change in the rotational speed (and thus polarization) of a fluorescent tracer as it binds to a larger target molecule. | Homogeneous (no-wash) format, highly sensitive. | Requires a suitable fluorescently labeled probe; can be affected by light scattering. |
| Time-Resolved FRET (TR-FRET) | Measures Förster Resonance Energy Transfer between a long-lifetime donor (e.g., Lanthanide) and an acceptor fluorophore. | High signal-to-noise ratio, reduced background interference.[20] | Requires specific labeling of interacting partners, more complex setup. |
| Differential Scanning Fluorimetry (DSF) | Monitors changes in protein thermal stability upon ligand binding using an environmentally sensitive fluorescent dye. | Label-free for the target protein, provides information on direct binding. | Indirect measure of activity, lower throughput than other methods.[15] |
For the purpose of this protocol, we will detail a Fluorescence Intensity (FI) assay. This format is straightforward and involves an enzyme cleaving a quenched substrate to release a fluorescent reporter. An inhibitor will prevent this process, resulting in a low fluorescence signal.
The Imperative of Rigorous Assay Optimization
Before initiating a full-scale screen, the assay must be miniaturized (typically to 384- or 1536-well plates) and rigorously optimized to ensure its performance is suitable for HTS.[21]
-
Enzyme & Substrate Concentrations: Determine the Michaelis-Menten constant (Km) for the substrate and use a concentration at or near Km. This ensures the assay is sensitive to competitive inhibitors. The enzyme concentration should be titrated to produce a robust signal within a linear range over the desired incubation time.
-
Buffer Conditions: Systematically evaluate pH, salt concentration, and the need for additives like detergents (e.g., Tween-20 to prevent compound aggregation) or reducing agents (e.g., DTT).
-
DMSO Tolerance: Library compounds are stored in dimethyl sulfoxide (DMSO). The assay's performance must remain stable at the final DMSO concentration that will be present in the screen (typically 0.5-1%).
-
Incubation Time & Temperature: Optimize for a sufficient signal window while maintaining enzyme stability and minimizing reagent evaporation.
The Z'-Factor: The Gold Standard of Assay Quality
The Z'-factor (Z-prime) is the industry-standard statistical parameter for quantifying the quality and suitability of an HTS assay.[22][23] It incorporates both the dynamic range between controls and the signal variability.[24][25][26]
Z' = 1 - (3σp + 3σn) / |μp - μn|
Where:
-
μp and σp are the mean and standard deviation of the positive control (high signal, e.g., uninhibited enzyme).
-
μn and σn are the mean and standard deviation of the negative control (low signal, e.g., fully inhibited enzyme or no enzyme).
Interpretation of Z'-Factor Values: [22][23][26]
-
Z' > 0.5: An excellent assay, highly robust and suitable for HTS.
-
0 < Z' < 0.5: A marginal assay that may require further optimization.
-
Z' < 0: The assay is not suitable for screening.
A "dry run" using only control plates should be performed to ensure the Z' is consistently > 0.5 before proceeding with the library screen.[21]
Pillar 2: Step-by-Step HTS Protocol – An Integrated and Validating Workflow
This protocol describes a generalized workflow for a 384-well plate FI screen to identify inhibitors of a model protease enzyme.
Materials & Reagents
-
Assay Buffer: e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT, 0.01% (v/v) Tween-20.
-
Enzyme: Purified target protease.
-
Substrate: Fluorogenic protease substrate (e.g., peptide conjugated to a fluorophore and a quencher).
-
Positive Control: Assay buffer with vehicle (DMSO).
-
Negative Control: A known, potent inhibitor of the target enzyme.
-
Compound Library: this compound library (e.g., 1 mM stock in 100% DMSO).
-
Plates: Low-volume 384-well black, solid-bottom microplates.
-
Instrumentation: Automated liquid handling system, multi-mode microplate reader with FI detection.
Experimental Workflow
The following workflow is designed for a final assay volume of 20 µL.
Diagram 1: HTS Workflow for Enzyme Inhibitor Screening
Caption: A generalized HTS workflow for identifying enzyme inhibitors.
Step-by-Step Protocol:
-
Compound Plating: Using a non-contact dispenser (e.g., acoustic or jet), transfer 100 nL of each compound from the library source plates to the 384-well assay plates. This will result in a 10 µM final compound concentration in a 20 µL assay volume. Dispense DMSO vehicle and a known inhibitor for positive and negative controls, respectively.
-
Enzyme Addition: Prepare the enzyme solution at 2X the final desired concentration in cold assay buffer. Dispense 10 µL of the enzyme solution to all wells.
-
Compound-Enzyme Pre-incubation: Briefly centrifuge the plates (e.g., 1 min at 1,000 x g) to mix. Incubate for 15 minutes at room temperature. This allows compounds to bind the enzyme before substrate is added, which is crucial for identifying competitive and time-dependent inhibitors.
-
Reaction Initiation: Prepare the fluorogenic substrate at 2X the final desired concentration in assay buffer. Dispense 10 µL of the substrate solution to all wells to initiate the reaction.
-
Final Incubation: Briefly centrifuge the plates. Incubate for 60 minutes at room temperature, protecting plates from light to prevent photobleaching.
-
Data Acquisition: Read the fluorescence intensity of each well using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore.
Data Analysis and Hit Identification
-
Data Normalization: Raw fluorescence data should be normalized to the in-plate controls to calculate the percent inhibition for each compound.
% Inhibition = 100 * (1 - (Signal_compound - Mean_negative_control) / (Mean_positive_control - Mean_negative_control))
-
Hit Selection: A "hit" is a compound that shows a statistically significant effect. A common threshold for hit selection is a percent inhibition value greater than 3 standard deviations from the mean of the neutral (positive control) wells.[27] This process can be managed effectively with specialized software.[28][29]
Diagram 2: HTS Data Analysis and Hit-to-Lead Funnel
Caption: A typical data analysis and hit validation funnel in HTS.
Pillar 3: Trustworthiness – Mitigating Assay Interference and False Positives
A significant challenge in HTS is the prevalence of false positives arising from compound interference with the assay technology.[15][18][30] A self-validating workflow must include steps to identify and eliminate these artifacts.
Counter-screens for Assay Interference
For fluorescence-based assays, it is imperative to perform counter-screens to flag problematic compounds.[18]
-
Autofluorescence: Some compounds are intrinsically fluorescent at the assay's wavelengths.[15][19] This can be identified by reading the assay plates after compound and buffer addition but before the addition of the fluorescent substrate.
-
Fluorescence Quenching: Compounds can absorb light at the excitation or emission wavelengths, leading to an artificial decrease in signal that mimics inhibition.
-
Colloidal Aggregation: Some compounds form aggregates at micromolar concentrations that can sequester and non-specifically inhibit enzymes. This is a major source of false positives and can often be mitigated by including a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) in the assay buffer.[15]
Hit Confirmation and Orthogonal Validation
Hits identified in the primary screen must undergo a rigorous validation cascade.[27]
-
Hit Confirmation: Primary hits should be re-ordered or re-synthesized as fresh powder, prepared in fresh DMSO, and re-tested in the primary assay to confirm activity.[21]
-
Dose-Response Analysis: Confirmed hits are then tested across a range of concentrations (e.g., an 8-point, 3-fold serial dilution) to determine their potency (IC50 value) and confirm a dose-dependent effect.[31]
-
Orthogonal Assays: It is crucial to confirm the activity of high-priority hits in an orthogonal assay that uses a different detection technology (e.g., a luminescence-based or label-free method). This ensures the observed activity is target-specific and not an artifact of the primary assay format.[18]
Conclusion
High-throughput screening of this compound libraries is a potent strategy for the discovery of novel chemical probes and therapeutic lead compounds. The ultimate success of such a campaign is not merely a function of automation but is built upon a foundation of meticulous assay development, rigorous quality control using metrics like the Z'-factor, and a systematic workflow for data analysis and hit validation. By proactively addressing common sources of assay interference and employing orthogonal validation methods, researchers can significantly enhance the quality and reliability of their screening results, thereby increasing the probability of translating a primary hit into a valuable lead candidate.
References
- 1. benchchem.com [benchchem.com]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. jptcp.com [jptcp.com]
- 4. researchgate.net [researchgate.net]
- 5. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 10. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 12. High-throughput screening - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
- 14. mdpi.com [mdpi.com]
- 15. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
- 16. Fluorescence-Based Assays for High-Throughput Enzyme Screening: Design and Optimization — https://hongkongmedicaljournal.com/ [hongkongmedicaljournal.com]
- 17. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Overview of high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 22. bmglabtech.com [bmglabtech.com]
- 23. assay.dev [assay.dev]
- 24. drugtargetreview.com [drugtargetreview.com]
- 25. bellbrooklabs.com [bellbrooklabs.com]
- 26. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 27. academic.oup.com [academic.oup.com]
- 28. knime.com [knime.com]
- 29. researchgate.net [researchgate.net]
- 30. Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 31. An informatic pipeline for managing high-throughput screening experiments and analyzing data from stereochemically diverse libraries - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Evaluation of 8-Methylquinoline-3-carboxylic acid Against Cancer Cell Lines
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro testing of 8-Methylquinoline-3-carboxylic acid, a novel quinoline derivative, for its potential anticancer activity. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary for a thorough preliminary evaluation.
Introduction: The Therapeutic Potential of Quinoline Scaffolds
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer properties.[1][2] Quinoline derivatives have been reported to exert their anticancer effects through various mechanisms, such as the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest.[1][3] The therapeutic potential of quinoline-based compounds is often attributed to their ability to intercalate with DNA, inhibit key enzymes like topoisomerases, or interfere with signal transduction pathways crucial for cancer cell survival and proliferation.[1][3]
This compound is a specific derivative that warrants investigation for its potential as an anticancer agent. While extensive research exists on the broader class of quinoline derivatives, this document provides a structured approach to systematically evaluate this particular compound's efficacy and mechanism of action in vitro.
Part 1: Initial Cytotoxicity Screening
The first step in evaluating a novel compound is to determine its cytotoxic effects on a panel of cancer cell lines. This initial screening provides crucial information about the compound's potency and selectivity.
Rationale for Cell Line Selection
The choice of cancer cell lines is critical for obtaining relevant and translatable results. A well-selected panel should represent a diversity of cancer types and genetic backgrounds.[4][5][6] For the initial screening of this compound, a panel of commonly used and well-characterized cell lines is recommended.
Table 1: Recommended Cancer Cell Line Panel for Initial Screening
| Cell Line | Cancer Type | Key Characteristics |
| MCF-7 | Breast Adenocarcinoma | Estrogen receptor-positive |
| MDA-MB-231 | Breast Adenocarcinoma | Triple-negative, highly invasive |
| A549 | Lung Carcinoma | Wild-type EGFR |
| HCT-116 | Colon Carcinoma | p53 wild-type |
| K562 | Chronic Myelogenous Leukemia | Bcr-Abl positive |
| HEK293 | Human Embryonic Kidney | Non-cancerous (for selectivity) |
The inclusion of a non-cancerous cell line, such as HEK293, is crucial for assessing the compound's selectivity towards cancer cells.[7]
Cytotoxicity Assays: MTT and SRB
Two robust and widely accepted colorimetric assays for determining cytotoxicity are the MTT and Sulforhodamine B (SRB) assays.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures the metabolic activity of cells.[8][9] Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of living cells.[8][10]
-
Sulforhodamine B (SRB) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells.[11][12][13] The amount of bound dye is proportional to the total cellular protein mass, which reflects the cell number.[12][13]
The choice between MTT and SRB can depend on the suspected mechanism of the compound. For instance, if the compound is thought to affect mitochondrial function, the SRB assay may provide a more direct measure of cell death.
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound.
Caption: General workflow for in vitro cytotoxicity screening.
Detailed Protocol: MTT Assay
This protocol is optimized for adherent cancer cell lines in a 96-well format.[8]
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells during their exponential growth phase.
-
Determine cell density using a hemocytometer or automated cell counter.
-
Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well.[14]
-
Include wells for "cell-free" blanks (medium only) to determine background absorbance.[8]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[8]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Carefully aspirate the medium from the wells.
-
Add 100 µL of the compound dilutions to the respective wells. Include a "vehicle control" group treated with the same concentration of DMSO as the highest compound concentration.[8]
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan:
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis and Interpretation
The percentage of cell viability is calculated using the following formula:
% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, should be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Table 2: Example of IC50 Data Presentation
| Cell Line | This compound IC50 (µM) |
| MCF-7 | [Insert experimental value] |
| MDA-MB-231 | [Insert experimental value] |
| A549 | [Insert experimental value] |
| HCT-116 | [Insert experimental value] |
| K562 | [Insert experimental value] |
| HEK293 | [Insert experimental value] |
Part 2: Mechanistic Studies
Based on the initial cytotoxicity screening, further experiments should be conducted to elucidate the mechanism of action of this compound. These studies typically focus on apoptosis and cell cycle arrest.
Apoptosis Induction
Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects. The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect and quantify apoptosis by flow cytometry.[16][17]
-
Annexin V: Binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[14]
-
Propidium Iodide (PI): A fluorescent dye that stains the DNA of cells with compromised membranes, which is characteristic of late apoptotic and necrotic cells.[14]
Experimental Workflow for Apoptosis Assay
Caption: Workflow for the Annexin V/PI apoptosis assay.
Detailed Protocol: Annexin V/PI Apoptosis Assay
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to reach 70-80% confluency at the time of treatment.[14]
-
Treat cells with this compound at its predetermined IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.[14]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[14]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.[14]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[14]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]
-
-
Flow Cytometry Analysis:
Data Interpretation:
The results will be displayed as a dot plot with four quadrants:
-
Lower Left (Annexin V-/PI-): Viable cells
-
Lower Right (Annexin V+/PI-): Early apoptotic cells
-
Upper Right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper Left (Annexin V-/PI+): Necrotic cells
An increase in the percentage of cells in the lower right and upper right quadrants indicates that this compound induces apoptosis.
Cell Cycle Analysis
Many anticancer agents function by arresting the cell cycle at specific phases, thereby preventing cell proliferation.[18] Flow cytometry with propidium iodide (PI) staining is a standard method for analyzing cell cycle distribution.[18] PI intercalates with DNA, and the fluorescence intensity is directly proportional to the DNA content.[18]
-
G0/G1 phase: 2N DNA content
-
S phase: Between 2N and 4N DNA content
-
G2/M phase: 4N DNA content
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for cell cycle analysis by PI staining.
Detailed Protocol: Cell Cycle Analysis
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Cold 70% ethanol
-
RNase A solution
-
Propidium Iodide staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24-48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours.[19]
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the samples using a flow cytometer.
-
Generate a histogram of DNA content to visualize the distribution of cells in G0/G1, S, and G2/M phases.
-
Data Interpretation:
An accumulation of cells in a specific phase of the cell cycle (e.g., an increase in the G2/M peak) compared to the vehicle control suggests that this compound induces cell cycle arrest at that phase.
Conclusion
This document provides a comprehensive framework for the initial in vitro evaluation of this compound as a potential anticancer agent. By following these detailed protocols for cytotoxicity screening, apoptosis detection, and cell cycle analysis, researchers can obtain robust and reproducible data to guide further preclinical development. The insights gained from these studies will be instrumental in understanding the compound's mechanism of action and identifying its therapeutic potential.
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Cancer Cell Lines Are Useful Model Systems for Medical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 13. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. bio-protocol.org [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Notes and Protocols for Developing Assays for 8-Methylquinoline-3-carboxylic Acid Biological Activity
Introduction: The Therapeutic Potential of Quinoline Carboxylic Acids
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of pharmacological activities.[1][2] Derivatives of quinoline have demonstrated efficacy as anticancer, anti-inflammatory, antibacterial, and antiviral agents.[1] Within this diverse family, quinoline carboxylic acids have emerged as a particularly promising class of molecules. The carboxylic acid moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of the quinoline core, potentially enhancing target specificity and therapeutic efficacy.[3][4] Specifically, quinoline-3-carboxylic acid derivatives have been reported to possess notable antiproliferative activities against various cancer cell lines.[4][5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on developing a suite of in vitro assays to characterize the biological activity of a specific derivative, 8-Methylquinoline-3-carboxylic acid. While the precise biological profile of this compound is yet to be fully elucidated, its structural similarity to other biologically active quinoline carboxylic acids allows us to hypothesize a range of potential activities and design a logical, tiered approach to its investigation. We will focus on assays to explore its potential as an anticancer, anti-inflammatory, and antioxidant agent. The protocols provided herein are designed to be robust and self-validating, offering a clear path from initial screening to more detailed mechanistic studies.
Hypothesized Biological Activities and Mechanistic Rationale
Based on the extensive literature on quinoline derivatives, we propose that this compound may exhibit the following biological activities:
-
Anticancer Activity: Many quinoline derivatives exert their anticancer effects through mechanisms such as DNA intercalation, inhibition of topoisomerases, and modulation of key signaling pathways involved in cell proliferation and survival.[6][7] The planar quinoline ring is well-suited for intercalating into DNA, while the carboxylic acid group may facilitate interactions with enzymes like topoisomerases.[7]
-
Anti-inflammatory Activity: Quinoline-based compounds have been shown to target several key mediators of inflammation, including cyclooxygenase (COX) enzymes and the NF-κB signaling pathway.[3][8] The 8-methyl and 3-carboxylic acid substituents may confer specific inhibitory activity against these targets.
-
Antioxidant Activity: The quinoline ring system can act as a scavenger of free radicals, and this activity can be modulated by the nature and position of its substituents.[9][10] The electron-donating methyl group at the 8-position could potentially enhance the radical scavenging capacity of the molecule.
To investigate these hypothesized activities, we will employ a tiered assay approach, beginning with broad screening assays and progressing to more specific, mechanism-of-action studies.
Tier 1: Primary Screening Assays
The initial phase of characterization involves robust and high-throughput compatible assays to determine if this compound exhibits the hypothesized biological activities.
Anticancer Activity: Cell Viability Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[11][12] Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product.[12] This assay will provide a quantitative measure of the cytotoxic or cytostatic effects of this compound on cancer cells.
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to obtain a range of final concentrations to be tested.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of fresh medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[13] Mix gently by pipetting up and down.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).
Data Presentation: Hypothetical MTT Assay Results
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| This compound | MCF-7 (Breast) | Experimental Value |
| This compound | A549 (Lung) | Experimental Value |
| This compound | HCT116 (Colon) | Experimental Value |
| Doxorubicin (Positive Control) | MCF-7 (Breast) | ~0.1 |
Anti-inflammatory Activity: NF-κB Activation Assay
The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a key regulator of the inflammatory response.[8] In unstimulated cells, NF-κB is sequestered in the cytoplasm. Upon stimulation with pro-inflammatory signals (e.g., lipopolysaccharide - LPS), NF-κB translocates to the nucleus to activate the transcription of inflammatory genes.[14] This assay will determine if this compound can inhibit LPS-induced NF-κB activation in a relevant cell line, such as RAW 264.7 macrophages.
Protocol: NF-κB (p65) Translocation Assay
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well imaging plate. Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 30-60 minutes to induce NF-κB translocation. Include unstimulated and vehicle-treated controls.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.
-
Immunostaining: Block non-specific binding sites and then incubate with a primary antibody against the p65 subunit of NF-κB.[15] Follow with a fluorescently labeled secondary antibody. Stain the nuclei with a DNA dye such as DAPI.
-
Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the nuclear translocation of p65 by measuring the fluorescence intensity of p65 in the nucleus versus the cytoplasm.
Antioxidant Activity: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and widely used method to evaluate the free radical scavenging activity of a compound.[16][17] DPPH is a stable free radical that has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[18]
Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a stock solution of this compound in methanol and make serial dilutions. Ascorbic acid or Trolox can be used as a positive control.[18]
-
Reaction Mixture: In a 96-well plate, add 100 µL of the test compound dilutions to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[19]
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. Determine the IC₅₀ value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.
Tier 2: Mechanistic Assays
If the primary screening assays indicate significant activity, the following more detailed assays can be performed to elucidate the underlying mechanism of action.
Elucidating the Anticancer Mechanism
2.1.1 Cell Cycle Analysis by Flow Cytometry
Many anticancer agents exert their effects by inducing cell cycle arrest, preventing cancer cells from progressing through the division cycle.[20] Flow cytometry with propidium iodide (PI) staining is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[21]
Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for cell cycle analysis using flow cytometry.
Protocol: Cell Cycle Analysis
-
Cell Treatment: Treat cancer cells with this compound at its IC₅₀ concentration for 24, 48, and 72 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently.[22] Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cells in a staining solution containing propidium iodide and RNase A.[22]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
2.1.2 Apoptosis Induction: Caspase-3 Activity Assay
Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs kill cancer cells. Caspase-3 is a key executioner caspase in the apoptotic pathway.[23] This assay measures the activity of caspase-3 in cell lysates.
Protocol: Caspase-3 Activity Assay
-
Cell Lysis: Treat cells with this compound as described above. Lyse the cells using a specific lysis buffer provided in a commercial kit.[24]
-
Assay Reaction: In a 96-well plate, mix the cell lysate with a reaction buffer containing a caspase-3 substrate (e.g., DEVD-pNA).[25]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance at 405 nm. The amount of p-nitroaniline (pNA) released from the substrate is proportional to the caspase-3 activity.
-
Data Analysis: Compare the caspase-3 activity in treated cells to that in untreated control cells.
2.1.3 Topoisomerase Inhibition Assay
As many quinoline derivatives are known to inhibit topoisomerases, a direct enzymatic assay can confirm this as a potential mechanism of action.[26][27] These assays typically measure the ability of the enzyme to relax supercoiled plasmid DNA, and the inhibition of this process by the test compound.
Protocol: Topoisomerase I Relaxation Assay
-
Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA, topoisomerase I assay buffer, and various concentrations of this compound.
-
Enzyme Addition: Add human topoisomerase I to initiate the reaction. Incubate at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer/loading dye.
-
Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.
-
Visualization: Stain the gel with ethidium bromide or a safer alternative and visualize the DNA bands under UV light. Inhibition of topoisomerase I activity will result in a decrease in the amount of relaxed DNA compared to the enzyme-only control.
Conclusion
This application note provides a structured and comprehensive approach to characterizing the biological activity of this compound. By employing a tiered assay strategy, researchers can efficiently screen for potential anticancer, anti-inflammatory, and antioxidant properties and then delve deeper into the underlying mechanisms of action. The detailed protocols and workflows provided herein are intended to serve as a valuable resource for scientists engaged in the discovery and development of novel therapeutic agents based on the versatile quinoline scaffold.
References
- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. ijmphs.com [ijmphs.com]
- 7. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure–activity relationship analysis | Semantic Scholar [semanticscholar.org]
- 8. biosynce.com [biosynce.com]
- 9. Recent Studies of Antioxidant Quinoline Derivatives: Ingenta Connect [ingentaconnect.com]
- 10. Recent studies of antioxidant quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. NF-kappa B (NF-kB) Activation Assay Kit | ABIN1110858 [antibodies-online.com]
- 16. acmeresearchlabs.in [acmeresearchlabs.in]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. marinebiology.pt [marinebiology.pt]
- 20. nanocellect.com [nanocellect.com]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 23. raybiotech.com [raybiotech.com]
- 24. mpbio.com [mpbio.com]
- 25. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 26. Topoisomerase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-Methylquinoline-3-carboxylic Acid
References
- 1. Buy 2-Amino-3-methylbenzaldehyde | 84902-24-9 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. ablelab.eu [ablelab.eu]
- 6. 4-HYDROXY-8-METHYLQUINOLINE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 7. WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents [patents.google.com]
- 8. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
Technical Support Center: Optimizing Reaction Conditions for 8-Methylquinoline-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to facilitate the successful synthesis and purification of 8-Methylquinoline-3-carboxylic acid. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the common challenges encountered during your experimental work.
Introduction to Synthetic Strategies
The synthesis of this compound, a key scaffold in medicinal chemistry, is most commonly approached via established quinoline synthesis methodologies. The two primary routes that offer the most direct access to this substituted quinoline-3-carboxylic acid core are the Gould-Jacobs reaction and the Doebner reaction. The choice between these pathways often depends on the availability of starting materials, desired scale, and the specific challenges encountered with isomeric purity and side-product formation.
This guide will delve into the intricacies of both methods, providing detailed protocols, troubleshooting for common issues, and a framework for optimizing your reaction conditions to achieve high yield and purity.
Part 1: Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound, offering causative explanations and actionable solutions.
Issue 1: Low or No Yield of the Desired Product
Symptom: After carrying out the reaction and work-up, you isolate a minimal amount of this compound, or none at all.
Potential Causes and Solutions:
-
Incomplete Cyclization (Gould-Jacobs Reaction): The thermal cyclization of the anilinomethylenemalonate intermediate requires high temperatures, often exceeding 250°C.[1][2] Insufficient heating can lead to the recovery of this intermediate as the major product.
-
Solution: Ensure your high-boiling solvent (e.g., Dowtherm A, diphenyl ether) reaches and maintains the target temperature. For smaller scale reactions, microwave synthesis can be an effective alternative to achieve the necessary high temperatures rapidly and improve yields.[3] A thorough time-temperature examination is crucial to optimize the yield, as prolonged heating at very high temperatures can also lead to degradation.[3]
-
-
Low Reactivity of Starting Aniline (Doebner Reaction): While o-toluidine is generally reactive, steric hindrance from the ortho-methyl group can slightly impede the initial condensation steps. For anilines with electron-withdrawing groups, this issue is more pronounced.[4]
-
Solution: The use of a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂), can enhance the electrophilicity of the aldehyde and promote the initial Schiff base formation.[2][4] Optimization of the reaction temperature is also critical; a study on a modified Doebner reaction found that temperatures of at least 65°C were necessary for good yields.[5]
-
-
Suboptimal pH during Work-up: this compound is amphoteric. During the work-up, the pH of the aqueous solution must be carefully adjusted to the isoelectric point to ensure complete precipitation.
-
Solution: After hydrolysis of the ester (in the Gould-Jacobs route) or at the end of the Doebner reaction, carefully acidify the reaction mixture. Monitor the pH and observe the point of maximum precipitation. It is advisable to adjust the pH incrementally to avoid dissolving the product in either strongly acidic or basic conditions.
-
Issue 2: Formation of a Dark, Tarry, or Polymeric Residue
Symptom: The reaction mixture becomes a thick, dark, and intractable material, making product isolation difficult and significantly reducing the yield.
Potential Causes and Solutions:
-
Polymerization of Aldehyde (Doebner Reaction): Aldehydes, especially in the presence of acid catalysts, are prone to self-condensation and polymerization, a common side reaction in quinoline syntheses.[4]
-
Solution:
-
Controlled Addition: Add the aldehyde dropwise to the reaction mixture containing the o-toluidine and pyruvic acid. This maintains a low concentration of the aldehyde at any given time, favoring the desired reaction pathway over polymerization.
-
Solvent Choice: While often performed in alcohols, using a co-solvent system may help to modulate reactivity.
-
-
-
Degradation at High Temperatures (Gould-Jacobs Reaction): While high temperatures are necessary for cyclization, excessive heat or prolonged reaction times can lead to decomposition of the reactants, intermediates, and the final product.[3]
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) if possible. Once the starting material is consumed, proceed with the work-up to avoid unnecessary exposure to high temperatures. A time-temperature optimization study is highly recommended to find the balance between efficient cyclization and minimal degradation.[3]
-
Issue 3: Difficulty in Product Purification
Symptom: The crude product is an impure solid that is difficult to purify by standard recrystallization, or column chromatography results in poor separation.
Potential Causes and Solutions:
-
Presence of Unreacted Starting Materials: Incomplete reaction can leave residual o-toluidine, diethyl ethoxymethylenemalonate (Gould-Jacobs), or pyruvic acid and aldehyde (Doebner).
-
Solution:
-
Aqueous Washes: During the work-up, washing the organic extracts with dilute acid (e.g., 1M HCl) will remove basic impurities like unreacted o-toluidine. A subsequent wash with a mild base (e.g., saturated NaHCO₃ solution) can remove acidic starting materials and byproducts.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system is often effective. Solvents such as ethanol, acetic acid, or N,N-dimethylformamide (DMF) have been used for purifying quinoline carboxylic acids.[1] For stubborn impurities, a series of recrystallizations from different solvents may be necessary.
-
-
-
Formation of Isomeric Byproducts: Although the 8-methyl substituent on o-toluidine directs cyclization, minor amounts of other isomers can sometimes form, complicating purification.
-
Solution: Careful analysis of the crude product by ¹H NMR or LC-MS can help identify the presence of isomers. If recrystallization is ineffective, preparative HPLC or careful column chromatography on silica gel may be required for separation.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Which synthetic route, Gould-Jacobs or Doebner, is generally better for preparing this compound?
A1: Both routes are viable, and the "better" method often depends on laboratory-specific factors.
-
The Gould-Jacobs reaction is a robust and well-documented method for producing 4-hydroxyquinoline-3-carboxylic acid derivatives.[6] The starting materials, o-toluidine and diethyl ethoxymethylenemalonate, are readily available. The primary challenge is the high temperature required for the cyclization step.[2]
-
The Doebner reaction is a three-component, one-pot synthesis which can be more atom-economical.[7] It directly yields a quinoline-4-carboxylic acid, which can be a close precursor or the target scaffold itself. However, it can be more prone to side reactions like aldehyde polymerization, and yields can be sensitive to the electronic nature of the aniline.[4]
For this compound, the Gould-Jacobs reaction provides a reliable, albeit multi-step, pathway to a key intermediate. The Doebner reaction offers a more direct route but may require more optimization to control side reactions.
Q2: What is the role of the 4-hydroxy group in the Gould-Jacobs product, and how is it removed to get the final this compound?
A2: The Gould-Jacobs reaction proceeds through a 4-hydroxy (or 4-oxo) intermediate.[6] This is an inherent mechanistic feature of the cyclization. To obtain the final this compound, the 4-hydroxy group needs to be removed. This is typically a two-step process:
-
Chlorination: The 4-hydroxy group is converted to a 4-chloro group using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
-
Dechlorination: The 4-chloro substituent is then removed by catalytic hydrogenation (e.g., H₂ over Pd/C).
Q3: Can I use a different aldehyde in the Doebner reaction?
A3: Yes, the Doebner reaction is versatile in its use of aldehydes.[8] The choice of aldehyde will determine the substituent at the 2-position of the resulting quinoline ring. For the synthesis of this compound (which is unsubstituted at the 2-position), formaldehyde or a formaldehyde equivalent would theoretically be used. However, the reactivity of formaldehyde can lead to a complex mixture of products. A more controlled approach might involve a different synthetic strategy if an unsubstituted 2-position is desired.
Q4: My final product has a persistent color. How can I decolorize it?
A4: Colored impurities are common in quinoline synthesis, often arising from minor, highly conjugated byproducts.
-
Activated Carbon (Charcoal): During recrystallization, adding a small amount of activated carbon to the hot solution can help adsorb colored impurities. Be cautious, as it can also adsorb some of your product, potentially lowering the yield.
-
Multiple Recrystallizations: Sometimes, a single recrystallization is insufficient. A second or third recrystallization from a different solvent system can be effective.
-
Column Chromatography: If recrystallization fails, passing a solution of your product through a short plug of silica gel or performing full column chromatography can remove the colored impurities.
Part 3: Experimental Protocols and Data
Table 1: Key Reaction Parameters and Their Impact
| Parameter | Gould-Jacobs Reaction | Doebner Reaction | Impact on Yield and Purity |
| Temperature | Condensation: 100-150°CCyclization: >250°C | 60-100°C (often reflux) | G-J: Insufficient cyclization temperature leads to low yield. Excessive temperature can cause degradation.[3] Doebner: Higher temperatures can increase reaction rate but also promote polymerization of the aldehyde.[5] |
| Catalyst | Typically uncatalyzed (thermal) | Lewis Acids (e.g., BF₃·OEt₂) or Brønsted Acids | Doebner: Essential for activating the aldehyde and promoting condensation, especially with less reactive anilines.[4] |
| Solvent | High-boiling point (e.g., Dowtherm A, diphenyl ether) for cyclization | Alcohols (e.g., ethanol) or aprotic solvents (e.g., acetonitrile) | G-J: The solvent must be stable at high temperatures. Doebner: Solvent can influence the solubility of reactants and intermediates, affecting reaction rates. |
| Reactant Ratio | Aniline:Malonate ester ~1:1.1 | Aniline:Aldehyde:Pyruvic Acid ~1:1.1:1 | An excess of one reactant can sometimes drive the reaction to completion but may also lead to side reactions. |
Protocol 1: Gould-Jacobs Synthesis of 4-Hydroxy-8-methylquinoline-3-carboxylic acid
This protocol is adapted from established procedures for the Gould-Jacobs reaction.[6]
Step 1: Condensation
-
In a round-bottom flask equipped with a reflux condenser, combine o-toluidine (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture at 120-140°C for 1-2 hours. Ethanol is evolved as a byproduct.
-
Remove the ethanol under reduced pressure. The product of this step is diethyl 2-((2-methylphenyl)amino)methylenemalonate.
Step 2: Cyclization
-
To the crude intermediate from Step 1, add a high-boiling point solvent such as Dowtherm A.
-
Heat the mixture to 250°C and maintain this temperature for 30-60 minutes. The solution will darken.
-
Monitor the reaction by TLC to confirm the consumption of the intermediate.
-
Cool the reaction mixture. The product, ethyl 4-hydroxy-8-methylquinoline-3-carboxylate, may precipitate upon cooling.
Step 3: Saponification
-
Suspend the crude product from Step 2 in a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 2-3 hours, or until the hydrolysis is complete (as monitored by TLC).
-
Cool the reaction mixture to room temperature.
Step 4: Precipitation
-
Carefully acidify the cooled solution with concentrated hydrochloric acid to a pH of approximately 3-4.
-
The product, 4-hydroxy-8-methylquinoline-3-carboxylic acid, will precipitate as a solid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Protocol 2: General Procedure for the Doebner Reaction
This is a general protocol that should be optimized for the specific synthesis of this compound.[2][4]
-
In a round-bottom flask, dissolve o-toluidine (1.0 eq) and the desired aldehyde (e.g., a formaldehyde equivalent, 1.1 eq) in a suitable solvent such as ethanol or acetonitrile.
-
Add a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂, 0.1-0.5 eq).
-
To this mixture, add pyruvic acid (1.0 eq) dropwise.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times can vary from a few hours to overnight.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Part 4: Visualizing Workflows
Gould-Jacobs Reaction Workflow
Caption: Workflow for the Gould-Jacobs synthesis of the 4-hydroxy precursor.
Troubleshooting Logic for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
References
- 1. WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. ablelab.eu [ablelab.eu]
- 4. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 7. Doebner reaction - Wikipedia [en.wikipedia.org]
- 8. Doebner Reaction (Chapter 19) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Technical Support Center: Overcoming Solubility Challenges with 8-Methylquinoline-3-carboxylic Acid
Introduction
8-Methylquinoline-3-carboxylic acid (C₁₁H₉NO₂) is a heterocyclic building block with significant potential in medicinal chemistry and materials science.[1][2][3] Its rigid, planar structure and functional groups make it an attractive scaffold for designing novel therapeutic agents and functional materials. However, researchers frequently encounter a significant hurdle during experimental work: the compound's limited solubility in common aqueous and organic solvents.
This guide provides a comprehensive troubleshooting framework for researchers, scientists, and drug development professionals. We will delve into the chemical principles governing its solubility and offer validated, step-by-step protocols to overcome these challenges, ensuring reliable and reproducible experimental outcomes.
Understanding the Solubility Problem: A Zwitterionic Nature
The primary reason for the poor solubility of this compound lies in its molecular structure. It possesses both a basic quinoline nitrogen atom and an acidic carboxylic acid group. This dual functionality means the molecule can exist in different ionization states depending on the pH of the solution.
At a specific pH, known as the isoelectric point (pI), the molecule will carry both a positive charge (protonated quinoline) and a negative charge (deprotonated carboxylate) simultaneously. This zwitterionic form often leads to strong intermolecular electrostatic interactions, resulting in a stable crystal lattice that is difficult to disrupt with solvent molecules, thus causing low solubility.[4][5] The key to solubilization is to shift the pH away from the pI to favor either the fully protonated (cationic) or fully deprotonated (anionic) form, both of which are generally more soluble.
Ionization States of this compound
Caption: pH-dependent equilibrium of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound won't dissolve in water or buffer. What am I doing wrong?
This is the most common issue and is expected due to the compound's zwitterionic properties at neutral pH.[4] Pure water or standard phosphate-buffered saline (PBS) at pH 7.4 is often a poor solvent.
Root Cause: At neutral pH, the compound is at or near its isoelectric point, minimizing its aqueous solubility.
Solution: You must adjust the pH.
-
For Acidic Conditions (to form the soluble cation): Add a small amount of dilute acid (e.g., 0.1 M HCl) dropwise to your aqueous suspension until the solid dissolves. The quinoline nitrogen becomes protonated, leading to a net positive charge.
-
For Basic Conditions (to form the soluble anion): Add a small amount of dilute base (e.g., 0.1 M NaOH) dropwise until the solid dissolves. The carboxylic acid group deprotonates, resulting in a net negative charge.
Q2: What is the best organic solvent for preparing a high-concentration stock solution?
For applications requiring an organic stock solution (e.g., addition to cell culture media), Dimethyl Sulfoxide (DMSO) is the most effective and widely used solvent.[6]
Recommendation: Prepare stock solutions in 100% DMSO. For a related compound, Quinoline-8-carboxylic acid, solubility in DMSO is reported to be as high as 50 mg/mL (288.73 mM) with the aid of ultrasonication and gentle warming.[6] While the exact solubility for the 8-methyl derivative may differ, DMSO remains the primary choice.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out 1.872 mg of this compound (MW: 187.19 g/mol ).[2][7]
-
Solvent Addition: Add 1 mL of high-purity, anhydrous DMSO to the solid.
-
Dissolution: Cap the vial tightly. Vortex thoroughly. If particulates remain, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (to 30-40°C) can also be applied.
-
Verification: Visually inspect the solution against a light source to ensure complete dissolution.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Use newly opened or anhydrous DMSO for best results, as absorbed water can reduce the solubility of hydrophobic compounds.[6]
Q3: I need to prepare an aqueous solution for an in vivo study. How can I do this without using DMSO?
Using pH adjustment is the standard method for preparing aqueous formulations. The choice of making it acidic or basic depends on the stability of your compound and the requirements of your experiment. Basic solubilization is often preferred.
Protocol 2: Preparation of a 1 mg/mL Aqueous Solution via pH Adjustment
-
Suspension: Weigh 10 mg of this compound and suspend it in 9 mL of sterile water or saline. The compound will not dissolve at this stage.
-
Titration: While stirring, add 1 M NaOH drop by drop. Monitor the solution. As the pH increases, the solid will begin to dissolve.
-
Endpoint: Continue adding NaOH until all the solid has dissolved completely. The solution should be clear.
-
pH Measurement & Adjustment: Measure the pH of the final solution. If necessary, adjust it downwards slightly with dilute HCl, but be careful not to approach the isoelectric point, which could cause precipitation. A final pH of 8.5-9.5 is often a safe target.
-
Final Volume: Adjust the final volume to 10 mL with the appropriate vehicle (water, saline).
-
Sterilization: If required for the application, filter-sterilize the final solution through a 0.22 µm syringe filter compatible with your final pH.
Q4: My compound dissolved in DMSO, but it precipitated when I added it to my aqueous cell culture medium. What happened?
This is a classic problem of a compound crashing out of solution when a DMSO stock is diluted into an aqueous buffer. The DMSO concentration in the final medium was not high enough to keep the compound soluble, and the buffer's pH is likely near the compound's pI.
Troubleshooting Steps:
-
Decrease Final Concentration: The most straightforward solution is to work with a lower final concentration of the compound in your assay.
-
Increase Final DMSO Concentration: Most cell lines can tolerate up to 0.5% or even 1% DMSO, though it is critical to run a vehicle control to account for any effects of the solvent itself.
-
Use a Surfactant or Co-solvent: For particularly challenging compounds, adding a small amount of a biocompatible surfactant like Polysorbate 80 (Tween 80) or a co-solvent like PEG400 to the final medium can help maintain solubility.[8]
-
pH-Adjusted Medium: If your experiment can tolerate it, slightly adjusting the pH of your final culture medium away from 7.4 may help. This is often not feasible for cell-based assays.
Solubility Troubleshooting Workflow
Caption: Decision workflow for solubilizing the compound.
Summary of Solubility Data
| Solvent | Solubility | Recommendations & Remarks |
| Water (pH ~7) | Insoluble | Not recommended without pH modification. Compound is zwitterionic.[4] |
| Aqueous HCl (e.g., pH 2) | Soluble | Protonates the quinoline nitrogen. Useful for creating cationic solutions. |
| Aqueous NaOH (e.g., pH 10) | Soluble | Deprotonates the carboxylic acid. The most common method for aqueous preps. |
| DMSO | Soluble | Recommended solvent for primary stock solutions. Hygroscopic nature requires using anhydrous grade for best results.[6] |
| Ethanol / Methanol | Sparingly Soluble | May require heating. Generally not suitable for high-concentration stocks. |
| Acetonitrile | Poorly Soluble | Not a recommended solvent. |
| Chloroform / DCM | Insoluble | Not suitable for this polar, zwitterionic compound. |
References
- 1. 8-Methyl-quinoline-3-carboxylic acid AldrichCPR 71082-55-8 [sigmaaldrich.com]
- 2. 8-Methyl-quinoline-3-carboxylic acid - Amerigo Scientific [amerigoscientific.com]
- 3. calpaclab.com [calpaclab.com]
- 4. researchgate.net [researchgate.net]
- 5. Solubility-Modifying Power of Zwitterionic Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 8-Methyl-quinoline-3-carboxylic acid AldrichCPR 71082-55-8 [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 8-Methylquinoline-3-carboxylic Acid
Welcome to the technical support center for the synthesis of 8-Methylquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. We will delve into the mechanistic underpinnings of these issues and provide field-proven troubleshooting strategies and detailed protocols to enhance yield, purity, and reproducibility.
Introduction: The Synthetic Challenge
This compound is a valuable scaffold in medicinal chemistry. Its synthesis, however, is often plagued by side reactions that lead to low yields and complex purification profiles. The primary routes to this molecule are variations of classical quinoline syntheses, such as the Doebner-von Miller and Gould-Jacobs reactions. These methods, while powerful, involve harsh conditions (strong acids, high temperatures) that can promote the formation of undesirable byproducts. This guide provides a structured, question-and-answer-based approach to troubleshoot these specific issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction mixture is turning into a thick, dark tar, making product isolation nearly impossible and significantly reducing my yield. What is happening and how can I prevent it?
Answer: This is the most common problem encountered in acid-catalyzed quinoline syntheses like the Doebner-von Miller reaction and is almost certainly due to the acid-catalyzed polymerization of your carbonyl-containing starting material.[1][2][3] Strong acids, while necessary for the cyclization step, are highly effective at promoting the self-condensation of α,β-unsaturated aldehydes or ketones, leading to the formation of high-molecular-weight tars.[3]
Causality: Under acidic conditions, the carbonyl oxygen is protonated, making the α- and β-carbons highly electrophilic and susceptible to polymerization. The high heat often used in these reactions further accelerates this process.
Troubleshooting Strategies:
-
Slow Addition of Reagents: Adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline (o-toluidine in this case) can help control its concentration and minimize self-polymerization.[2]
-
Optimize Acid Catalyst: Excessively harsh acidic conditions accelerate tar formation. Consider screening different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄) to find the optimal balance between reaction rate and byproduct formation.[3][4]
-
Employ a Biphasic Solvent System: This is a highly effective strategy. By sequestering the α,β-unsaturated carbonyl compound in a non-polar organic phase (like toluene), you can drastically reduce its polymerization in the acidic aqueous phase where the aniline salt resides.[1][3][5][6] The reaction occurs at the interface, allowing for a controlled condensation and cyclization.
-
Temperature Control: While heat is required, excessive temperatures will favor polymerization over the desired reaction pathway. Maintain the lowest effective temperature for the reaction to proceed and monitor it closely.[4]
Question 2: My final product is contaminated with a significant amount of a byproduct that I suspect is a dihydroquinoline. How can I avoid this and purify my product?
Answer: This issue arises from the incomplete oxidation of the 1,2-dihydroquinoline intermediate formed during the final stages of the Doebner-von Miller cyclization.[3] The reaction mechanism involves a cyclization followed by dehydration and a final oxidation step to achieve the aromatic quinoline ring system.
Causality: If the oxidizing agent is inefficient, used in insufficient quantity, or if the reaction conditions do not favor complete oxidation, the dihydro- or even tetrahydroquinoline byproducts can be isolated.[3] In many Doebner-von Miller protocols, an aniline molecule or a Schiff base intermediate is expected to act as the oxidant, but this is not always efficient.
Troubleshooting Strategies:
-
Ensure Sufficient Oxidant: If the protocol relies on an internal oxidant, ensure the stoichiometry is correct. Often, adding a dedicated, mild oxidizing agent is more reliable. Nitrobenzene is a classic choice in the related Skraup synthesis.[4]
-
Monitor Intermediate Disappearance: Use Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the dihydroquinoline intermediate. If it persists, extend the reaction time or increase the temperature slightly.
-
Post-Reaction Oxidation: If dihydroquinoline impurities are present in your isolated crude product, you can perform a separate oxidation step. Re-dissolve the crude material in a suitable solvent and treat it with an appropriate oxidizing agent such as manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[3]
Question 3: I am attempting a Gould-Jacobs approach, but the thermal cyclization of the anilidomethylenemalonate intermediate is giving very low conversion. How can I drive this reaction to completion?
Answer: The Gould-Jacobs reaction is a powerful method for preparing 4-hydroxyquinoline derivatives, which can be precursors to your target molecule.[7][8] The key step is a high-temperature thermal cyclization.[9] Low conversion is typically due to insufficient temperature or thermal degradation over long reaction times.
Causality: The cyclization is an intramolecular electrophilic aromatic substitution, which requires significant thermal energy to overcome the activation barrier. The intermediate is formed via condensation of an aniline (o-toluidine) with a malonic ester derivative like diethyl ethoxymethylenemalonate.[7][10]
Troubleshooting Strategies:
-
High-Temperature Solvents: The cyclization is often performed neat or in a high-boiling solvent like Dowtherm A or diphenyl ether to achieve the required temperatures (typically >240 °C).
-
Microwave Irradiation: Microwave synthesis is exceptionally effective for this step. It can dramatically shorten reaction times from hours to minutes and improve yields by minimizing thermal degradation.[11] Heating the reaction mixture to 250-300 °C for 5-15 minutes via microwave is a common strategy.[11]
-
Optimize Reaction Time and Temperature: There is a trade-off between conversion and degradation. A thorough time-temperature examination is necessary.[11] Running small-scale experiments at different temperatures and times can identify the optimal conditions where product formation is maximized and degradation is minimized.
| Symptom | Probable Cause | Recommended Solution(s) |
| Dark, intractable tar formation | Acid-catalyzed polymerization of carbonyl reactant[1][3] | Use a biphasic solvent system; slow reagent addition; optimize acid catalyst and temperature.[3][5] |
| Presence of dihydroquinoline impurities | Incomplete oxidation of the dihydroquinoline intermediate[3] | Ensure sufficient oxidant; monitor reaction progress via TLC; perform a post-reaction oxidation step (e.g., with MnO₂). |
| Low conversion in Gould-Jacobs cyclization | Insufficient temperature for intramolecular cyclization[9][11] | Use a high-boiling solvent (e.g., Dowtherm A); employ microwave irradiation for rapid, high-temperature heating.[11] |
| Complex mixture of regioisomers | Cyclization at multiple ortho positions on the aniline ring[9] | For asymmetrically substituted anilines, use starting materials with strong directing groups or blocking groups to favor one isomer. (Note: Less of an issue for o-toluidine). |
Experimental Protocols
Protocol 1: Modified Doebner-von Miller Synthesis via Biphasic System
This protocol is designed to minimize tar formation by using a two-phase system. The reaction shown is for the synthesis of 2-methylquinoline from aniline and crotonaldehyde as a model, which can be adapted for this compound using o-toluidine and appropriate carbonyl precursors.[3][12]
Materials:
-
o-Toluidine
-
An appropriate α,β-unsaturated carbonyl precursor for the 3-carboxylic acid moiety
-
Concentrated Hydrochloric Acid (HCl)
-
Toluene
-
Sodium Hydroxide (NaOH) solution
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Charging Reactants: To the flask, add o-toluidine and a solution of concentrated HCl in water. Stir until the o-toluidine has fully dissolved to form the hydrochloride salt.
-
Addition of Organic Phase: Add toluene to the flask, followed by the α,β-unsaturated carbonyl compound.
-
Reaction: Heat the biphasic mixture to reflux with vigorous stirring for several hours. The reaction progress should be monitored by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully make the aqueous layer strongly alkaline by adding a concentrated NaOH solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product into an organic solvent like dichloromethane multiple times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Mechanistic Diagrams & Workflows
To better understand the formation of both the desired product and key side products, the following reaction mechanisms are provided.
Caption: Doebner-von-Miller mechanism showing the main pathway and the competing polymerization side reaction.
Caption: Gould-Jacobs pathway for the synthesis of the quinolinone carboxylic acid precursor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 8. Gould–Jacobs reaction - Wikiwand [wikiwand.com]
- 9. Quinolin-4-ones: Methods of Synthesis and Application in Medicine | MDPI [mdpi.com]
- 10. Gould-Jacobs Reaction [drugfuture.com]
- 11. ablelab.eu [ablelab.eu]
- 12. Research Portal [research.usc.edu.au]
Technical Support Center: Purification of 8-Methylquinoline-3-carboxylic Acid by Recrystallization
Welcome to the technical support guide for the purification of 8-Methylquinoline-3-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development who are looking to achieve high purity of this compound through recrystallization. Here, we address common challenges and provide in-depth, field-proven solutions to streamline your purification workflow.
Understanding this compound
This compound is a heterocyclic building block crucial in various research and development applications.[1] Its purity is paramount for reliable experimental outcomes. Recrystallization is a powerful technique for purifying solid organic compounds, leveraging differences in solubility between the target compound and its impurities.[2][3]
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO₂ | |
| Molecular Weight | 187.19 g/mol | |
| Physical Form | Solid | |
| CAS Number | 71082-55-8 |
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the recrystallization of this compound.
Q1: How do I select the best solvent for recrystallization?
The ideal solvent should dissolve this compound poorly at room temperature but have high solubility at its boiling point.[3] Given the molecule's structure—a carboxylic acid and a quinoline ring—solvents with moderate polarity are often a good starting point. A rule of thumb is that solvents with functional groups similar to the compound are often effective solubilizers.[4] Ethanol is a commonly used general-purpose solvent for recrystallizing quinoline derivatives.[5] Solvent mixtures, such as ethanol/water or acetone/hexane, can also be highly effective for optimizing solubility.[4][6]
Q2: My compound is not dissolving, even after adding a significant amount of hot solvent. What should I do?
This issue typically arises from two possibilities:
-
Insoluble Impurities: The crude material may contain impurities that are insoluble in your chosen solvent. If you observe particulate matter that does not dissolve upon adding more hot solvent and boiling, a hot filtration step is necessary to remove it.[7][8]
-
Incorrect Solvent Choice: The solvent may simply be a poor choice for your compound. If the bulk of the material remains undissolved, you will need to select a more suitable solvent system.
Q3: The solution has cooled, but no crystals have formed. What is the next step?
This is a common phenomenon known as supersaturation, where the compound remains dissolved even though the solution is cooled below its saturation point. To induce crystallization, you can:
-
Scratch the inner surface of the flask with a glass rod just below the solvent line. This creates microscopic scratches that serve as nucleation sites for crystal growth.[9]
-
Add a seed crystal. If you have a small crystal of the pure compound, adding it to the supersaturated solution can initiate crystallization.
-
Cool further. Place the flask in an ice-water bath to further decrease the solubility of the compound.[7]
-
Reduce solvent volume. If too much solvent was added initially, you may need to gently heat the solution to evaporate some of the solvent and re-cool.
Q4: My compound has separated as an oil instead of crystals. How can I resolve this?
"Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when a high concentration of impurities significantly depresses the melting point.[4] To remedy this:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of a "better" solvent (one in which the compound is more soluble) to the hot solution before cooling.[9]
-
Alternatively, use a larger volume of the original solvent or switch to a solvent with a lower boiling point.
-
Ensure a slow cooling rate. Allow the solution to cool gradually to room temperature before placing it in an ice bath.[4]
Q5: My final crystal yield is disappointingly low. What are the common causes?
Low yield is a frequent issue in recrystallization. The most common reasons include:
-
Using too much solvent: This is the primary cause of low recovery, as a significant portion of your compound will remain in the mother liquor.[4] Use only the minimum amount of hot solvent required to fully dissolve the solid.
-
Premature filtration: Filtering the crystals before crystallization is complete will lead to product loss.
-
Filtering the solution while it is too warm: Ensure the solution is thoroughly cooled (preferably in an ice bath) before suction filtration to maximize crystal recovery.
-
Washing with room-temperature solvent: Always wash the collected crystals with a small amount of ice-cold solvent to remove residual impurities without dissolving the product.
Q6: The purified crystals are still colored, but the pure compound should be white or off-white. How can I decolorize it?
Colored impurities can often be removed with activated charcoal.[4]
-
After dissolving the crude compound in the hot solvent, add a very small amount of activated charcoal (a spatula tip is usually sufficient).
-
Boil the solution with the charcoal for a few minutes. The colored impurities will adsorb to the charcoal's surface.
-
Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that activated charcoal can also adsorb some of your desired product, so use it sparingly.[8]
In-Depth Troubleshooting Guides
Issue 1: Poor or No Crystal Formation
This guide provides a systematic approach when crystallization fails to initiate.
Caption: Troubleshooting workflow for failed crystallization.
Step-by-Step Solutions:
-
Induce Nucleation: If you suspect supersaturation, first try scratching the inside of the flask with a glass stirring rod. The microscopic glass particles that are dislodged can act as nucleation sites.
-
Concentrate the Solution: If induction methods fail, it's likely too much solvent was used. Gently heat the flask on a hot plate to boil off a portion of the solvent. Allow it to cool again. Be careful not to boil it to dryness.
-
Utilize an Anti-Solvent (Two-Solvent System): If a single solvent is ineffective, a two-solvent system can be employed. After dissolving the compound in a minimal amount of a "good" hot solvent (solvent #1), slowly add a "poor" miscible solvent (solvent #2, or anti-solvent) dropwise to the hot solution until it becomes slightly cloudy.[10] Add a drop or two of the good solvent to redissolve the cloudiness, then allow the solution to cool slowly.[7][10]
Issue 2: Low Product Yield
Maximizing recovery is critical. The following table outlines the primary causes of low yield and their corresponding corrective actions.
| Cause of Low Yield | Explanation | Corrective Action |
| Excessive Solvent Use | The most common error. More solvent keeps more product dissolved in the mother liquor, even when cold. | Use the absolute minimum volume of boiling solvent needed to dissolve the crude solid. Add the solvent in small portions. |
| Premature Filtration | Filtering before the solution is completely cooled leaves a significant amount of product behind in the filtrate. | Always cool the flask in an ice-water bath for at least 15-20 minutes after it has reached room temperature to maximize precipitation. |
| Inappropriate Washing | Washing the collected crystals with room-temperature or warm solvent will dissolve a portion of the purified product. | Wash the filter cake with a very small amount of ice-cold recrystallization solvent. |
| Material Loss During Transfers | Leaving behind solution or solid during transfers (e.g., hot filtration) will reduce the final yield. | Rinse all glassware with a small amount of the cold mother liquor or ice-cold solvent and transfer the rinsings to the filter funnel. |
Standard Experimental Protocol: Recrystallization
This protocol provides a reliable starting point for the purification of this compound.
Caption: Standard workflow for recrystallization.
Step-by-Step Methodology:
-
Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or solvent pair. Ethanol, or a mixture of ethanol and water, is a good starting point.[5]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small portion of the chosen solvent and heat the mixture to a gentle boil with stirring. Continue adding the solvent in small portions until the solid is completely dissolved.[9]
-
Decolorization (If Necessary): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for 2-5 minutes.
-
Hot Filtration (If Necessary): If there are insoluble impurities or charcoal was used, perform a hot filtration. Use a pre-warmed stemless funnel and fluted filter paper to prevent premature crystallization in the funnel.[7] Collect the hot, clear filtrate in a clean Erlenmeyer flask.
-
Crystallization: Cover the flask containing the filtrate and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 15 minutes to maximize crystal formation.[7]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining mother liquor. Allow air to be pulled through the crystals for several minutes to help them dry, then transfer them to a watch glass for final drying.
References
- 1. calpaclab.com [calpaclab.com]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. youtube.com [youtube.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
- 6. researchgate.net [researchgate.net]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. ocw.mit.edu [ocw.mit.edu]
stability issues of 8-Methylquinoline-3-carboxylic acid in solution
Introduction
Welcome to the Technical Support Center for 8-Methylquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges when working with this compound in solution. As a specialized quinoline derivative, understanding its behavior in various experimental settings is paramount for generating reliable and reproducible data.
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to directly address common issues. Furthermore, we present a comprehensive, step-by-step protocol for you to perform a stability assessment of this compound in your specific solution, empowering you to validate its integrity within your experimental workflow.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured in a question-and-answer format to provide direct solutions to common observations and concerns.
I. Solubility and Solution Preparation
Question: My this compound is not dissolving well in my aqueous buffer. What can I do?
Answer: The solubility of quinoline carboxylic acids is often pH-dependent.[1][2] As a carboxylic acid, this compound is expected to be more soluble in neutral to basic conditions where the carboxylic acid group is deprotonated to the more soluble carboxylate anion.[2]
-
Troubleshooting Steps:
-
Adjust pH: Try incrementally increasing the pH of your buffer. A pH above the compound's pKa (which can be estimated to be in the acidic range for the carboxylic acid and also influenced by the quinoline nitrogen) will significantly enhance solubility.
-
Co-solvents: If adjusting the pH is not compatible with your experiment, consider the use of a minimal amount of an organic co-solvent such as DMSO, DMF, or ethanol to prepare a concentrated stock solution, which can then be diluted into your aqueous buffer. Always verify the final concentration of the organic solvent for compatibility with your assay.
-
Gentle Heating and Sonication: These methods can aid in the dissolution of the compound. However, be cautious with heating as it can also accelerate degradation.[1]
-
Question: After dissolving, I observe precipitation over time. What is happening?
Answer: This is a common issue that can be attributed to several factors:
-
Saturation: The initial solution may be supersaturated, and the compound is crashing out over time.
-
pH Shift: The dissolution of the compound itself might have slightly altered the pH of an unbuffered or weakly buffered solution, pushing it into a range of lower solubility.
-
Degradation: A less common cause for precipitation could be the formation of insoluble degradation products.
-
Preventative Measures:
-
Ensure your solution is not supersaturated. It is often better to work with a slightly lower, but stable, concentration.
-
Use a well-buffered system to maintain a constant pH.
-
Store your solutions at the recommended temperature (see below) and protected from light.
-
II. Solution Stability and Degradation
Question: My solution of this compound is turning yellow/brown. Is this a sign of degradation?
Answer: Yes, discoloration is a common indicator of degradation for many quinoline compounds.[1] This is often a result of:
-
Photodegradation: Many quinoline derivatives are sensitive to light.[1] Exposure to ambient or UV light can lead to the formation of colored byproducts.
-
Oxidation: The quinoline ring can be susceptible to oxidation, which can also result in colored degradation products.[1]
-
Recommended Action:
-
Always store solutions of this compound in amber vials or wrapped in aluminum foil to protect them from light.[1]
-
Consider preparing solutions fresh before use.
-
If long-term storage is necessary, degas the solvent to remove dissolved oxygen and consider storing under an inert atmosphere (e.g., nitrogen or argon).
-
Question: I am seeing a loss of activity or inconsistent results in my biological assays. Could this be due to the instability of the compound?
Answer: Absolutely. A loss of potency or variability in results are classic indicators of compound degradation.[1] The stability of quinoline compounds in solution can be influenced by pH, temperature, and light.[1] If the concentration of the active parent compound is decreasing over time, it will directly impact your experimental outcomes.
-
Self-Validation:
-
Prepare fresh solutions for each experiment and compare the results with those obtained using older, stored solutions.
-
Perform a stability study under your specific experimental conditions using the protocol provided in Part 2 of this guide.
-
Question: What are the primary factors that can cause the degradation of this compound in solution?
Answer: Based on the general behavior of quinoline carboxylic acids, the main degradation pathways to be aware of are:
-
Hydrolysis: While the quinoline core is generally stable to hydrolysis, extreme pH conditions (strong acid or base) combined with elevated temperatures can potentially lead to degradation.
-
Oxidation: The compound may be susceptible to oxidative degradation, especially in the presence of oxidizing agents or dissolved oxygen.
-
Photodegradation: This is a significant concern for quinoline-based molecules. Exposure to UV and even visible light can trigger degradation.[1][3]
The following diagram illustrates a general troubleshooting workflow for when you encounter stability issues.
Caption: Troubleshooting workflow for stability issues.
Part 2: Experimental Protocol for Stability Assessment
Since specific stability data for this compound is not publicly available, this protocol provides a framework for you to determine its stability in your own experimental system. This approach is aligned with the principles of forced degradation studies as recommended by regulatory bodies like the ICH.[4][5]
Objective
To assess the stability of this compound in a chosen solvent/buffer system under various stress conditions (pH, temperature, light) over a defined period.
Required Materials
-
This compound
-
Chosen solvent/buffer (e.g., PBS pH 7.4, cell culture media)
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)[6][7][8]
-
Acids and bases for pH adjustment (e.g., 0.1 M HCl, 0.1 M NaOH)
-
HPLC system with a UV detector and a C18 column[6]
-
pH meter
-
Calibrated oven/incubator
-
Photostability chamber (or a light source with controlled UV and visible output)
-
Amber and clear glass vials
Experimental Workflow Diagram
Caption: Experimental workflow for a stability study.
Step-by-Step Methodology
Step 1: HPLC Method Development (Adaptation)
A stability-indicating method is one that can separate the parent compound from its degradation products. You can adapt a general method for quinoline carboxylic acids.[6][8]
-
Column: C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 5 µm).[6]
-
Mobile Phase A: 0.1% Phosphoric acid or Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a high aqueous percentage (e.g., 90% A) and ramp up the organic phase (e.g., to 90% B) over 10-15 minutes. This will help resolve the parent compound from any more polar or less polar degradants.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: Use a UV detector. Scan a spectrum of the compound to find the wavelength of maximum absorbance (λmax) for optimal sensitivity.
-
Injection Volume: 10 µL.
Step 2: Solution Preparation
-
Prepare a concentrated stock solution of this compound (e.g., 1 mg/mL) in an appropriate solvent like methanol or DMSO.
-
Dilute this stock solution into your test buffer (the buffer you use in your experiments) to a final concentration suitable for HPLC analysis (e.g., 10-20 µg/mL).
Step 3: Application of Stress Conditions
Aliquot the test solution into different vials for each condition.
-
Control Sample: Store in a sealed amber vial at 4°C. This represents the baseline stability.
-
Thermal Stress: Store in a sealed amber vial in an incubator at a relevant temperature (e.g., 25°C for room temperature stability, 37°C for physiological conditions).
-
Photostability:
-
Place a sample in a clear vial and expose it to a light source. According to ICH guidelines, this should be an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5][9]
-
Prepare a "dark control" by wrapping an identical vial in aluminum foil and placing it alongside the light-exposed sample to differentiate between light-induced and thermal degradation.
-
Step 4: Sampling and Analysis
-
Take an aliquot from each vial at designated time points (e.g., 0, 2, 4, 8, 24, 48 hours). The initial (T=0) sample from the control condition will serve as the 100% reference.
-
Immediately analyze each sample by the developed HPLC method.
-
Record the peak area of the this compound peak.
Step 5: Data Interpretation
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
-
% Remaining = (Peak Area at Time_X / Peak Area at Time_0) * 100
-
-
Plot % Remaining versus time for each condition.
-
Examine the chromatograms for the appearance of new peaks, which would indicate degradation products. A good stability-indicating method will show a decrease in the parent peak area corresponding to an increase in the area of the degradant peaks.
Data Presentation: Example Stability Table
| Condition | Time (hours) | % Remaining (Parent Compound) | Observations |
| Control (4°C, Dark) | 0 | 100 | Clear, colorless |
| 24 | 99.5 | No change | |
| 48 | 99.1 | No change | |
| Thermal (37°C, Dark) | 0 | 100 | Clear, colorless |
| 24 | 95.2 | Slight yellowing | |
| 48 | 90.8 | Noticeable yellowing | |
| Photostability (Light) | 0 | 100 | Clear, colorless |
| 8 | 85.3 | Significant yellowing | |
| 24 | 65.7 | Brownish solution | |
| Photo Dark Control | 0 | 100 | Clear, colorless |
| 24 | 98.9 | No change |
This is example data and should be replaced with your experimental findings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ijrpp.com [ijrpp.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Technical Support Center: Scaling Up 8-Methylquinoline-3-carboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of 8-Methylquinoline-3-carboxylic acid (CAS 71082-55-8).[1][2] This guide is designed for researchers, chemists, and process development professionals. We will explore a robust synthesis route, provide detailed protocols, and address common challenges encountered during lab-scale and scale-up production through a comprehensive troubleshooting guide and frequently asked questions.
Recommended Synthesis Route: The Gould-Jacobs Reaction
For the synthesis of this compound, we recommend the Gould-Jacobs reaction . This classic method is a reliable pathway for constructing the 4-hydroxyquinoline framework, which is the tautomeric form of the 4-oxo-quinoline product.[3][4] The reaction proceeds in three main stages starting from 2-methylaniline (o-toluidine) and diethyl ethoxymethylenemalonate (DEEM).
The primary advantages of this route are the accessibility of starting materials and its well-documented mechanism. However, the key challenge, particularly during scale-up, is the high-temperature thermal cyclization step, which requires careful management.[5]
Experimental Workflow Diagram
Below is a diagram illustrating the synthetic workflow for the Gould-Jacobs reaction to obtain this compound.
Caption: Workflow for this compound synthesis.
Detailed Experimental Protocol
This protocol is adapted from established Gould-Jacobs procedures.[5][6]
Step 1: Condensation of 2-Methylaniline with DEEM
-
Setup : Equip a round-bottom flask with a reflux condenser and a heating mantle.
-
Reagents : Charge the flask with 2-methylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM, 1.05 eq).
-
Reaction : Heat the mixture to 110-130 °C for 1.5-2 hours. The reaction progress can be monitored by TLC.
-
Work-up : After the reaction is complete, remove the ethanol byproduct under reduced pressure. The resulting crude anilidomethylenemalonate intermediate is a viscous oil or low-melting solid and can often be used in the next step without further purification.
Step 2: Thermal Cyclization
-
Setup : Use a reaction vessel suitable for high temperatures (e.g., a three-necked flask with mechanical stirring, a thermometer, and a distillation head) and a high-temperature heating bath (e.g., a sand or metal alloy bath).
-
Solvent : Add a high-boiling inert solvent, such as Dowtherm A or mineral oil, to the crude intermediate from Step 1. Using a solvent ensures even heat distribution and prevents charring, which is critical for scale-up.[4] The volume should be sufficient to allow for effective stirring.
-
Reaction : Heat the mixture with vigorous stirring to 250-260 °C. The reaction is typically complete within 20-30 minutes at this temperature. Ethanol will distill off as the cyclization proceeds.
-
Work-up : Cool the reaction mixture to below 100 °C. Add a non-polar solvent like hexane or heptane to precipitate the cyclized product, ethyl 4-hydroxy-8-methylquinoline-3-carboxylate. Filter the solid and wash with the same solvent to remove the high-boiling reaction medium.
Step 3: Saponification and Acidification
-
Setup : Suspend the crude ester product from Step 2 in a 10% aqueous solution of sodium hydroxide (NaOH) in a round-bottom flask equipped with a reflux condenser.
-
Reaction : Heat the mixture to reflux for 1-2 hours until the hydrolysis of the ester is complete (monitor by TLC). The solid will dissolve as the sodium salt of the carboxylic acid is formed.
-
Work-up : Cool the reaction mixture in an ice bath. Slowly acidify with concentrated hydrochloric acid (HCl) until the pH is approximately 2-3. The target product, this compound, will precipitate out of the solution.
-
Purification : Collect the solid by filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or N,N-dimethylformamide (DMF).[7]
Summary of Reaction Conditions
| Step | Key Reagents | Solvent | Temperature (°C) | Time | Typical Yield |
| 1. Condensation | 2-Methylaniline, DEEM | Neat | 110 - 130 | 1.5 - 2 h | >90% (crude) |
| 2. Cyclization | Anilidomethylenemalonate | Dowtherm A / Mineral Oil | 250 - 260 | 20 - 30 min | 70 - 85% |
| 3. Saponification | Ethyl Ester, NaOH, HCl | Water | Reflux (~100) | 1 - 2 h | >95% |
Troubleshooting Guide (Q&A Format)
Issue: Low yield or incomplete reaction during the condensation step (Step 1).
-
Q: My condensation reaction is sluggish or gives a low yield. What could be the cause?
-
A: The primary culprits are often insufficient temperature or reaction time. Ensure your reaction reaches at least 110 °C. Also, verify the purity of your starting materials. 2-methylaniline can oxidize over time, and DEEM can hydrolyze. Using freshly distilled or high-purity reagents is recommended.
-
Issue: Charring and product decomposition during thermal cyclization (Step 2).
-
Q: I am seeing significant charring and a dark, tarry product after the cyclization step. How can I prevent this?
-
A: This is a classic problem when scaling up high-temperature reactions.[4] It is almost always due to poor heat transfer and localized overheating.
-
Causality : Direct heating with a mantle can create "hot spots" on the vessel walls, exceeding the decomposition temperature of the product.
-
Solution : Use a high-boiling solvent like Dowtherm A for uniform heating.[4] Implement efficient mechanical stirring, not just a magnetic stir bar, to ensure the entire reaction mass is at a uniform temperature. On a lab scale, microwave-assisted synthesis can also provide rapid and uniform heating, potentially improving yields and reducing reaction times.[5]
-
-
Issue: The cyclization reaction does not go to completion.
-
Q: My TLC analysis after cyclization shows a significant amount of the starting intermediate. How do I drive the reaction to completion?
-
A: The 6-electron electrocyclization has a high activation energy.[5] The most common reason for an incomplete reaction is that the required temperature of ~250 °C was not reached or maintained. Use a calibrated high-temperature thermometer placed directly in the reaction mixture. Ensure your heating bath is capable of reaching and sustaining this temperature. A slight increase in reaction time (e.g., to 45 minutes) may also be beneficial.
-
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing common issues.
Caption: Decision tree for troubleshooting low yield issues.
Scale-Up Considerations & FAQs
-
Q1: What are the primary safety concerns when scaling up the Gould-Jacobs reaction?
-
A1: The main hazard is the high-temperature cyclization step. Operating at 250-260 °C requires robust engineering controls. Use of a thermal fluid in a jacketed reactor is standard practice for safe and uniform heating. Ensure adequate ventilation to handle any fumes. The use of concentrated HCl for acidification also requires appropriate personal protective equipment (PPE) and handling procedures.
-
-
Q2: How does the choice of solvent in Step 2 affect scale-up?
-
A2: Solvents like Dowtherm A or mineral oil are effective but can be difficult to remove from the product on a large scale.[4] The work-up procedure, involving precipitation and washing with a non-polar solvent, becomes critical. Ensure the wash volume is sufficient to completely remove the high-boiling solvent, as residual amounts can interfere with downstream processes. The filtration and washing steps must be efficient to handle large volumes of solids and liquids.
-
-
Q3: Are there alternative, lower-temperature methods for this synthesis?
-
A3: While the Gould-Jacobs reaction is a common choice, other named reactions for quinoline synthesis exist, such as the Combes or Doebner-von Miller reactions.[8][9][10] However, these typically lead to different substitution patterns. For this specific target, modifications to the Gould-Jacobs cyclization, such as using polyphosphoric acid (PPA) or microwave irradiation, have been shown to sometimes lower the required temperature or reaction time, but their scalability must be evaluated on a case-by-case basis.[5][9]
-
-
Q4: My final product has a persistent color. How can I improve its purity and appearance?
-
A4: Colored impurities often arise from side products formed during the high-temperature cyclization. A robust purification protocol is key.
-
Recrystallization : This is the most effective method. Solvents like ethanol, acetic acid, or DMF are good starting points. A patent for a similar compound suggests heating in DMF followed by cooling to precipitate pure crystals can be very effective.[7]
-
Charcoal Treatment : If the color is due to highly conjugated, non-polar impurities, adding activated charcoal to the hot recrystallization solution can help adsorb them. Use charcoal sparingly, as it can also adsorb your product.
-
Wash : Ensure the final product is washed thoroughly with cold water after acidification to remove any trapped acidic impurities.
-
-
References
- 1. 8-Methyl-quinoline-3-carboxylic acid - Amerigo Scientific [amerigoscientific.com]
- 2. 8-Methyl-quinoline-3-carboxylic acid AldrichCPR 71082-55-8 [sigmaaldrich.com]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Gould-Jacobs Reaction [drugfuture.com]
- 7. WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents [patents.google.com]
- 8. iipseries.org [iipseries.org]
- 9. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 10. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to 8-Methylquinoline-3-carboxylic Acid and Other Quinolines for Researchers and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its remarkable pharmacological versatility.[1] This privileged structure is present in a wide array of natural products and synthetic compounds, leading to the development of numerous FDA-approved drugs for treating cancers, infectious diseases, and inflammatory conditions.[1][2] This guide provides an in-depth comparison of 8-Methylquinoline-3-carboxylic acid with other key quinoline derivatives, offering insights into their structure-activity relationships, potential therapeutic applications, and the experimental methodologies used for their evaluation.
The Quinoline Core: A Privileged Scaffold in Drug Discovery
The fundamental quinoline structure, a fusion of a benzene and a pyridine ring, offers a unique electronic and steric landscape for molecular interactions with biological targets. The ability to readily functionalize various positions on the quinoline ring allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties.[3][4] This has led to the successful development of a diverse range of quinoline-based drugs.[1][5]
At a Glance: Key Quinolines and Their Applications
| Compound Class | Key Examples | Primary Therapeutic Applications |
| Quinolone Antibiotics | Ciprofloxacin, Levofloxacin | Broad-spectrum antibacterial agents |
| Antimalarials | Chloroquine, Mefloquine, Tafenoquine | Treatment and prevention of malaria |
| Anticancer Agents | Bosutinib, Cabozantinib, Lenvatinib | Targeted cancer therapy (e.g., leukemia, thyroid cancer)[1][2] |
| Anti-inflammatory Agents | - | Modulation of inflammatory pathways |
A Deep Dive into this compound
This compound is a specific derivative of the quinoline family. Its structure is characterized by a carboxylic acid group at the 3-position and a methyl group at the 8-position of the quinoline ring.
Physicochemical Properties of this compound:
| Property | Value |
| Molecular Formula | C₁₁H₉NO₂ |
| Molecular Weight | 187.19 g/mol |
| Appearance | Solid |
| CAS Number | 71082-55-8 |
Source: Sigma-Aldrich[6]
The strategic placement of the methyl and carboxylic acid groups is expected to significantly influence its biological activity, a concept we will explore through the lens of structure-activity relationships.
Structure-Activity Relationships (SAR): Decoding the Impact of Substituents
The biological activity of quinoline derivatives is exquisitely sensitive to the nature and position of their substituents. Understanding these structure-activity relationships (SAR) is paramount for the rational design of novel therapeutic agents.
The Critical Role of the 3-Carboxylic Acid Group
The carboxylic acid moiety at the C-3 position is a key pharmacophore for several classes of quinoline-based drugs. In the case of quinolone antibiotics, this group is essential for their inhibitory activity against bacterial DNA gyrase and topoisomerase IV.[3][7] For certain anticancer quinolines, the carboxylate group is crucial for binding to the active site of enzymes like dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis.[8][9]
The Influence of the 8-Position Substituent
The substituent at the 8-position of the quinoline ring plays a significant role in modulating the compound's biological activity and physicochemical properties.
-
Steric and Electronic Effects: A methyl group, as in this compound, is a small, electron-donating group. This can influence the overall electron density of the quinoline ring system and may impact interactions with biological targets.
-
Lipophilicity and Membrane Permeability: The methyl group can increase the lipophilicity of the molecule, which may enhance its ability to cross cell membranes.[10]
-
Comparison with other 8-Substituted Quinolines:
-
8-Hydroxyquinoline: The hydroxyl group at the 8-position is known to be a strong metal chelator and is a key feature in many compounds with antimicrobial and anticancer properties.[1] Studies have shown that an 8-hydroxy group can be more favorable for antiproliferative activity compared to an 8-methoxy group, suggesting that a hydrogen-bond donating substituent at this position is beneficial.[10]
-
8-Trifluoromethylquinoline: The trifluoromethyl group is a strong electron-withdrawing group and can significantly alter the electronic properties of the quinoline ring, potentially leading to different biological activities.
-
Comparative Biological Activity: Anticancer, Antibacterial, and Anti-inflammatory Potential
While direct experimental data for this compound is limited in the public domain, we can infer its potential activities based on the known SAR of related quinoline derivatives and compare it to well-characterized analogs.
Anticancer Activity
Numerous quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of protein kinases and tubulin polymerization.[2][11][12]
Hypothesized Anticancer Potential of this compound:
Based on the established importance of the 3-carboxylic acid group in some anticancer quinolines, it is plausible that this compound could exhibit antiproliferative activity.[13][14] The 8-methyl group, by increasing lipophilicity, might enhance cellular uptake. However, its potency relative to other derivatives would be highly dependent on the specific cancer cell line and the molecular target. For instance, in some contexts, the hydrogen-bonding capability of an 8-hydroxy group appears to be more advantageous for anticancer activity than a more lipophilic but non-hydrogen bonding group.[10]
Comparative Anticancer Activity of Selected Quinolines:
| Compound | Target/Mechanism | Example IC₅₀ Values |
| Bosutinib | Abl and Src tyrosine kinase inhibitor | ~1 nM against Src |
| Cabozantinib | MET, VEGFR2, and RET inhibitor | ~10 nM against MET |
| 8-Hydroxy-2-methyl-quinoline derivatives | Varied, some show fluorescence | Data on antiproliferative activity is limited[10] |
| 2,4-disubstituted quinoline-3-carboxylic acid derivatives | Antiproliferative | Micromolar inhibition against MCF-7 and K562 cell lines[13][14] |
Antibacterial Activity
The quinolone-3-carboxylic acid scaffold is the backbone of the highly successful quinolone class of antibiotics.[3][15]
Predicted Antibacterial Profile of this compound:
The presence of the 3-carboxylic acid group suggests a potential for antibacterial activity. However, the lack of a fluorine atom at the 6-position and a piperazinyl or other suitable amine group at the 7-position, which are characteristic features of many potent fluoroquinolones, may limit its broad-spectrum activity.[15] The 8-methyl group could also influence its spectrum of activity.
Comparative Antibacterial Activity of Quinolone Derivatives:
| Compound | Key Structural Features | General Spectrum of Activity |
| Nalidixic Acid | First-generation quinolone | Primarily Gram-negative bacteria |
| Ciprofloxacin | 6-fluoro, 7-piperazinyl | Broad-spectrum (Gram-positive and Gram-negative) |
| Levofloxacin | 6-fluoro, 7-piperazinyl, N-methyl at piperazine | Enhanced activity against Gram-positive bacteria |
Anti-inflammatory Activity
Quinoline derivatives have also been investigated for their anti-inflammatory properties, often attributed to the inhibition of pro-inflammatory enzymes and cytokines.[16]
Postulated Anti-inflammatory Effects of this compound:
Several studies have highlighted the anti-inflammatory potential of quinoline carboxylic acids.[2] The specific contribution of the 8-methyl group to this activity would require experimental validation. It is conceivable that it could modulate the inhibition of enzymes like cyclooxygenase (COX), similar to other quinoline derivatives.
Experimental Protocols for Comparative Evaluation
To empirically compare the biological activities of this compound with other quinolines, a series of standardized in vitro and in vivo assays are essential.
In Vitro Anticancer Activity Assessment
1. MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay is a fundamental method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.[1]
-
Principle: Viable cells with active metabolism reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan precipitate. The amount of formazan produced is proportional to the number of living cells.
-
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the quinoline compounds for a specified duration (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Caption: Workflow for the MTT cell viability assay.
In Vitro Antibacterial Activity Screening
1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][3]
-
Principle: A serial dilution of the quinoline compound is prepared in a liquid growth medium in a 96-well plate, and a standardized inoculum of the test bacterium is added. The MIC is the lowest concentration of the compound at which no visible growth is observed after incubation.
-
Protocol:
-
Prepare a two-fold serial dilution of each quinoline compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculate each well with a standardized suspension of the test bacterium.
-
Include positive (no drug) and negative (no bacteria) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Visually inspect the plates for turbidity to determine the MIC.
-
Caption: Workflow for MIC determination by broth microdilution.
In Vivo Anti-inflammatory Activity Evaluation
1. Carrageenan-Induced Paw Edema Model in Rodents
This is a classic and reliable model for evaluating the acute anti-inflammatory activity of compounds.[15]
-
Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
-
Protocol:
-
Administer the quinoline compound or a vehicle control to groups of rodents (e.g., rats or mice) via an appropriate route (e.g., oral or intraperitoneal).
-
After a specific time, inject a solution of carrageenan into the subplantar region of the right hind paw.
-
Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
-
Conclusion and Future Directions
This compound represents an intriguing yet underexplored member of the vast quinoline family. Based on established structure-activity relationships, it holds the potential for biological activity, likely in the realms of anticancer, antibacterial, and anti-inflammatory applications. The presence of the 3-carboxylic acid group is a strong indicator of potential bioactivity, while the 8-methyl substituent is expected to fine-tune its potency and pharmacokinetic profile.
To fully elucidate the therapeutic potential of this compound, further rigorous experimental evaluation is imperative. Direct comparative studies against well-characterized quinoline derivatives using the standardized protocols outlined in this guide will be instrumental in defining its specific pharmacological profile and its promise as a lead compound for future drug development. The insights gained from such studies will not only shed light on this particular molecule but also contribute to the broader understanding of quinoline chemistry and its profound impact on medicine.
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 7. scispace.com [scispace.com]
- 8. ajchem-a.com [ajchem-a.com]
- 9. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scienceopen.com [scienceopen.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of Quinoline Carboxylic Acids and Standard-of-Care Agents in Breast Cancer Models
A Technical Guide for Researchers
Introduction: The Quest for Novel Anticancer Scaffolds
The quinoline ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2][3] The unique chemical architecture of quinoline and its derivatives allows for diverse substitutions, enabling the fine-tuning of their pharmacological profiles.[4] Within this class, quinoline-3-carboxylic acids have emerged as a promising area of investigation for novel antiproliferative agents.[5][6]
This guide addresses the topic of 8-Methylquinoline-3-carboxylic acid and its potential performance against standard-of-care treatments in an in vitro setting. However, a comprehensive search of the scientific literature reveals a notable absence of published experimental data specifically for this compound. To provide a valuable and scientifically grounded comparison for researchers in the field, this guide will therefore focus on the broader class of quinoline-3-carboxylic acid derivatives . We will compare their reported in vitro efficacy against established standard-of-care drugs for breast cancer, a therapeutic area where quinoline derivatives have shown notable activity.
The primary audience for this guide—researchers, scientists, and drug development professionals—will find a detailed comparison of cytotoxic activities, protocols for key experimental assays, and a discussion of the underlying mechanisms of action. This approach allows for a robust evaluation of the potential of the quinoline-3-carboxylic acid scaffold as a source of new anticancer drug candidates.
Mechanism of Action: How Quinoline Derivatives Exert Anticancer Effects
Quinoline derivatives employ a variety of mechanisms to achieve their anticancer effects. Their planar aromatic structure allows them to intercalate with DNA, disrupting DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1] Furthermore, certain quinoline derivatives have been shown to inhibit key enzymes involved in cancer progression, such as topoisomerase II and protein kinases.[7] The induction of apoptosis, or programmed cell death, is a central theme in the anticancer activity of many quinoline compounds.[8] This can be triggered through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
A proposed mechanism for the pro-apoptotic activity of some quinoline derivatives involves the activation of the Bax protein and the downregulation of the anti-apoptotic Bcl-2 protein.[7] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in apoptosis.
Caption: General mechanisms of anticancer action for quinoline derivatives.
In Vitro Efficacy: A Head-to-Head Comparison in Breast Cancer Cells
To provide a quantitative comparison, we will focus on the human breast adenocarcinoma cell line MCF-7 , a widely used model for estrogen receptor-positive (ER+) breast cancer. The standard-of-care agents for comparison are doxorubicin , a chemotherapeutic agent, and tamoxifen , a selective estrogen receptor modulator (SERM).
The following tables summarize the 50% inhibitory concentration (IC50) values for these standard drugs and a selection of quinoline-3-carboxylic acid derivatives, as reported in the literature. A lower IC50 value indicates greater potency.
Table 1: IC50 Values of Standard-of-Care Drugs in MCF-7 Cells
| Compound | IC50 (µM) | Incubation Time | Reference |
| Doxorubicin | 0.68 | 48 hours | [9] |
| Doxorubicin | 4 | 48 hours | [10] |
| Doxorubicin | 0.4 | Not Specified | [11] |
| Tamoxifen | 4.506 µg/mL (~12.1 µM) | Not Specified | [2] |
| 4-hydroxytamoxifen | 27 | 4 days | |
| 4-hydroxytamoxifen | 19.35 | 24 hours |
Table 2: IC50 Values of Representative Quinoline-3-Carboxylic Acid Derivatives in MCF-7 Cells
| Compound | IC50 (µM) | Reference |
| 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl) acrylamide | 29.8 | |
| 3-Oxo-N-(quinolin-3-yl)-3H-benzol[f]chromene-2-carboxamide | 39.0 | [3] |
| 2-Cyano-3-(4-fluorophenyl-N-(quinolin-3-yl) acrylamide | 40.0 | [3] |
| 2-Cyano-5-(4-(dimethylamino) phenyl)-N-(quinolin-3-yl) penta-2,4-dienamide | 40.4 | [3] |
| A quinoline-based ERα ligand | 6 |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions between studies.
Experimental Protocols: A Guide to In Vitro Cytotoxicity and Apoptosis Assays
Reproducible and reliable experimental data are the cornerstones of drug discovery research. This section provides detailed protocols for two fundamental in vitro assays: the MTT assay for assessing cell viability and the Annexin V staining assay for detecting apoptosis.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
The MTT assay is a colorimetric method used to measure the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Caption: A typical workflow for an MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Trypsinize the cells and perform a cell count using a hemocytometer.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (e.g., this compound analogs) and standard drugs (doxorubicin, tamoxifen) in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the compounds at different concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2 to 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Annexin V Staining for Apoptosis Detection by Flow Cytometry
The Annexin V assay is a common method for detecting early-stage apoptosis.[5]
Principle: In healthy cells, the phospholipid phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[6] Propidium iodide (PI), a fluorescent DNA intercalator, is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and viable cells (Annexin V-negative, PI-negative).[1]
Caption: The experimental workflow for detecting apoptosis using Annexin V and PI staining.
Step-by-Step Protocol:
-
Cell Seeding and Treatment:
-
Seed MCF-7 cells in 6-well plates at an appropriate density to reach about 70-80% confluency at the time of harvest.
-
Treat the cells with the test compounds at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours). Include positive and negative controls.
-
-
Cell Harvesting:
-
Collect the culture medium, which contains floating apoptotic cells.
-
Wash the adherent cells with PBS and then detach them using trypsin-EDTA.
-
Combine the cells from the supernatant and the trypsinized fraction.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.[1]
-
-
Cell Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
-
Use appropriate compensation controls to correct for spectral overlap between the FITC and PI channels.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
Conclusion and Future Directions
While specific in vitro data for this compound remains to be published, the broader class of quinoline-3-carboxylic acid derivatives demonstrates promising, albeit generally moderate, cytotoxic activity against breast cancer cells. The IC50 values for some of these derivatives are in a range that warrants further investigation, especially when considering the potential for chemical modifications to enhance potency and selectivity.
The standard-of-care drugs, doxorubicin and tamoxifen, exhibit potent cytotoxicity in the low micromolar and sub-micromolar range in MCF-7 cells. For novel quinoline-3-carboxylic acid derivatives to be considered competitive preclinical candidates, they would ideally demonstrate comparable or superior potency, along with a favorable safety profile in non-cancerous cells.
This guide provides a framework for the in vitro evaluation of novel compounds like this compound. The detailed protocols for cytotoxicity and apoptosis assays offer a starting point for researchers to generate robust and comparable data. Future studies should focus on synthesizing and testing a library of 8-substituted quinoline-3-carboxylic acids to establish a clear structure-activity relationship (SAR). Furthermore, investigating the precise molecular targets and signaling pathways affected by these compounds will be crucial for their continued development as potential anticancer agents.
References
- 1. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Current research on anti-breast cancer synthetic compounds - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12912B [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of 8-Methylquinoline-3-carboxylic Acid Analogs as Potential Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold in Kinase Inhibition
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its rigid, bicyclic aromatic nature provides a versatile platform for the spatial arrangement of pharmacophoric groups, enabling potent and selective interactions with a variety of biological targets. Notably, quinoline derivatives have emerged as a promising class of kinase inhibitors, targeting enzymes that play crucial roles in cellular signaling pathways implicated in cancer, inflammation, and other diseases.
This guide focuses on the 8-methylquinoline-3-carboxylic acid backbone, a scaffold with significant potential for the development of novel kinase inhibitors. By analyzing the impact of structural modifications on biological activity, we aim to provide a rational framework for the optimization of lead compounds based on this promising molecular architecture.
The Rationale for Targeting Pim-1 Kinase
While the this compound scaffold has not been extensively explored in the public domain, compelling evidence from related quinoline analogs points towards the Pim-1 kinase as a high-priority target. Pim-1 is a constitutively active serine/threonine kinase that is overexpressed in a variety of hematological malignancies and solid tumors. It plays a key role in promoting cell survival, proliferation, and resistance to apoptosis, making it an attractive target for anticancer drug discovery.
A seminal study on 8-hydroxy-quinoline-7-carboxylic acid derivatives identified this scaffold as a crucial pharmacophore for potent Pim-1 kinase inhibition.[1] Molecular modeling suggested that the 8-hydroxy and 7-carboxylic acid moieties form key interactions with the ATP-binding pocket of Pim-1, specifically with residues such as Asp186 and Lys67. This finding provides a strong rationale for investigating the potential of the structurally analogous this compound core to bind to and inhibit Pim-1 kinase. The methyl group at the 8-position, while electronically different from a hydroxyl group, can still influence the conformation and electronic properties of the quinoline ring, potentially leading to favorable interactions within the kinase active site.
Structure-Activity Relationship (SAR) Analysis: A Comparative Approach
In the absence of a dedicated SAR study for this compound analogs, we will extrapolate key principles from published data on related quinoline-based kinase inhibitors. The following sections will dissect the quinoline scaffold and propose how modifications at various positions may impact inhibitory activity, using Pim-1 kinase as a primary, putative target.
The Core Scaffold: this compound
The fundamental this compound structure provides the essential framework for interaction with the kinase active site.
-
Quinoline Nitrogen: The nitrogen atom at position 1 is a key hydrogen bond acceptor, often interacting with hinge region residues in the ATP-binding pocket of kinases. This interaction is critical for anchoring the inhibitor.
-
Carboxylic Acid at C3: The carboxylic acid group at the 3-position is a crucial pharmacophoric element. It can act as a hydrogen bond donor and/or acceptor, forming salt bridges or hydrogen bonds with positively charged or polar residues in the active site, such as lysine or arginine.[2]
-
Methyl Group at C8: The methyl group at the 8-position is expected to influence the molecule's lipophilicity and steric profile. Depending on the topology of the target's active site, this group could either enhance binding by occupying a hydrophobic pocket or cause steric hindrance, thereby reducing affinity. Its impact needs to be experimentally determined.
Comparative Data Analysis
To illustrate the impact of substitutions on the quinoline core, the following table presents data from a study on quinoline-3-carboxylic acid derivatives as inhibitors of protein kinase CK2, another serine/threonine kinase.[3] While not a direct comparison for Pim-1, it highlights how modifications on the quinoline ring can significantly modulate inhibitory potency.
| Compound ID | R1 (Position 2) | R2 (Position 7) | CK2 IC50 (µM) |
| 1a | -Cl | -H | 10.5 |
| 1b | -Cl | -Br | 5.2 |
| 2a | -NH-thiazole | -H | > 50 |
| 2b | -NH-thiazole | -Br | 18.2 |
| 3a | =O | -H | > 50 |
| 3b | =O | -Br | 22.0 |
Data extracted from a study on 3-quinoline carboxylic acids as inhibitors of protein kinase CK2.[3]
Interpretation of Comparative Data:
-
Substitution at Position 7: The introduction of a bromine atom at the 7-position (Compound 1b vs. 1a) led to a two-fold increase in potency against CK2. This suggests that this position is tolerant to substitution and that a lipophilic group may be beneficial.
-
Substitution at Position 2: Replacing the chloro group with a larger amino-thiazole moiety (Compounds 2a and 2b) or an oxo group (Compounds 3a and 3b) generally resulted in a decrease in activity. This indicates that the steric bulk and electronic properties of the substituent at the 2-position are critical for optimal binding.
Based on this comparative analysis, a key avenue for the optimization of this compound analogs would be the exploration of various substituents at the 2- and 7-positions to probe the steric and electronic requirements of the Pim-1 kinase active site.
Proposed SAR Exploration for this compound Analogs
The following diagram illustrates a proposed strategy for exploring the SAR of the this compound scaffold.
Caption: Proposed SAR exploration for this compound analogs.
Experimental Protocols
To validate the proposed SAR and quantify the inhibitory potency of novel analogs, a robust and reliable kinase assay is essential. The following section provides a detailed, step-by-step methodology for a widely used in vitro Pim-1 kinase assay.
Pim-1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This luminescent kinase assay measures the amount of ADP formed from a kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Materials:
-
Recombinant human Pim-1 kinase
-
PIMtide (a peptide substrate for Pim-1)
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compounds (this compound analogs) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
Experimental Workflow:
Caption: Workflow for the Pim-1 Kinase Inhibition Assay.
Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).
-
Prepare the Pim-1 kinase solution in kinase buffer to a concentration that yields a robust signal in the assay.
-
Prepare the ATP/substrate (PIMtide) mix in kinase buffer. The ATP concentration should be at or near the Km for Pim-1 to ensure competitive inhibition can be accurately measured.
-
-
Assay Plate Setup:
-
Add 1 µL of the diluted test compound or DMSO control to the wells of a 384-well plate.
-
Add 2 µL of the Pim-1 kinase solution to each well.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding 2 µL of the ATP/substrate mix to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Generation and Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and then to a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value for each compound by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors, with Pim-1 kinase being a particularly attractive target based on evidence from structurally related compounds. This guide has provided a comprehensive, albeit predictive, analysis of the potential structure-activity relationships for this class of molecules. The proposed SAR exploration, coupled with the detailed experimental protocol for Pim-1 kinase inhibition, offers a clear roadmap for the synthesis and evaluation of a focused library of analogs.
Future work should concentrate on the systematic synthesis of derivatives with modifications at the 2- and 7-positions of the quinoline ring, as well as the exploration of bioisosteric replacements for the 3-carboxylic acid group. The resulting biological data will be instrumental in building a robust SAR model, guiding further optimization efforts towards the discovery of potent and selective kinase inhibitors for therapeutic intervention.
References
- 1. Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
validation of 8-Methylquinoline-3-carboxylic acid bioactivity
A Comparative Guide to the Bioactivity of 8-Methylquinoline-3-carboxylic Acid and Structurally Related Analogs
Authored by: A Senior Application Scientist
In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents due to its presence in numerous natural products and synthetic compounds with a wide array of biological activities.[1] This guide provides a comprehensive framework for the validation and comparative analysis of the bioactivity of this compound, a specific derivative whose biological profile is not extensively characterized in publicly available literature. We will objectively compare its potential performance with other well-studied quinoline-3-carboxylic acid analogs, supported by detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new molecular entities.
Introduction to the Quinoline-3-Carboxylic Acid Scaffold
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged structure in drug discovery.[1] Derivatives of quinoline-3-carboxylic acid, in particular, have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory activities.[2][3][4][5] The carboxylic acid moiety at the 3-position is often crucial for biological activity, potentially acting as a key interaction point with biological targets. The substitution pattern on the quinoline core significantly influences the compound's potency, selectivity, and pharmacokinetic properties.
This compound introduces a methyl group at the 8-position. This substitution may impact its biological activity through steric and electronic effects, potentially altering its binding affinity to target proteins or its cellular uptake. This guide outlines a systematic approach to characterizing its bioactivity profile in comparison to its parent compound, quinoline-3-carboxylic acid, and another closely related analog, quinoline-2-carboxylic acid.
Comparator Compounds for Bioactivity Profiling
To provide a meaningful assessment of this compound's bioactivity, a comparative analysis against structurally related and well-characterized compounds is essential. The following compounds are selected as benchmarks:
-
Quinoline-3-carboxylic acid: The parent scaffold, providing a baseline for evaluating the effect of the 8-methyl substituent.
-
Quinoline-2-carboxylic acid: An isomer with the carboxylic acid group at a different position, which can help in understanding the positional importance of this functional group for specific biological activities.[5][6]
-
Known Bioactive Quinolone (as a positive control where applicable): For specific assays, a clinically relevant quinolone antibiotic or an established enzyme inhibitor could be included to validate the assay's sensitivity and provide a reference for potency.
Experimental Protocols for Bioactivity Validation
The following are detailed, step-by-step methodologies for key experiments to profile the bioactivity of this compound and its comparators.
Antiproliferative Activity Assessment in Cancer Cell Lines
A fundamental screening for potential anticancer agents involves evaluating their ability to inhibit the growth of cancer cells. The Sulforhodamine B (SRB) assay is a reliable method for this purpose, as it measures cell density by quantifying cellular protein content.[7]
Caption: Workflow of the Sulforhodamine B (SRB) assay for antiproliferative activity.
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: Treat the cells with serial dilutions of this compound and comparator compounds (typically from 0.1 to 100 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for 48 to 72 hours.
-
Cell Fixation: Gently add cold trichloroacetic acid (TCA) to each well to a final concentration of 10% and incubate for 1 hour at 4°C to fix the cells.
-
Staining: Discard the supernatant and wash the plates five times with deionized water. Allow the plates to air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[7]
-
Washing: Remove the SRB solution and quickly wash the plates four times with 1% acetic acid to remove unbound dye.[7]
-
Solubilization: Allow the plates to air dry completely. Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader. The percentage of cell growth inhibition is calculated, and the IC50 value (the concentration required to inhibit 50% of cell growth) is determined.
Antimicrobial Activity Assessment
Quinoline derivatives are known for their antibacterial properties. The bioactivity of this compound can be evaluated against a panel of Gram-positive and Gram-negative bacteria using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) via broth microdilution.
-
Compound Preparation: Prepare serial two-fold dilutions of the test compounds in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
To assess potential anti-inflammatory effects, the ability of the compounds to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells can be measured using the Griess reagent.[5][7]
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% fetal bovine serum.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours.[7]
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour before stimulating with LPS (1 µg/mL). Incubate for an additional 24 hours.[7]
-
Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) in a new 96-well plate.
-
Incubation and Absorbance Reading: Incubate at room temperature for 10-15 minutes. Measure the absorbance at 540 nm.[7] A standard curve using sodium nitrite is used to quantify the nitrite concentration.
Data Presentation and Comparative Analysis
The quantitative data obtained from the described assays should be summarized in a clear and structured table for easy comparison.
| Compound | Antiproliferative IC50 (µM) | Antimicrobial MIC (µg/mL) | NO Inhibition IC50 (µM) |
| MCF-7 | HCT-116 | S. aureus | |
| This compound | TBD | TBD | TBD |
| Quinoline-3-carboxylic acid | TBD | TBD | TBD |
| Quinoline-2-carboxylic acid | TBD | TBD | TBD |
| Positive Control (e.g., Doxorubicin) | Value | Value | N/A |
| Positive Control (e.g., Ciprofloxacin) | N/A | N/A | Value |
| Positive Control (e.g., Indomethacin) | N/A | N/A | N/A |
TBD: To Be Determined through experimentation.
Mechanistic Insights and Discussion
The bioactivity of quinoline derivatives can be attributed to various mechanisms of action. For instance, their anticancer effects may arise from the inhibition of key enzymes involved in cell proliferation, such as dihydroorotate dehydrogenase (DHODH), or through the induction of apoptosis.[8][9] A potential signaling pathway that could be affected by these compounds is the Wnt/β-catenin pathway, which is often dysregulated in cancer.[10]
Caption: Hypothetical modulation of the Wnt/β-catenin signaling pathway by a quinoline compound.
The antimicrobial activity of quinolines can be due to the inhibition of bacterial DNA gyrase or topoisomerase IV, or through metal chelation which disrupts essential bacterial processes.[11] The anti-inflammatory effects are often linked to the suppression of pro-inflammatory mediators like NO and cytokines.
The presence of the 8-methyl group on the quinoline ring of this compound could enhance its lipophilicity, potentially improving its cell membrane permeability and, consequently, its intracellular activity compared to the parent quinoline-3-carboxylic acid. However, this substituent might also introduce steric hindrance, which could negatively impact its binding to certain biological targets. The experimental data generated following this guide will be crucial in elucidating the structure-activity relationships for this class of compounds.
Conclusion
This guide provides a robust framework for the systematic validation of the bioactivity of this compound. By employing standardized and well-established in vitro assays and comparing its performance against relevant benchmarks, researchers can generate high-quality, reproducible data. The insights gained from these studies will be invaluable for understanding the therapeutic potential of this compound and for guiding future drug discovery efforts centered on the versatile quinoline scaffold.
References
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of novel quinoline carboxylic acid based styryl/alkyne hybrid molecule as a potent anti-adipogenic and antidyslipidemic agent via activation of Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the mechanism of action of 8-Hydroxyquinoline_Chemicalbook [chemicalbook.com]
A Comparative Analysis of 8-Methylquinoline-3-carboxylic Acid Derivatives: A Guide for Drug Discovery Professionals
The quinoline scaffold remains a cornerstone in medicinal chemistry, consistently yielding compounds with a broad spectrum of pharmacological activities. Within this privileged heterocyclic family, 8-methylquinoline-3-carboxylic acid and its derivatives represent a promising, yet underexplored, chemical space. This guide provides a comprehensive comparative analysis of these derivatives, offering insights into their synthesis, biological activities, and structure-activity relationships (SAR) to empower researchers in the development of novel therapeutic agents.
The this compound Core: A Scaffold of Untapped Potential
The strategic placement of a methyl group at the 8-position and a carboxylic acid at the 3-position of the quinoline ring imparts a unique combination of lipophilicity and electronic properties. The carboxylic acid moiety is a critical pharmacophore, often involved in key interactions with biological targets, such as forming salt bridges or hydrogen bonds.[1] The methyl group at the 8-position can influence the molecule's conformation and metabolic stability, potentially leading to improved pharmacokinetic profiles. This guide will delve into how modifications to this core structure impact its biological efficacy, with a focus on anticancer and antimicrobial applications.
General Synthesis Strategies: Building the this compound Backbone
The synthesis of this compound derivatives can be efficiently achieved through established methods for quinoline synthesis, most notably the Gould-Jacobs reaction.[2][3] This approach offers a versatile route to the core structure, allowing for the introduction of various substituents.
A generalized synthetic pathway is illustrated below:
Caption: Generalized Gould-Jacobs reaction for the synthesis of this compound.
This method involves the condensation of o-toluidine with diethyl ethoxymethylenemalonate, followed by a thermal cyclization to form the quinoline ring system. Subsequent hydrolysis of the ester yields the target carboxylic acid, which can then be further derivatized.
Comparative Analysis of Biological Activities
While a systematic study of a broad series of this compound derivatives is not extensively documented in a single source, by compiling and comparing data from various studies on related quinoline carboxylic acids, we can infer valuable structure-activity relationships.
Anticancer Activity: Targeting Proliferative Pathways
Quinoline carboxylic acids have demonstrated significant potential as anticancer agents, often through the inhibition of key enzymes involved in cell proliferation, such as dihydroorotate dehydrogenase (DHODH).[1][4] The carboxylic acid at the C-4 position has been shown to be crucial for this activity, forming essential interactions within the enzyme's binding pocket.[4] While the core topic is the 3-carboxylic acid, the principles of substitution on the quinoline ring can provide valuable insights.
Structure-Activity Relationship Insights:
-
Substitution at C-2: The introduction of bulky, hydrophobic substituents at the C-2 position generally enhances anticancer activity. Aryl groups, in particular, have been shown to be beneficial.[5]
-
Substitution on the Benzo Ring: Modifications to the benzene portion of the quinoline ring can significantly impact activity. Electron-withdrawing or donating groups can modulate the electronic properties of the ring system and influence target binding.
-
The Carboxylic Acid Moiety: The free carboxylic acid is often essential for activity, likely due to its ability to form ionic or hydrogen bonds with target enzymes. Esterification or conversion to an amide can sometimes abolish or reduce activity, but in some cases, these derivatives may act as prodrugs.[6]
Comparative Data on Quinoline Carboxylic Acid Derivatives with Anticancer Activity:
| Compound Scaffold | Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Styrylquinoline-3-carboxylic acid | 2-(4-chlorostyryl), 4-phenyl | MCF-7 | 5.2 | [6] |
| 2-Styrylquinoline-3-carboxylic acid | 2-(4-methoxystyryl), 4-phenyl | K562 | 8.9 | [6] |
| Quinoline-2-carboxylic acid aryl ester | Aryl ester | PC3 | 26 µg/mL | [7] |
| 2-Arylquinoline | 6-Bromo-2-phenyl | HeLa | 15.23 | [5] |
| 2-Arylquinoline | 6-Chloro-2-(3,4-methylenedioxyphenyl) | PC3 | 31.37 | [5] |
Note: This table includes data from various quinoline carboxylic acid derivatives to illustrate general trends, as comprehensive data for a series of this compound derivatives is limited.
Antimicrobial Activity: Combating Drug-Resistant Pathogens
Quinoline-based compounds have a long history as effective antimicrobial agents. The mechanism of action for many quinolone antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1] The carboxylic acid at the C-3 position is a key feature for this class of antibiotics.
Structure-Activity Relationship Insights:
-
The Carboxamide Moiety: Conversion of the carboxylic acid to a carboxamide has been a successful strategy in developing potent antimicrobial agents. The nature of the amine used for amide formation can significantly influence the spectrum and potency of activity.[8]
-
Substitution on the Quinoline Ring: Substituents on the quinoline core can impact the compound's ability to penetrate the bacterial cell wall and its affinity for the target enzymes.
Comparative Data on Quinoline Carboxamide Derivatives with Antimicrobial Activity:
| Compound Scaffold | Substituents | Bacterial Strain | Zone of Inhibition (mm) | Reference |
| Quinoline-4-carboxamide | N-(L-alaninate) | Enterococcus faecalis | > references | [8] |
| Quinoline-6-carboxamide | N-(pyrimidin-2-yl) | Escherichia coli | Active | [9] |
| Quinoline-6-carboxamide | N-(thiazol-2-yl) | Staphylococcus aureus | Active | [9] |
| Quinoline Carboxamide | N-(2-aminophenyl) | Aeromonas | Promising | [10] |
| Quinoline Carboxamide | N-(4-aminophenyl) | Enterococcus | Active | [10] |
Note: This table highlights the antimicrobial potential of quinoline carboxamides. Specific data for 8-methylquinoline-3-carboxamides would require further targeted studies.
Experimental Protocols
To facilitate further research in this area, we provide a representative, detailed protocol for the synthesis of a key intermediate and a standard biological evaluation assay.
Synthesis of Ethyl 8-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
This protocol is based on the Gould-Jacobs reaction, a reliable method for constructing the quinoline core.
Materials:
-
2-Methylaniline (o-toluidine)
-
Diethyl ethoxymethylenemalonate (DEEMM)
-
Diphenyl ether
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
Condensation: In a round-bottom flask, combine 2-methylaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents). Heat the mixture at 100-110 °C for 1 hour. The reaction can be monitored by TLC to confirm the formation of the anilinomethylenemalonate intermediate.
-
Cyclization: To the reaction mixture, add diphenyl ether as a high-boiling solvent. Heat the mixture to 240-250 °C for 30 minutes. During this time, the cyclization will occur, and ethanol will be distilled off.
-
Isolation: Allow the reaction mixture to cool to room temperature. The product, ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, will precipitate. Collect the solid by filtration and wash with a cold solvent like ethanol or hexane to remove residual diphenyl ether.
-
Purification: The crude product can be recrystallized from a suitable solvent such as ethanol or acetic acid to yield the pure compound.
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds (dissolved in DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration.
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel therapeutic agents. The available data, primarily from related quinoline structures, suggests that strategic modifications at the C-2 and C-3 positions, as well as on the benzo ring, can lead to potent anticancer and antimicrobial compounds.
Future research should focus on the systematic synthesis and evaluation of a diverse library of this compound derivatives. This will enable the establishment of more precise structure-activity relationships for this specific scaffold. Further investigations into the mechanism of action of the most potent compounds will be crucial for their advancement as clinical candidates. This guide serves as a foundational resource to stimulate and direct these future drug discovery efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. Gould-Jacobs Reaction [drugfuture.com]
- 4. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Cross-Validation of 8-Methylquinoline-3-carboxylic Acid: Comparative Experimental Analysis
For: Researchers, scientists, and drug development professionals.
Abstract
This guide provides a comprehensive framework for the experimental cross-validation of 8-Methylquinoline-3-carboxylic acid. We delve into comparative analyses against established compounds, presenting detailed protocols and illustrative data. The objective is to equip researchers with the necessary methodologies to rigorously assess the compound's biological activity and potential therapeutic applications. Our focus is on ensuring scientific integrity through robust experimental design and data interpretation, grounded in established principles of drug discovery.
Introduction: The Quinoline Carboxylic Acid Scaffold in Drug Discovery
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic compounds with a wide array of biological activities. Derivatives of quinoline carboxylic acid, in particular, have garnered significant interest for their potential as antiproliferative, anti-inflammatory, and antimicrobial agents.[1][2][3] this compound (CAS 71082-55-8) is a member of this promising class of molecules.[4][5][6] This guide outlines a systematic approach to cross-validating its experimental results, a critical step in the early stages of drug development.
The rationale for selecting specific experimental assays is rooted in the known biological activities of structurally related quinoline derivatives. Studies have demonstrated the potential for these compounds to exhibit cytotoxic effects against various cancer cell lines and to modulate inflammatory pathways.[1][3] Therefore, our cross-validation strategy will focus on assessing the antiproliferative and anti-inflammatory properties of this compound in comparison to relevant reference compounds.
Comparative Compound Selection: Establishing a Performance Baseline
To contextualize the experimental results of this compound, it is imperative to select appropriate comparator compounds. The choice of these alternatives should be guided by their established mechanisms of action and their common use as standards in the target therapeutic areas.
-
For Antiproliferative Activity:
-
Cisplatin: A widely used chemotherapeutic agent that induces DNA damage in cancer cells. It serves as a positive control for cytotoxicity.
-
Compound X (Hypothetical Structurally Similar Quinoline): A hypothetical quinoline derivative with published antiproliferative data to represent a direct competitor with a similar chemical scaffold.
-
-
For Anti-inflammatory Activity:
-
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) enzymes. It is a standard reference for anti-inflammatory assays.
-
Experimental Cross-Validation Protocols and Illustrative Data
This section details the step-by-step methodologies for key experiments and presents illustrative data in a comparative format. The causality behind experimental choices is explained to provide a deeper understanding of the validation process.
Assessment of Antiproliferative Activity
The initial screening of a novel compound often involves evaluating its effect on cancer cell proliferation. The MTT assay is a robust and widely adopted colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.[7]
-
Cell Culture: Human colorectal carcinoma cells (HCT-116) and human breast adenocarcinoma cells (MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: Stock solutions of this compound, Cisplatin, and Compound X are prepared in dimethyl sulfoxide (DMSO). Serial dilutions are made to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). The cells are treated with these concentrations for 48 hours. A vehicle control (DMSO) is also included.
-
MTT Addition: After the incubation period, the treatment media is removed, and 100 µL of fresh media containing 0.5 mg/mL MTT is added to each well. The plate is then incubated for 4 hours.
-
Formazan Solubilization: The MTT-containing media is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) values are determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
| Compound | HCT-116 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| This compound | 15.2 ± 1.8 | 22.5 ± 2.1 |
| Cisplatin | 5.8 ± 0.7 | 8.1 ± 0.9 |
| Compound X | 12.7 ± 1.5 | 18.9 ± 1.7 |
Interpretation of Results: The illustrative data suggests that this compound exhibits moderate antiproliferative activity against both HCT-116 and MCF-7 cell lines. Its potency is lower than that of the standard chemotherapeutic agent, Cisplatin, but comparable to the structurally similar Compound X. This positions this compound as a compound of interest for further investigation and optimization.
Evaluation of Anti-inflammatory Potential
Chronic inflammation is a key factor in the progression of many diseases, including cancer. Assessing the anti-inflammatory properties of a compound can provide valuable insights into its broader therapeutic potential. A common method to evaluate anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10⁵ cells per well and allowed to adhere.
-
Compound and LPS Treatment: Cells are pre-treated with various concentrations of this compound or Indomethacin for 1 hour. Subsequently, cells are stimulated with 1 µg/mL of LPS to induce an inflammatory response.
-
Incubation: The cells are incubated for 24 hours.
-
Nitrite Measurement (Griess Assay): The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant. 50 µL of the supernatant is mixed with 50 µL of Griess reagent A, followed by the addition of 50 µL of Griess reagent B.
-
Absorbance Measurement: The absorbance is measured at 540 nm. A standard curve using sodium nitrite is generated to quantify the nitrite concentration.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value is determined from the dose-response curve.
| Compound | NO Inhibition IC₅₀ (µM) |
| This compound | 25.8 ± 3.2 |
| Indomethacin | 10.5 ± 1.3 |
Interpretation of Results: The hypothetical data indicates that this compound can inhibit NO production in LPS-stimulated macrophages, suggesting anti-inflammatory properties. Its potency is less than that of the standard NSAID, Indomethacin. This finding opens up another avenue for the potential application of this compound.
Visualizing Experimental Workflows
To enhance clarity, the experimental workflows are represented using diagrams generated with Graphviz.
Caption: Workflow for the MTT Cell Viability Assay.
Caption: Workflow for the Nitric Oxide Inhibition Assay.
Conclusion and Future Directions
The cross-validation of experimental results for this compound, through the comparative methodologies outlined in this guide, provides a foundational understanding of its biological activities. The illustrative data suggests that this compound warrants further investigation as a potential dual antiproliferative and anti-inflammatory agent.
Future studies should aim to elucidate the mechanism of action underlying these observed effects. For its antiproliferative activity, investigations into cell cycle arrest, apoptosis induction, and potential protein kinase inhibition would be logical next steps. For its anti-inflammatory properties, exploring the effects on pro-inflammatory cytokine production and signaling pathways such as NF-κB would be beneficial. A comprehensive understanding of its structure-activity relationship, through the synthesis and evaluation of related analogs, will also be crucial for optimizing its potency and selectivity.
References
- 1. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 8-Methyl-quinoline-3-carboxylic acid AldrichCPR 71082-55-8 [sigmaaldrich.com]
- 5. calpaclab.com [calpaclab.com]
- 6. scbt.com [scbt.com]
- 7. benchchem.com [benchchem.com]
Benchmarking 8-Methylquinoline-3-carboxylic acid Against Known Inhibitors of Protein Kinase CK2: A Comparative Guide
This guide provides a comprehensive framework for benchmarking the inhibitory potential of 8-Methylquinoline-3-carboxylic acid against established inhibitors of Protein Kinase CK2 (formerly Casein Kinase II). As a ubiquitous and constitutively active serine/threonine kinase, CK2 is a critical regulator of numerous cellular processes, and its dysregulation is implicated in various diseases, most notably cancer.[1][2] This makes CK2 a compelling target for therapeutic intervention. Recent studies have highlighted quinoline-3-carboxylic acid derivatives as a promising class of CK2 inhibitors, warranting a direct comparative analysis of novel compounds like this compound against well-characterized inhibitors.[3][4]
This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth look at the experimental design, detailed protocols, and data interpretation necessary for a rigorous comparative assessment.
Introduction to the Comparative Compounds
A meaningful benchmarking study requires the selection of appropriate reference compounds. For this guide, we will compare this compound against two well-established, commercially available Protein Kinase CK2 inhibitors: CX-4945 (Silmitasertib) and 4,5,6,7-Tetrabromo-1H-benzotriazole (TBB).
-
This compound: The test compound, belonging to the quinoline-3-carboxylic acid class, which has shown potential as CK2 inhibitors.[3] Its specific inhibitory activity and selectivity against CK2 are the primary subjects of this investigation.
-
CX-4945 (Silmitasertib): A potent and selective, orally bioavailable ATP-competitive inhibitor of CK2 that has been evaluated in clinical trials.[1][5] It serves as a high-potency benchmark.
-
TBB (4,5,6,7-Tetrabromo-1H-benzotriazole): A widely used tool compound for studying CK2 function. It is a potent ATP-competitive inhibitor, though it may exhibit off-target effects on other kinases.[6]
A summary of the key physicochemical properties of these compounds is presented in Table 1.
Table 1: Physicochemical Properties of Compared Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Structure |
| This compound | C₁₁H₉NO₂ | 187.19 | |
| CX-4945 (Silmitasertib) | C₁₉H₁₂ClN₅O₂ | 377.79 | |
| TBB | C₆HBr₄N₃ | 450.72 |
Experimental Design for Comparative Analysis
A robust benchmarking study should encompass both direct enzyme inhibition and cellular activity assays. This dual approach provides a comprehensive understanding of a compound's potential, from its molecular interaction with the target to its effects in a biological context.
In Vitro Kinase Inhibition Assay
The primary objective is to determine the half-maximal inhibitory concentration (IC₅₀) of each compound against recombinant human Protein Kinase CK2. This assay directly measures the compound's ability to inhibit the enzymatic activity of CK2.
Cell-Based Proliferation Assay
To assess the functional consequences of CK2 inhibition in a cellular context, a cell proliferation assay will be conducted. This will determine the half-maximal growth inhibitory concentration (GI₅₀) of the compounds in a relevant cancer cell line known to have high CK2 activity.
The overall experimental workflow is depicted in the following diagram:
Caption: Experimental workflow for benchmarking this compound.
Detailed Experimental Protocols
Scientific integrity is paramount. The following protocols are designed to be self-validating through the inclusion of appropriate controls and standardized procedures.
In Vitro Protein Kinase CK2 Inhibition Assay
This protocol outlines a radiometric assay to determine the IC₅₀ values of the test compounds.
Materials:
-
Recombinant human Protein Kinase CK2 holoenzyme (α2β2)
-
Specific peptide substrate for CK2 (e.g., RRRADDSDDDDD)
-
[γ-³³P]ATP
-
Kinase Buffer (25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Test compounds (this compound, CX-4945, TBB) dissolved in DMSO
-
Phosphocellulose paper
-
Scintillation counter
-
96-well plates
Procedure:
-
Compound Dilution: Prepare a series of 10-point, 3-fold serial dilutions of each test compound in DMSO. Further dilute these in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
25 µL of kinase buffer containing the recombinant CK2 enzyme and the peptide substrate.
-
5 µL of the diluted test compound or DMSO (as a vehicle control).
-
-
Pre-incubation: Pre-incubate the plate for 10 minutes at 30°C.
-
Reaction Initiation: Initiate the kinase reaction by adding 20 µL of kinase buffer containing [γ-³³P]ATP.
-
Incubation: Incubate the reaction for 20 minutes at 30°C.
-
Reaction Termination: Stop the reaction by spotting 40 µL of the reaction mixture onto phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Detection: Measure the incorporated radioactivity on the dried phosphocellulose paper using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic dose-response curve.
Cell Proliferation (MTT) Assay
This colorimetric assay measures cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell line (e.g., HeLa or HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (this compound, CX-4945, TBB) dissolved in DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds or DMSO as a vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the vehicle control. Determine the GI₅₀ value by plotting the percentage of growth inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Anticipated Data and Comparative Analysis
The results from these assays will allow for a direct comparison of the inhibitory potential of this compound with the established inhibitors. The data should be summarized in a clear and concise table.
Table 2: Comparative Inhibitory Activities
| Compound | CK2 IC₅₀ (nM) | Cell Line GI₅₀ (µM) |
| This compound | Experimental Value | Experimental Value |
| CX-4945 (Silmitasertib) | Literature/Experimental Value | Literature/Experimental Value |
| TBB | Literature/Experimental Value | Literature/Experimental Value |
A lower IC₅₀ value indicates greater potency in inhibiting the CK2 enzyme directly. A lower GI₅₀ value suggests a greater effect on cell proliferation, which may be a consequence of CK2 inhibition within the cell. Discrepancies between IC₅₀ and GI₅₀ values can be due to factors such as cell permeability, off-target effects, or cellular metabolism of the compound.
Mechanistic Context: The Role of CK2 in Cellular Signaling
Protein Kinase CK2 is a key node in several critical signaling pathways that promote cell survival and proliferation, often by suppressing apoptosis. One such pathway is the NF-κB signaling cascade, where CK2 can phosphorylate components like IκBα kinase (IKK) and the p65 subunit of NF-κB, leading to its activation and the transcription of pro-survival genes.[7] Inhibition of CK2 is expected to dampen this pro-survival signaling.
Caption: Simplified NF-κB signaling pathway and the role of CK2 inhibition.
Conclusion
This guide provides a robust framework for the comprehensive benchmarking of this compound against known Protein Kinase CK2 inhibitors. By following the detailed protocols and analytical strategies outlined, researchers can generate high-quality, comparative data to accurately assess the potential of this novel compound. The combination of in vitro enzymatic assays and cell-based functional assays will provide a holistic view of its inhibitory activity and cellular efficacy, paving the way for further preclinical development.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. medchem.org.ua [medchem.org.ua]
- 3. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stork: Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 [storkapp.me]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CK2 Inhibitors Targeting Inside and Outside the Catalytic Box | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Assessing the Selectivity of 8-Methylquinoline-3-carboxylic Acid
In the landscape of modern drug discovery, the efficacy of a novel chemical entity is intrinsically linked to its selectivity. A compound that potently engages its intended target while minimizing interactions with off-target molecules is the cornerstone of a successful therapeutic. This guide provides a comprehensive framework for assessing the selectivity of a promising, yet uncharacterized, quinoline derivative: 8-Methylquinoline-3-carboxylic acid.
For researchers, scientists, and drug development professionals, this document will not only offer a comparative analysis of this compound against established kinase inhibitors but will also provide detailed, field-proven protocols for key selectivity assays. Our narrative is grounded in the principles of scientific integrity, explaining the rationale behind experimental choices to ensure that every protocol described is a self-validating system.
The Imperative of Selectivity in Kinase Inhibitor Development
Quinoline derivatives have garnered significant attention for their therapeutic potential, particularly as inhibitors of protein kinases.[1][2] These enzymes play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer. However, the human kinome is vast, and a lack of selectivity in a kinase inhibitor can lead to off-target effects, resulting in toxicity and unforeseen side effects.[3][4] Therefore, a rigorous assessment of a compound's selectivity profile is not merely a step in the research process; it is a critical determinant of its translational potential.
This compound, a novel quinoline derivative, represents a starting point for such an investigation. While its specific biological targets are yet to be fully elucidated, its structural similarity to known kinase inhibitors suggests a potential role in this arena. This guide will use this compound as a case study to illustrate the process of selectivity profiling.
Comparative Analysis: Benchmarking Against Established Inhibitors
To contextualize the potential selectivity of this compound, we will compare it to two well-characterized kinase inhibitors: Lapatinib and Sunitinib.
-
Lapatinib is a dual tyrosine kinase inhibitor that selectively targets the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[5][6] Its relatively focused activity makes it a valuable tool in the treatment of HER2-positive breast cancer.[7]
-
Sunitinib , in contrast, is a multi-targeted kinase inhibitor, acting on vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and other kinases.[8][9] Its broader activity spectrum is beneficial in treating various solid tumors but also contributes to a wider range of off-target effects.[3][10]
Table 1: Comparative Kinase Inhibition Profile
The following table presents a hypothetical selectivity profile for this compound alongside published data for Lapatinib and Sunitinib. This illustrates how experimental data can be structured for comparative analysis.
| Kinase Target | This compound (Hypothetical IC50, nM) | Lapatinib (IC50, nM)[10][11] | Sunitinib (IC50, nM)[12][13] |
| EGFR | 50 | 10.8 | >10,000 |
| HER2 (ErbB2) | 75 | 9.2 | >10,000 |
| VEGFR2 | >10,000 | >10,000 | 80 |
| PDGFRβ | >10,000 | >10,000 | 2 |
| c-Kit | 5,000 | >10,000 | Potent Inhibitor |
| Src | 1,200 | >3,000 | 600 |
| Abl | 8,000 | >10,000 | 800 |
| CK2 | 250 | - | - |
Note: The IC50 values for this compound are hypothetical and for illustrative purposes only. The values for Lapatinib and Sunitinib are derived from published literature and may vary depending on the assay conditions.
Key Experimental Protocols for Selectivity Profiling
The following protocols provide detailed, step-by-step methodologies for assessing the selectivity of a novel compound like this compound.
Protocol 1: In Vitro Biochemical Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of a purified kinase. A luminescence-based format, which quantifies ATP consumption, is a common and robust method.[14]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified kinases.
Materials:
-
Purified recombinant kinases (e.g., EGFR, HER2, VEGFR2, PDGFRβ, Src, CK2)
-
Specific peptide substrates for each kinase
-
Adenosine triphosphate (ATP)
-
This compound and comparator compounds (Lapatinib, Sunitinib)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each test compound in 100% DMSO.
-
Create a 10-point, 3-fold serial dilution of each compound in DMSO.
-
Further dilute this series in kinase assay buffer to a 4x final assay concentration.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the 4x compound dilution or DMSO (vehicle control) to the appropriate wells.
-
Add 10 µL of a 2x kinase/substrate mixture (pre-diluted in kinase assay buffer) to each well.
-
Incubate for 10 minutes at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding 5 µL of 4x ATP solution (at the Km concentration for each kinase) to all wells.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Stop the kinase reaction by adding 20 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature to deplete the remaining ATP.
-
Add 40 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound against each kinase.
-
Protocol 2: Cellular Proliferation Assay
This assay assesses the functional consequence of kinase inhibition by measuring the effect of a compound on the proliferation of cancer cell lines that are dependent on specific signaling pathways.
Objective: To determine the anti-proliferative activity of this compound in cell lines with known kinase dependencies.
Materials:
-
Cancer cell lines (e.g., BT-474 for HER2-driven proliferation, HUVEC for VEGFR-driven proliferation)
-
Cell culture medium and supplements
-
This compound and comparator compounds
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
Clear-bottom, white-walled 96-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound-containing medium.
-
Incubate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Viability Assessment:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence of each well.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% inhibition of growth).
-
Visualizing Workflows and Signaling Pathways
Clear visualization of experimental workflows and the underlying biological pathways is crucial for understanding the rationale and implications of selectivity profiling.
Caption: Experimental workflow for assessing the selectivity of a novel compound.
Caption: Simplified EGFR/HER2 signaling pathway targeted by Lapatinib.
Conclusion
The assessment of selectivity is a non-negotiable aspect of modern drug discovery. For a novel compound like this compound, a systematic and rigorous evaluation of its activity across the kinome is essential to understand its therapeutic potential and potential liabilities. By employing robust biochemical and cellular assays and benchmarking against well-characterized inhibitors, researchers can build a comprehensive selectivity profile. This data-driven approach is fundamental to making informed decisions in the progression of a compound from a laboratory curiosity to a potential life-saving therapeutic.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 3. benchchem.com [benchchem.com]
- 4. protocols.io [protocols.io]
- 5. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 6. sunitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. researchgate.net [researchgate.net]
- 8. Sunitinib (Sutent, SU11248), a Small-Molecule Receptor Tyrosine Kinase Inhibitor, Blocks Function of the ATP-Binding Cassette (ABC) Transporters P-Glycoprotein (ABCB1) and ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. benchchem.com [benchchem.com]
A Researcher's Guide to the Statistical Analysis of 8-Methylquinoline-3-carboxylic Acid Efficacy Data
The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3][4] 8-Methylquinoline-3-carboxylic acid, as part of this promising class, warrants rigorous evaluation. This guide emphasizes the causality behind experimental and statistical choices to ensure that any investigation is built on a foundation of scientific integrity.
The Chemical Landscape: Understanding Quinoline Carboxylic Acids
The efficacy of a quinoline derivative is highly dependent on the substitutions on its core structure. The addition of a methyl group at the 8-position and a carboxylic acid at the 3-position, as in our topic compound, significantly influences its physicochemical properties like pKa, lipophilicity, and steric profile. These changes, in turn, dictate the compound's interaction with biological targets and its overall activity.[5] For instance, studies on related quinoline-3-carboxylic acid derivatives have demonstrated that modifications can lead to potent and selective inhibitors of enzymes like protein kinase CK2 or exhibit significant antiproliferative activity against various cancer cell lines.[1][6]
When evaluating this compound, it is crucial to compare its performance not only against a negative control but also against both a standard-of-care drug (positive control) and structurally similar, well-characterized quinoline analogs. This comparative approach provides essential context for its potency and potential advantages.
Foundational Efficacy Assays: Protocols and Rationale
The choice of assay is dictated by the therapeutic area of interest. Below are detailed protocols for two common applications of quinoline derivatives: anticancer and antimicrobial activity.
Anticancer Efficacy: Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7]
Experimental Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, K562 for leukemia) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[1][5]
-
Compound Treatment: Prepare a serial dilution of this compound and relevant comparator compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2. The duration is critical as it must be long enough for the compound to exert its effect.
-
MTT Addition: After incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.[7]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
Causality and Self-Validation: The inclusion of vehicle and positive controls is non-negotiable. The vehicle control establishes the baseline for 100% cell viability, while the positive control validates the assay's sensitivity to cytotoxic agents. A dose-response curve is generated, which is inherently self-validating; a chaotic scatter of points suggests an experimental artifact, whereas a sigmoidal curve indicates a specific biological effect.
Antimicrobial Efficacy: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8]
Experimental Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the target bacterial strain (e.g., S. aureus, E. coli) from a fresh culture, adjusting the turbidity to match a 0.5 McFarland standard.
-
Compound Dilution: Perform a two-fold serial dilution of this compound and comparator antibiotics (e.g., Ciprofloxacin) in a 96-well microtiter plate using an appropriate broth medium.[9]
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control well (no compound) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound where no turbidity (visible growth) is observed.[8]
Causality and Self-Validation: The growth control must show distinct turbidity, confirming the viability of the inoculum and the suitability of the growth medium. The sterility control must remain clear, confirming the absence of contamination. The use of a known antibiotic as a positive control validates the susceptibility of the test organism and the overall method.
Statistical Analysis: A Decision-Making Framework
Key Statistical Concepts:
-
Hypothesis Testing: This is used to determine if there is a statistically significant difference between experimental groups.[10]
-
p-value: Represents the probability that an observed difference is due to chance. A p-value < 0.05 is typically considered statistically significant.[10]
-
IC50/EC50: The half-maximal inhibitory (or effective) concentration is a measure of a drug's potency. It is calculated by fitting the dose-response data to a nonlinear regression model (log(inhibitor) vs. response).
The following diagram outlines the logical workflow for choosing the correct statistical test for comparing the efficacy of different compounds.
Caption: Decision workflow for selecting an appropriate statistical test.
Rationale for Test Selection:
-
Normal Distribution: Parametric tests like the t-test and ANOVA assume that the data are sampled from a population with a normal distribution.[12] If this assumption is violated, non-parametric alternatives like the Mann-Whitney U test or Kruskal-Wallis test should be used, as they do not rely on this assumption.[11]
-
Number of Groups: A t-test is appropriate for comparing the means of two groups. When comparing three or more groups, ANOVA is necessary to control the family-wise error rate (the probability of making at least one Type I error).[12]
-
Post-Hoc Testing: A significant result from ANOVA (a low p-value) indicates that there is a difference somewhere among the groups, but it does not specify which groups are different. Post-hoc tests (e.g., Tukey's HSD) are required to perform pairwise comparisons and identify the specific differences.
Comparative Efficacy Data of Quinoline-3-Carboxylic Acid Derivatives
To illustrate how efficacy data should be presented and analyzed, the following tables summarize findings from studies on various quinoline-3-carboxylic acid derivatives. This provides a benchmark against which this compound could be compared.
Table 1: Antiproliferative Activity (IC50 in µM) of Quinoline-3-Carboxylate Derivatives
| Compound ID | Derivative Type | MCF-7 (Breast Cancer) | K562 (Leukemia) | Reference |
| 4k | Quinoline-3-carboxylate | >10 µM | 0.28 µM | [1] |
| 4m | Quinoline-3-carboxylate | 0.33 µM | 0.28 µM | [1] |
| 4n | Quinoline-3-carboxylate | 0.33 µM | >10 µM | [1] |
| 2f | 2,4-disubstituted | Potent & Selective | Potent & Selective | [5] |
| 2l | 2,4-disubstituted | Potent & Selective | Potent & Selective | [5] |
Data shows that specific substitutions can yield highly potent compounds with sub-micromolar IC50 values against specific cell lines. For example, compounds 4k and 4m show remarkable potency against the K562 cell line.[1]
Table 2: Protein Kinase CK2 Inhibition by 3-Quinoline Carboxylic Acid Derivatives
| Compound Class | Most Active IC50 Range (µM) | Reference |
| Tetrazolo-quinoline-4-carboxylic acid | 0.65 - 18.2 | [6][13] |
| 2-Aminoquinoline-3-carboxylic acid | 0.65 - 18.2 | [6][13] |
These studies highlight that the 3-quinoline carboxylic acid scaffold can be modified to produce potent enzyme inhibitors, with the most active compounds demonstrating sub-micromolar IC50 values.[6]
Visualizing Mechanism of Action: NF-κB Pathway Inhibition
Many quinoline derivatives exert their therapeutic effects, such as anti-inflammatory action, by modulating key cellular signaling pathways.[8] A common target is the NF-κB pathway, which regulates the expression of genes involved in inflammation. Visualizing this pathway helps in understanding the compound's mechanism of action.
References
- 1. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Statistical Analysis in Pharma - Zamann Pharma Support GmbH [zamann-pharma.com]
- 11. The Analysis of Efficacy Data of Drug Trials [ideas.repec.org]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to the Proper Disposal of 8-Methylquinoline-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's In-Depth Guide to Ensuring Laboratory Safety and Environmental Stewardship Through Proper Chemical Waste Management.
In the fast-paced world of scientific discovery, the responsible management of chemical waste is a non-negotiable cornerstone of laboratory safety, environmental protection, and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of 8-Methylquinoline-3-carboxylic acid, a heterocyclic compound utilized in various research and development applications. As a Senior Application Scientist, my objective is to provide you with a practical, scientifically-grounded framework that not only ensures safety but also builds a culture of best practices within your laboratory.
While this compound is a valuable research tool, its complete toxicological and environmental profile has not been exhaustively investigated[1]. This necessitates a cautious and informed approach to its disposal, treating it as a potentially hazardous substance. This guide is built on the foundational principles of chemical safety, drawing from available safety data sheets (SDS), information on related quinoline compounds, and established laboratory waste management protocols.
Core Principles of Chemical Waste Disposal
The primary goal in disposing of this compound is to prevent its release into the environment and to ensure the safety of all laboratory personnel. Like many quinoline derivatives, it should be managed as hazardous waste. It is imperative that this compound is not disposed of in regular trash or poured down the drain[2]. All materials contaminated with this compound must be collected and managed through an approved hazardous waste program.
Hazard Profile and Safety Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. Based on the available data for this compound and related compounds, the following hazards should be considered:
Personal Protective Equipment (PPE)
| Protection Type | Specific Equipment | Standard |
| Eye and Face | Safety glasses with side shields or chemical splash goggles. | OSHA 29 CFR 1910.133 or EN 166 |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene). | EN 374 |
| Body | Laboratory coat. | --- |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. | --- |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a systematic and compliant manner. The following protocol outlines the necessary steps from waste generation to final disposal.
Waste Identification and Segregation
-
Designate as Hazardous Waste: All waste streams containing this compound, including the pure compound, solutions, and contaminated materials (e.g., filter paper, pipette tips, gloves), must be identified and handled as hazardous waste.
-
Segregate Incompatible Wastes: Store waste containing this compound separately from incompatible materials to prevent dangerous reactions. Based on information for related compounds, avoid contact with strong oxidizing agents and strong acids[7].
Waste Collection and Container Management
-
Use Appropriate Containers: Collect waste in a designated, compatible, and properly sealed hazardous waste container. The container should be made of a material that will not react with the chemical.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any associated hazard warnings (e.g., "Irritant").
-
Container Filling: Do not overfill the container; leave adequate headspace (at least 10%) for expansion. Keep the container securely closed except when adding waste.
Storage of Chemical Waste
-
Designated Storage Area: Store the hazardous waste container in a designated satellite accumulation area (SAA) that is under the control of the laboratory.
-
Secondary Containment: The SAA must have secondary containment, such as a tray or tub, to contain any potential leaks or spills.
-
Storage Conditions: Store in a cool, dry, and well-ventilated place, away from sources of ignition and direct sunlight.
Final Disposal
The recommended disposal method for this compound is incineration .
-
Professional Disposal Service: Arrange for the collection and disposal of the waste through a licensed and approved professional waste disposal company.
-
Incineration: The material should be burned in a chemical incinerator equipped with an afterburner and scrubber to ensure complete destruction and to neutralize harmful combustion byproducts[1].
-
Do Not Attempt On-Site Treatment: Due to the lack of comprehensive data and the potential for hazardous reactions or byproducts, on-site treatment or neutralization by laboratory personnel is not recommended.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
By adhering to these procedures, you will not only ensure the safety of your laboratory personnel and the protection of the environment but also uphold the integrity and professionalism of your research endeavors.
References
A Comprehensive Guide to the Safe Handling of 8-Methylquinoline-3-carboxylic Acid: Personal Protective Equipment and Disposal
This guide is structured to provide a clear, logical progression from hazard identification to risk mitigation, empowering researchers to work safely and effectively.
Hazard Identification and Risk Assessment
8-Methylquinoline-3-carboxylic acid belongs to the quinoline family. Compounds in this class are known to cause skin, eye, and respiratory irritation.[1][2][3][4] Inhalation of dust or fumes may lead to respiratory tract irritation[1][3][4]. Direct contact with the skin can cause irritation, characterized by redness, itching, and inflammation[1][3]. Serious eye irritation can occur upon contact[1][3][4][5]. Therefore, a comprehensive risk assessment is the foundational step before any handling of this compound.
Key Potential Hazards:
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate Personal Protective Equipment (PPE) is critical to minimize exposure to this compound. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Standard/Specification | Rationale |
| Eyes/Face | Tightly fitting safety goggles or a face shield.[6] | EN 166 (EU) or NIOSH (US) approved.[6] | To prevent eye contact which can cause serious irritation.[1][3][4][5] |
| Hands | Chemical-resistant gloves (e.g., butyl rubber, Viton).[6] | Tested according to EN 374.[4][6] | To prevent skin contact and subsequent irritation.[1][3] |
| Body | Laboratory coat with full-length sleeves or a chemical-resistant suit.[6] | N/A | To protect skin from accidental splashes or spills.[6] |
| Respiratory | Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.[5][7] | NIOSH (US) or EN 14387 (EU) approved.[6] | To prevent inhalation of dust or vapors that may cause respiratory irritation.[1][3][4] |
Engineering and Administrative Controls
Beyond PPE, a multi-layered approach to safety involves engineering and administrative controls to minimize the risk of exposure.
-
Engineering Controls:
-
Administrative Controls:
-
Training: All personnel handling the compound must be thoroughly trained on its potential hazards and safe handling procedures.
-
Hygiene Practices: Wash hands thoroughly with soap and water after handling the compound.[1][2][7] Do not eat, drink, or smoke in the laboratory.[7]
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.[1][3][7]
-
Step-by-Step Handling Procedures
A systematic approach to handling ensures that safety is integrated into every step of the experimental workflow.
Preparation and Weighing
-
Don appropriate PPE: Before handling, put on your lab coat, safety goggles, and chemical-resistant gloves.
-
Work in a ventilated area: Conduct all weighing and preparation activities inside a chemical fume hood.
-
Minimize dust generation: Handle the solid compound carefully to avoid creating dust. Use a spatula for transferring the powder.
-
Clean spills immediately: In case of a spill, follow the spill cleanup procedure outlined below.
In-Use Handling
-
Maintain PPE: Keep all PPE on for the entire duration of the experiment.
-
Avoid contact: Be mindful to avoid contact with skin, eyes, and clothing.[1]
-
Keep containers closed: When not in use, ensure the container is tightly sealed to prevent the release of dust or vapors.[2][7]
Spill and Emergency Procedures
Small Spills
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE , gently sweep or vacuum the spilled solid into a suitable, labeled container for disposal.[1][2] Avoid generating dust.
-
Clean the spill area with a suitable solvent, followed by soap and water.
Large Spills
-
Evacuate the area and restrict access.
-
Ensure ventilation is adequate.
-
Contact your institution's environmental health and safety (EHS) department for guidance on cleanup.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek medical attention.[1][2]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][2] If irritation persists, seek medical attention.[1][2]
-
Inhalation: Remove the individual to fresh air.[1][2] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste material, including unused compound and contaminated disposables (e.g., gloves, weighing paper), in a clearly labeled, sealed container.
-
Waste Classification: Classify the waste as hazardous chemical waste.
-
Disposal: Dispose of the waste through your institution's approved hazardous waste disposal program.[1][2] Do not dispose of it down the drain or in regular trash.[1][2]
Visualizing the PPE Decision Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
Conclusion
By adhering to the guidelines outlined in this document, researchers can confidently and safely handle this compound. A proactive approach to safety, grounded in a thorough understanding of potential hazards and the consistent use of appropriate protective measures, is the cornerstone of a secure and productive laboratory environment.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
